Product packaging for Anticancer agent 179(Cat. No.:)

Anticancer agent 179

Cat. No.: B12385709
M. Wt: 413.5 g/mol
InChI Key: KGAQEMXGOIXQDZ-SYYRQRMVSA-N
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Description

Anticancer agent 179 is a useful research compound. Its molecular formula is C25H35NO4 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H35NO4 B12385709 Anticancer agent 179

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H35NO4

Molecular Weight

413.5 g/mol

IUPAC Name

3-[(2S,6R)-6-(3,5-dimethylheptyl)oxan-2-yl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one

InChI

InChI=1S/C25H35NO4/c1-4-16(2)14-17(3)8-13-20-6-5-7-22(30-20)23-24(28)21(15-26-25(23)29)18-9-11-19(27)12-10-18/h9-12,15-17,20,22,27H,4-8,13-14H2,1-3H3,(H2,26,28,29)/t16?,17?,20-,22+/m1/s1

InChI Key

KGAQEMXGOIXQDZ-SYYRQRMVSA-N

Isomeric SMILES

CCC(C)CC(C)CC[C@H]1CCC[C@H](O1)C2=C(C(=CNC2=O)C3=CC=C(C=C3)O)O

Canonical SMILES

CCC(C)CC(C)CCC1CCCC(O1)C2=C(C(=CNC2=O)C3=CC=C(C=C3)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of OKI-179 (Bocodepsin) in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone deacetylase (HDAC) inhibitors represent a promising class of anti-cancer agents, yet their application in solid tumors has been hampered by issues of toxicity, poor isoform selectivity, and a narrow therapeutic index.[1][2] OKI-179 (bocodepsin) is a novel, orally bioavailable, Class I-selective HDAC inhibitor developed to overcome these limitations.[2][3] A thioester prodrug of the active metabolite OKI-006, OKI-179 is a unique congener of the natural product largazole.[1][4] Preclinical and clinical data demonstrate that OKI-179 exhibits a favorable pharmacokinetic and safety profile, achieves potent on-target engagement, and shows significant anti-tumor activity, both as a single agent and in combination therapies.[1][5] This document provides a comprehensive overview of the core mechanism of action of OKI-179, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways.

Pharmacology and Prodrug Metabolism

OKI-179 is designed for optimal oral bioavailability and is metabolically converted in vivo to its active form, OKI-006.[1] An earlier-generation prodrug, OKI-005, was utilized for in vitro pharmacology studies.[1][2] This prodrug strategy enhances the physicochemical properties of the molecule for clinical development.[1][2]

cluster_Metabolism In Vivo / In Vitro Conversion OKI179 OKI-179 (Oral Prodrug) OKI006 OKI-006 (Active Metabolite) OKI179->OKI006 Metabolism (in vivo) OKI005 OKI-005 (In Vitro Prodrug) OKI005->OKI006 Metabolism (in vitro)

Caption: Prodrug activation pathway of OKI-179 and OKI-005 to the active metabolite OKI-006.

Core Mechanism of Action: Selective Class I HDAC Inhibition

The primary anti-tumor effect of OKI-179 is driven by the potent and selective inhibition of Class I HDAC enzymes by its active metabolite, OKI-006.[5][6] Histone deacetylases play a crucial role in epigenomic regulation by removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure that represses gene transcription.[1][4] In many cancers, HDACs are dysregulated, contributing to oncogenesis.[1]

OKI-006 selectively targets HDACs 1, 2, and 3, with minimal activity against Class IIa HDACs.[5][6][7] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), particularly at H3K9 and H3K27 sites.[5][7] The resulting open chromatin structure allows for the transcription of previously silenced genes, including tumor suppressor genes, which can induce apoptosis and inhibit cell proliferation.[1][4]

cluster_pathway OKI-179 Core Mechanism of Action OKI179 OKI-179 (Prodrug) OKI006 OKI-006 (Active) OKI179->OKI006 Metabolism HDAC Class I HDACs (HDAC1, 2, 3) OKI006->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Histone Hyperacetylation (H3K9ac, H3K27ac) Histones->Acetylated_Histones Acetylation Chromatin Open Chromatin (Transcriptional Access) Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis & Anti-Proliferative Effects Gene_Expression->Apoptosis

Caption: OKI-179 inhibits Class I HDACs, leading to histone hyperacetylation and tumor suppression.

Target Selectivity and Potency

The selectivity of OKI-006 for Class I HDACs is a key differentiator from less selective HDAC inhibitors, which may contribute to off-target toxicities.[2] The half-maximal inhibitory concentrations (IC₅₀) demonstrate this potency and selectivity.

Target EnzymeIC₅₀ (nM)
HDAC11.2
HDAC22.4
HDAC32.0
Class IIa HDACs>1000
Table 1: Biochemical inhibitory profile of OKI-006, the active metabolite of OKI-179.[5][6][7]

Preclinical Anti-Tumor Activity

OKI-179 has demonstrated significant single-agent anti-tumor activity in multiple preclinical models of solid tumors.[1][6]

In Vitro Efficacy

The predecessor prodrug, OKI-005, showed potent anti-proliferative activity across a range of human cancer cell lines, inducing apoptosis and increasing histone acetylation, which is consistent with its on-target mechanism.[1][4]

In Vivo Xenograft Studies

In vivo studies using human tumor xenografts in mice confirmed the anti-tumor activity of orally administered OKI-179. Treatment resulted in statistically significant tumor growth inhibition in models of triple-negative breast cancer (TNBC) and colorectal cancer (CRC).[1]

ModelCell LineTreatment (OKI-179)Outcome
Colorectal CancerHCT-11640-80 mg/kg PO dailyStatistically significant tumor growth decrease
Colorectal CancerHCT-116120 mg/kg PO every other dayStatistically significant tumor growth decrease
Triple-Negative Breast CancerMDA-MB-23140-80 mg/kg PO dailyStatistically significant tumor growth decrease
Triple-Negative Breast CancerMDA-MB-231120 mg/kg PO every other dayStatistically significant tumor growth decrease
Table 2: Summary of OKI-179 efficacy in preclinical xenograft models.[1]
Experimental Protocols: Xenograft Efficacy Studies
  • Cell Lines and Culture: HCT-116 and MDA-MB-231 human cancer cell lines were cultured according to standard protocols.

  • Animal Models: Female athymic nude mice were used. Tumor cells were implanted subcutaneously.

  • Treatment: When tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. OKI-179 was administered orally (PO) at the doses and schedules indicated in Table 2.

  • Efficacy Endpoint: Tumor volume was measured regularly using calipers. The primary endpoint was tumor growth inhibition compared to the vehicle control group. Statistical significance was determined at the end of the study period (e.g., day 24).[1]

cluster_workflow Preclinical Experimental Workflow A In Vitro Studies: - Cell Proliferation Assays - Apoptosis Induction - Histone Acetylation (Western Blot) B Cell Line Selection (e.g., HCT-116, MDA-MB-231) A->B C Xenograft Implantation (Athymic Nude Mice) B->C D Tumor Growth & Randomization C->D E Oral Administration: OKI-179 vs. Vehicle Control D->E F Monitor Tumor Volume & Animal Health E->F G Endpoint Analysis: - Tumor Growth Inhibition - Statistical Analysis F->G

Caption: Standard workflow for evaluating the preclinical in vivo efficacy of OKI-179.

Synergistic Mechanisms in Combination Therapy

A key aspect of OKI-179's therapeutic potential lies in its ability to synergize with other anti-cancer agents, particularly in immuno-oncology and in tumors with specific genetic mutations.[1][8]

Potentiation of Immunotherapy

HDAC inhibitors can modulate the tumor microenvironment to be more susceptible to immune attack.[1] OKI-179 has been shown to potentiate the activity of immune checkpoint inhibitors like anti-PD-1 antibodies.[1][6] This effect is associated with increased T-cell activation within the tumor, suggesting that OKI-179 enhances tumor immunogenicity.[1]

cluster_IO Immuno-Oncology Synergy OKI179 OKI-179 TumorCell Tumor Cell OKI179->TumorCell Increases Immunogenicity Activation Increased T-Cell Activation & Tumor Infiltration OKI179->Activation TCell T-Cell TumorCell->TCell Presents Antigen TCell->Activation PD1 Anti-PD-1 Ab PD1->TCell Blocks PD-1/PD-L1 PD1->Activation

Caption: OKI-179 enhances tumor immunogenicity, synergizing with anti-PD-1 checkpoint inhibitors.

Synthetic Lethality with RAS Pathway Inhibitors

Activating mutations in the RAS pathway are common in many cancers.[8] Preclinical data show that the combination of OKI-179 with MEK inhibitors (e.g., binimetinib) is preferentially synergistic and induces synthetic lethality in RAS-pathway mutated tumor models.[3][8] This combination leads to double-strand DNA breaks and subsequent cellular apoptosis.[8] This has been observed in NRAS-mutated melanoma and BRAF-mutated colorectal cancer models, where the combination therapy led to significantly more tumor regressions than single-agent treatments.[3]

cluster_RAS RAS Pathway Synergy OKI179 OKI-179 RAS_Tumor RAS-Mutated Tumor Cell OKI179->RAS_Tumor DNA_Damage Double-Strand DNA Breaks OKI179->DNA_Damage MEKi MEK Inhibitor (e.g., Binimetinib) MEKi->RAS_Tumor MEKi->DNA_Damage Apoptosis Synergistic Apoptosis DNA_Damage->Apoptosis

Caption: OKI-179 and MEK inhibitors create synthetic lethality in RAS-mutated cancer cells.

Clinical Data: Phase 1 First-in-Human Study

A Phase 1 dose-escalation study (NCT03931681) evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of OKI-179 in patients with advanced solid tumors.[5][7]

Study Design and Dosing

The trial used a standard 3+3 dose-escalation design, evaluating both intermittent (e.g., 4 days on, 3 days off) and continuous daily dosing schedules.[5][7] The Recommended Phase 2 Dose (RP2D) was established at 450 mg daily for intermittent dosing and 200 mg daily for continuous dosing.[5] Thrombocytopenia was identified as the on-target dose-limiting toxicity (DLT).[5]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profile

OKI-179 demonstrated a favorable PK profile with consistent exposure of its active metabolite, OKI-006, at levels above the targeted exposure for efficacy based on preclinical models.[5][7] On-target pharmacodynamic effects were confirmed by a dose-dependent increase in histone acetylation in circulating T-cells from patients.[5][6]

PK/PD ParameterValue / Observation
Pharmacokinetics (OKI-006)
Cₘₐₓ> 2,000 ng/mL
AUC> 8,000 hr*ng/mL
Tₘₐₓ2 hours
T₁/₂6-8 hours
Pharmacodynamics
Histone Acetylation>3-fold increase in H3K9/H3K27ac (180-450 mg doses)
Histone Acetylation>6-fold increase in H3K27ac (≥200 mg doses)
Table 3: Summary of clinical pharmacokinetic and pharmacodynamic data for OKI-179.[5][6][7]
Clinical Safety and Efficacy

OKI-179 was generally well-tolerated with a manageable safety profile.[6][9] The most common adverse events were nausea, fatigue, and anemia.[5][9] The best response observed in the Phase 1 study was Stable Disease (SD) in 42% of evaluable patients (10 out of 24).[5][7] Notably, prolonged stable disease was observed in heavily pre-treated patients with platinum-resistant serous ovarian cancer (446 days) and adenoid cystic nasopharyngeal carcinoma (256 days).[5][7]

Conclusion

OKI-179 (bocodepsin) is a potent, selective, and orally bioavailable Class I HDAC inhibitor with a well-defined mechanism of action. By inhibiting HDACs 1, 2, and 3, it induces histone hyperacetylation, leading to the expression of tumor-suppressing genes and subsequent anti-proliferative effects. Its favorable safety and pharmacokinetic profiles, combined with demonstrated on-target activity in patients, distinguish it from earlier-generation HDAC inhibitors.[9] Furthermore, its strong synergistic potential with both immunotherapy and targeted agents in RAS-mutated cancers positions OKI-179 as a promising backbone therapy for a variety of solid tumors.[3][8] Ongoing and future Phase 2 studies will further elucidate its clinical utility in these settings.[5]

References

The Core of Selectivity: A Technical Guide to the Class I HDAC Inhibitor OKI-179

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the class I histone deacetylase (HDAC) selectivity profile of OKI-179, a novel, orally bioavailable small molecule inhibitor currently under investigation for the treatment of solid tumors and hematologic malignancies.

Introduction: The Promise of Selective HDAC Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to chromatin condensation and transcriptional repression. In many cancers, HDACs are dysregulated, contributing to the silencing of tumor suppressor genes and promoting oncogenesis.

While several HDAC inhibitors have been developed, many exhibit a pan-HDAC inhibitory profile, leading to a narrow therapeutic index and dose-limiting toxicities. OKI-179 (also known as bocodepsin) represents a next-generation, class I-selective HDAC inhibitor designed to offer a more favorable safety and efficacy profile.

Mechanism of Action: From Prodrug to Potent Inhibitor

OKI-179 is a thioester prodrug of the active metabolite OKI-006, a unique structural analog of the natural product largazole.[1][2] Following oral administration, OKI-179 is metabolized in vivo to OKI-006.[1] This active compound then selectively binds to and inhibits the activity of class I HDAC enzymes. The inhibition of these HDACs leads to an accumulation of acetylated histones, particularly H3K9 and H3K27, resulting in chromatin relaxation and the reactivation of silenced tumor suppressor genes.[3][4] This ultimately triggers downstream anti-tumor effects, including the induction of apoptosis and inhibition of cell proliferation.[1]

OKI-179_Mechanism_of_Action cluster_0 In Vivo cluster_1 Cancer Cell Nucleus OKI-179 (Prodrug) OKI-179 (Prodrug) OKI-006 (Active Metabolite) OKI-006 (Active Metabolite) OKI-179 (Prodrug)->OKI-006 (Active Metabolite) Metabolism Class I HDACs Class I HDACs OKI-006 (Active Metabolite)->Class I HDACs Inhibition Histones Histones Class I HDACs->Histones Deacetylation Acetylated Histones Acetylated Histones Histones->Acetylated Histones Acetylation Gene Expression Gene Expression Acetylated Histones->Gene Expression Activation Tumor Suppressor Genes ON Tumor Suppressor Genes ON Gene Expression->Tumor Suppressor Genes ON Apoptosis / Cell Cycle Arrest Apoptosis / Cell Cycle Arrest Tumor Suppressor Genes ON->Apoptosis / Cell Cycle Arrest

Figure 1: Mechanism of action of OKI-179.

Class I HDAC Selectivity Profile

The therapeutic advantage of OKI-179 lies in its selectivity for class I HDACs. The inhibitory activity of its active metabolite, OKI-006, has been quantified using cell-free biochemical assays. OKI-006 potently inhibits HDACs 1, 2, and 3, with moderate activity against HDAC8. Importantly, it shows no significant inhibition of class IIa HDACs.[3]

HDAC IsoformClassIC50 (nM) of OKI-006
HDAC1I1.2[3]
HDAC2I2.4[3]
HDAC3I2.0[3]
HDAC8I47
Class IIa (4, 5, 7, 9)IIa>1000

Experimental Protocols

The preclinical and clinical development of OKI-179 has been supported by a range of in vitro and in vivo studies. Below are representative methodologies for key experiments.

In Vitro HDAC Inhibition Assay (Biochemical)

The determination of the half-maximal inhibitory concentration (IC50) values for OKI-006 against isolated HDAC isoforms is a critical step in defining its selectivity profile.

Objective: To quantify the potency and selectivity of OKI-006 against a panel of recombinant human HDAC enzymes.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic acetylated peptide substrate are prepared in an appropriate assay buffer.

  • Compound Dilution: A serial dilution of OKI-006 is prepared to test a range of concentrations.

  • Assay Reaction: The HDAC enzyme, substrate, and varying concentrations of OKI-006 are incubated together in a 96-well or 384-well plate format.

  • Development: A developer solution is added, which stops the enzymatic reaction and cleaves the deacetylated substrate, releasing a fluorophore.

  • Detection: The fluorescence intensity is measured using a microplate reader. The signal is inversely proportional to the HDAC activity.

  • Data Analysis: The fluorescence readings are plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Cellular Histone Acetylation Assay (Flow Cytometry)

This assay is used to confirm the on-target activity of OKI-179 in a cellular context by measuring the increase in histone acetylation.

Objective: To quantify the change in acetylated histone levels (e.g., Ac-H3K27) in cells following treatment with an HDAC inhibitor.

General Protocol:

  • Cell Treatment: Cancer cell lines or peripheral blood mononuclear cells (PBMCs) are treated with OKI-179 (or its more cell-active predecessor OKI-005 for in vitro assays) or a vehicle control for a specified period.

  • Cell Fixation: Cells are harvested and fixed with a crosslinking agent like paraformaldehyde to preserve cellular structures.

  • Permeabilization: The cell membrane is permeabilized using a detergent (e.g., Triton X-100) to allow antibodies to access intracellular targets.

  • Antibody Staining: Cells are incubated with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27), followed by a fluorescently labeled secondary antibody. Surface markers (e.g., for T-cell identification) can also be co-stained.

  • Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. An increase in fluorescence in the treated cells compared to the control indicates an increase in histone acetylation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay HDAC Biochemical Assay (IC50 Determination) Cell_Culture Cancer Cell Lines Treatment_Invitro Treat with OKI-005 Cell_Culture->Treatment_Invitro Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Treatment_Invitro->Proliferation_Assay Flow_Cytometry Histone Acetylation (Flow Cytometry) Treatment_Invitro->Flow_Cytometry Xenograft_Model Establish Xenograft Tumor Models in Mice Treatment_Invivo Oral Dosing with OKI-179 Xenograft_Model->Treatment_Invivo Tumor_Measurement Tumor Volume Measurement Treatment_Invivo->Tumor_Measurement PK_PD_Analysis Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis Treatment_Invivo->PK_PD_Analysis

Figure 2: General experimental workflow for OKI-179 evaluation.
In Vivo Xenograft Tumor Models

Animal models are essential for evaluating the anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties of OKI-179.

Objective: To assess the anti-tumor activity of orally administered OKI-179 in a living organism.

General Protocol:

  • Cell Implantation: Human cancer cells (e.g., HCT-116 colorectal cancer, MDA-MB-231 triple-negative breast cancer) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. The treatment group receives OKI-179 orally at various doses and schedules (e.g., 40-80 mg/kg daily).

  • Efficacy Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors and blood samples can be collected to measure levels of acetylated histones and the concentration of the active metabolite OKI-006, respectively.

Conclusion

OKI-179 is a promising, orally bioavailable, class I-selective HDAC inhibitor. Its potent inhibition of HDACs 1, 2, and 3, coupled with a lack of activity against class IIa HDACs, provides a strong rationale for its development as a targeted anti-cancer agent. The on-target activity of OKI-179 has been demonstrated through the induction of histone acetylation in preclinical models, which translates to anti-tumor efficacy in various solid tumor xenografts. Ongoing and future clinical trials will further elucidate the therapeutic potential of OKI-179 in combination with other anti-cancer agents, such as endocrine therapies and immune checkpoint inhibitors.

References

OKI-179: A Prodrug Approach to Targeted Class I Histone Deacetylase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

OKI-179 is a novel, orally bioavailable small molecule prodrug that is rapidly converted in vivo to its active metabolite, OKI-006.[1][2] OKI-006 is a potent inhibitor of Class I histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression and are frequently dysregulated in cancer.[1][3] This technical guide provides a comprehensive overview of OKI-179 and OKI-006, including their mechanism of action, preclinical and clinical data, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this promising anti-cancer agent.

Introduction: The Rationale for a Prodrug Strategy

Histone deacetylase inhibitors have emerged as a promising class of anti-cancer therapeutics. However, the clinical utility of many existing HDAC inhibitors has been limited by factors such as poor isoform selectivity, unfavorable pharmacokinetic properties, and significant toxicities.[1][4] OKI-179 was developed to address these limitations through a prodrug strategy.[1] OKI-179 itself is inactive, but is efficiently metabolized to OKI-006, a potent and selective inhibitor of Class I HDACs.[1] This approach offers the potential for improved oral bioavailability and a more favorable therapeutic window.[3]

OKI-179 and its predecessor, OKI-005, are thioester prodrugs of OKI-006, a unique congener of the natural product HDAC inhibitor largazole.[1] OKI-005 was primarily used for in vitro studies, while OKI-179 was optimized for in vivo applications.[1][5]

Mechanism of Action: Targeting Class I HDACs

OKI-006, the active metabolite of OKI-179, selectively inhibits Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8.[1] These enzymes are responsible for removing acetyl groups from lysine residues on histones and other proteins.[6] The inhibition of Class I HDACs by OKI-006 leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the reactivation of tumor suppressor genes.[2][4] This, in turn, can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[2]

Beyond its effects on histone acetylation, the inhibition of Class I HDACs by OKI-006 can also impact key cancer-related signaling pathways, including the PI3K/AKT/mTOR and RAS/MAPK pathways. The interplay between HDACs and these pathways is complex, with HDACs influencing the expression and activity of key pathway components.

Signaling Pathway Diagrams

HDAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Tumor Suppressor Gene Expression ERK->Gene_Expression PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression OKI179 OKI-179 (Prodrug) OKI006 OKI-006 (Active) OKI179->OKI006 Metabolism (in vivo) HDAC Class I HDACs (HDAC1, 2, 3, 8) OKI006->HDAC Inhibits Histones Deacetylated Histones HDAC->Histones Deacetylates Histones_Ac Acetylated Histones Chromatin Chromatin Histones_Ac->Chromatin Relaxes Histones->Chromatin Compacts Chromatin->Gene_Expression Represses Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of Action of OKI-179 and its impact on signaling pathways.

Quantitative Data Summary

Table 1: In Vitro Activity of OKI-006 and OKI-005
CompoundTargetIC50 (nM)Cell LineAssayReference
OKI-006HDAC11.2-Cell-free biochemical assay[1]
OKI-006HDAC22.4-Cell-free biochemical assay
OKI-006HDAC32.0-Cell-free biochemical assay
OKI-006HDAC847-Cell-free biochemical assay
OKI-006HDAC647-Cell-free biochemical assay
OKI-006HDAC102.8-Cell-free biochemical assay[1]
OKI-006HDAC112.3-Cell-free biochemical assay[1]
OKI-006Class IIa HDACs (4, 5, 7, 9)>1000-Cell-free biochemical assay[1]
OKI-005-< 100 - 500Various TNBC and CRC cell linesSRB Assay
Table 2: Preclinical Pharmacokinetics of OKI-006 after Oral Administration of OKI-179
SpeciesOKI-179 Dose (mg/kg)Cmax (µM)Reference
Mouse (Balb/c)100> 1[1]
Rat100> 1[1]
Table 3: Clinical Pharmacokinetics of OKI-006 after Oral Administration of OKI-179
ParameterValuePatient PopulationReference
Tmax~2 hoursAdvanced solid tumors[4]
Terminal t1/2 (Day 15)6.5 hoursAdvanced solid tumors[7]

Experimental Protocols

In Vitro Cell Proliferation (Sulforhodamine B Assay)

This protocol is adapted from standard SRB assay procedures.[1][5]

SRB_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plates (3,000-5,000 cells/well) Start->Cell_Seeding Adherence Allow cells to adhere for 24 hours Cell_Seeding->Adherence Drug_Treatment Treat with increasing concentrations of OKI-005 (0-5 µM) for 72 hours Adherence->Drug_Treatment Fixation Fix cells with 10% Trichloroacetic Acid (TCA) Drug_Treatment->Fixation Staining Stain with 0.4% Sulforhodamine B (SRB) Fixation->Staining Washing Wash with 1% acetic acid to remove unbound dye Staining->Washing Solubilization Solubilize bound dye with 10 mM Tris base Washing->Solubilization Measurement Measure absorbance at 540 nm Solubilization->Measurement Analysis Calculate IC50 values Measurement->Analysis End End Analysis->End

Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.[1]

  • Drug Treatment: Treat cells with a serial dilution of OKI-005 (typically from 0 to 5 µM) for 72 hours.[1]

  • Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software.[1]

In Vitro Apoptosis Assay (Caspase-Glo 3/7 Assay)

This protocol is based on the commercially available Caspase-Glo® 3/7 Assay.[1][8]

Methodology:

  • Cell Culture and Treatment: Plate cells in white-walled 96-well plates and treat with the desired concentrations of OKI-005 for 24 and 48 hours.[1]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Analyze the luminescent signal, which is proportional to the amount of caspase-3/7 activity.

In Vivo Xenograft Tumor Models

The following is a general protocol for establishing and evaluating the efficacy of OKI-179 in xenograft models.[1]

Xenograft_Workflow Start Start Cell_Implantation Subcutaneously implant cancer cells (e.g., HCT-116, MDA-MB-231) into immunodeficient mice Start->Cell_Implantation Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Drug_Administration Administer OKI-179 (e.g., 40-80 mg/kg PO daily) or vehicle control Randomization->Drug_Administration Monitoring Monitor tumor growth and animal well-being (e.g., body weight) Drug_Administration->Monitoring Endpoint Euthanize mice at a predefined endpoint (e.g., tumor size, study duration) Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition Endpoint->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vivo xenograft studies.

Methodology:

  • Animal Models: Utilize immunodeficient mice (e.g., BALB/c nude mice).[1]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT-116 or MDA-MB-231) into the flank of the mice.[1]

  • Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[1]

  • Drug Administration: Administer OKI-179 orally at various doses and schedules (e.g., 40-80 mg/kg daily). The vehicle for OKI-179 is typically 0.1M citric acid.[1][5]

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis. Calculate tumor growth inhibition.

Pharmacokinetic Studies

The following provides a general outline for conducting pharmacokinetic studies of OKI-179 in rodents.[1]

Methodology:

  • Animal Models: Use male and female Balb/c mice or rats.[1]

  • Drug Administration: Administer a single oral dose of OKI-179 (e.g., 25, 50, or 100 mg/kg in mice; 10, 30, or 100 mg/kg in rats).[1]

  • Sample Collection: Collect blood samples at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).[1]

  • Sample Processing: Process the blood to obtain plasma. To prevent the conversion of OKI-179 to OKI-006 ex vivo, stabilize blood samples immediately with sodium fluoride and formic acid. Further stabilize plasma with ascorbic acid before storage at low temperatures.[9]

  • Bioanalysis: Quantify the concentrations of OKI-179 and OKI-006 in plasma using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.[9]

  • Pharmacokinetic Analysis: Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.

Histone Acetylation Assay (Western Blot)

This is a general protocol for assessing changes in histone acetylation following treatment with an HDAC inhibitor.[7]

Methodology:

  • Cell/Tissue Lysis: Lyse cells or tissues treated with OKI-179 or vehicle control in a suitable lysis buffer containing protease and HDAC inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K27) and a loading control (e.g., total histone H3 or β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.

Conclusion

OKI-179 represents a promising next-generation, orally bioavailable Class I selective HDAC inhibitor with a favorable preclinical and clinical profile. Its prodrug design allows for efficient in vivo conversion to the potent active metabolite, OKI-006, leading to on-target pharmacodynamic effects at well-tolerated doses.[1][4] The data summarized in this technical guide highlight the potential of OKI-179 as a monotherapy and in combination with other anti-cancer agents for the treatment of various solid tumors and hematologic malignancies.[8][10] The detailed experimental protocols provided herein are intended to facilitate further investigation into the mechanism and therapeutic potential of this novel agent.

References

OKI-179 and its Role in Histone Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of OKI-179 (bocodepsin), a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor. It details its mechanism of action, its specific effects on histone acetylation, and its therapeutic potential in oncology. The information presented is collated from preclinical and clinical studies to serve as a comprehensive resource for professionals in the field.

Introduction: The Epigenetic Target

Histone acetylation is a critical epigenetic modification that regulates chromatin structure and gene expression.[1] The balance of this process is maintained by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). In many cancers, this balance is disrupted, leading to global dysregulation of histone acetylation, which correlates with tumorigenesis and progression.[1] HDAC inhibitors have emerged as a therapeutic class to counteract this, with several approved for hematologic malignancies. However, their efficacy in solid tumors has been limited by factors such as poor isoform selectivity, narrow therapeutic windows, and unfavorable toxicity profiles.[2][3]

OKI-179 was developed to overcome these limitations. It is a potent, class I-selective HDAC inhibitor designed for improved tolerability and oral bioavailability, making it a promising candidate for treating solid tumors, both as a single agent and in combination therapies.[2][4][5]

Pharmacology and Mechanism of Action

OKI-179 is a thioester prodrug derived from largazole, a natural product of the romidepsin-depsipeptide class.[1][6] In vivo, OKI-179 is metabolized to its active form, OKI-006.[1][2][7] This active metabolite is a potent inhibitor of class I HDACs, specifically HDACs 1, 2, and 3, with no significant activity against class IIa HDACs.[6][8][9][10] This selectivity is thought to contribute to its manageable safety profile observed in clinical trials.[1][6]

cluster_1 Cellular Action OKI179 OKI-179 (Prodrug) Oral Administration OKI006 OKI-006 (Active Metabolite) OKI179->OKI006 HDAC Class I HDACs (HDAC1, 2, 3) OKI006->HDAC Inhibition OKI006->HDAC Acetylation Histone Hyperacetylation Histones Histone Proteins HDAC->Histones Deacetylation

Fig. 1: Mechanism of OKI-179 Action.

Quantitative Data Summary

The following tables summarize the key quantitative data for OKI-179 and its active metabolite, OKI-006.

Table 1: In Vitro Inhibitory Activity of OKI-006

Target IC50 (nM) Class
HDAC1 1.2 I
HDAC2 2.4 I
HDAC3 2.0 I
HDAC8 47 I
Class IIa HDACs >1000 IIa

Data sourced from multiple preclinical studies.[6][8][9][10][11]

Table 2: Pharmacodynamic Effects of OKI-179 in Humans

Biomarker Effect Dose Range (mg) Time Point Source
Histone H3K9 Acetylation >3-fold increase 180 - 450 Post-dose [6]
Histone H3K27 Acetylation >3-fold increase 180 - 450 Post-dose [6]
Histone H3K27 Acetylation >6-fold increase ≥200 Post-dose [10]

Measurements performed in circulating T cells/PBMCs from patients in a Phase 1 trial.[6][10]

Table 3: Phase 1 Clinical Trial Key Parameters

Parameter Value Dosing Schedule
Maximum Tolerated Dose (MTD) 450 mg 4 days on / 3 days off
Maximum Tolerated Dose (MTD) 200 mg Continuous daily
Recommended Phase 2 Dose (RP2D) 300 mg 4 days on / 3 days off
Tmax (OKI-006) ~2 hours N/A
T1/2 (OKI-006) 6-8 hours N/A
Most Common Adverse Events Nausea, Fatigue, Anemia, Thrombocytopenia N/A

Data from first-in-human dose-escalation study in patients with advanced solid tumors.[4][6][10][12]

Role in Histone Acetylation & Downstream Effects

OKI-179's primary role is to induce histone hyperacetylation by inhibiting Class I HDACs. This epigenetic modulation reactivates the expression of tumor suppressor genes, leading to anti-proliferative effects.[8]

Direct Effects on Histone Marks: Preclinical and clinical studies have consistently demonstrated that OKI-179 leads to a rapid and robust increase in the acetylation of specific histone lysine residues.

  • In preclinical models, treatment with the predecessor compound OKI-005 resulted in a dose- and time-dependent increase in acetyl-histone H3 and acetyl-H3K9.[1]

  • In a Phase 1 clinical trial, oral administration of OKI-179 at doses of 180 mg and higher resulted in a greater than three-fold increase in histone H3K9 and H3K27 acetylation in circulating peripheral blood mononuclear cells (PBMCs).[6] This effect peaked around 2 hours post-dose and began to wane by 24 hours, consistent with the pharmacokinetic profile of the active metabolite, OKI-006.[8]

Downstream Cellular Consequences: The accumulation of acetylated histones triggers several downstream anti-tumor mechanisms:

  • Apoptosis and Cell Cycle Arrest: OKI-179 and its predecessors induce apoptosis and cell cycle arrest in cancer cell lines.[1][3][7] This is often associated with the increased expression of cell cycle inhibitors like p21.[1]

  • Synergy with Other Agents: The epigenetic priming by OKI-179 creates synthetic lethality when combined with other targeted therapies. Preclinical data shows strong synergy with MEK inhibitors (like binimetinib) in RAS-pathway mutated tumors.[5][13] This combination leads to double-strand DNA breaks and enhanced apoptosis.[13]

  • Immunomodulation: OKI-179 has been shown to modulate the tumor microenvironment. It can increase the expression of MHC class I and II molecules, potentially enhancing tumor immunogenicity.[14] This provides a strong rationale for combining OKI-179 with immune checkpoint inhibitors like anti-PD-1 agents, where it has been shown to improve tumor growth inhibition and increase T-cell activation.[1][8][15]

cluster_HDAC Epigenetic Modulation cluster_Cellular Cellular Outcomes cluster_Synergy Therapeutic Synergy OKI179 OKI-179 HDACi Class I HDAC Inhibition OKI179->HDACi MEKi MEK Inhibitor Synergy OKI179->MEKi in combination Immuno Immunotherapy Enhancement OKI179->Immuno in combination Hyperacetylation Histone Hyperacetylation HDACi->Hyperacetylation Apoptosis ↑ Apoptosis Hyperacetylation->Apoptosis CellCycleArrest ↑ Cell Cycle Arrest (e.g., p21) Hyperacetylation->CellCycleArrest

Fig. 2: Downstream Effects of OKI-179.

Key Experimental Methodologies

This section outlines the general protocols for key experiments used to characterize the activity of OKI-179 and its analogs.

A. Immunoblotting for Histone Acetylation

  • Objective: To qualitatively and quantitatively assess the change in histone acetylation levels in cells or tissues following treatment.

  • Methodology:

    • Cell/Tissue Lysis: Cancer cells (e.g., HCT-116, MDA-MB-231) or tumor xenografts are treated with OKI-005 (in vitro) or OKI-179 (in vivo) for specified durations (e.g., 1 to 24 hours).[1]

    • Protein Extraction: Total protein is extracted from the samples using appropriate lysis buffers.

    • SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-H3K9) and total histone H3 (as a loading control).

    • Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: Band intensities are quantified using densitometry software to determine the relative increase in histone acetylation compared to vehicle-treated controls.

B. Flow Cytometry for Pharmacodynamic Assessment in PBMCs

  • Objective: To measure target engagement in patients by quantifying histone acetylation changes in circulating immune cells.

  • Methodology:

    • Sample Collection: Peripheral blood samples are collected from patients at baseline and at various time points (e.g., 2, 8, 24 hours) after OKI-179 administration.[8][16]

    • PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Cell Staining: PBMCs are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.

    • Fixation and Permeabilization: Cells are fixed and permeabilized to allow intracellular access for antibodies.

    • Intracellular Staining: Permeabilized cells are incubated with a fluorescently-labeled antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27).[8][16]

    • Data Acquisition and Analysis: Samples are analyzed on a flow cytometer. The mean fluorescence intensity (MFI) of the acetyl-histone signal within the gated T-cell populations is measured and compared across time points to quantify the pharmacodynamic effect of the drug.[16]

start Patient Blood Draw (Baseline, 2h, 8h, 24h post-dose) pbmc PBMC Isolation (Density Gradient) start->pbmc surface_stain Surface Staining (e.g., anti-CD3, anti-CD4) pbmc->surface_stain fix_perm Fixation & Permeabilization surface_stain->fix_perm intra_stain Intracellular Staining (e.g., anti-Ac-H3K27) fix_perm->intra_stain flow Flow Cytometry Acquisition intra_stain->flow analysis Data Analysis (MFI Quantification in T-cells) flow->analysis

Fig. 3: Workflow for PD Assessment.

C. In Vivo Tumor Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of OKI-179 in a living model.

  • Methodology:

    • Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude).[1]

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Treatment: Mice are randomized into groups and treated with vehicle control or OKI-179 via oral gavage at various doses and schedules (e.g., 40-80 mg/kg daily).[1]

    • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

    • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., immunoblotting for histone acetylation) to confirm on-target drug effects.[1]

Conclusion and Future Directions

OKI-179 (bocodepsin) is a potent, orally bioavailable, and selective class I HDAC inhibitor that has demonstrated a manageable safety profile and robust on-target pharmacodynamic effects in clinical trials.[4][6] Its primary mechanism of inducing histone hyperacetylation leads to direct anti-tumor effects and provides a strong rationale for combination therapies. The ability to synergize with MEK inhibitors in RAS-mutated cancers and enhance the efficacy of immunotherapy highlights its potential as a backbone therapy for a variety of solid tumors.[5][13][14] Ongoing and future clinical trials, such as the Phase 1b/2 study combining OKI-179 with binimetinib in NRAS-mutated melanoma, will be critical in defining its role in the clinical management of cancer.[4][13]

References

Preclinical Development of OKI-179: A Technical Guide for Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of OKI-179 (bocodepsin), a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor, for the treatment of solid tumors.[1][2] OKI-179 is a prodrug that is systemically converted to its active metabolite, OKI-006, a potent inhibitor of HDACs 1, 2, and 3.[1][3] This document summarizes the key preclinical findings, including in vitro potency, in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and combination strategies, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.

Introduction: The Rationale for a Class I-Selective HDAC Inhibitor

Histone deacetylases (HDACs) are critical regulators of gene expression, and their dysregulation is a hallmark of many cancers.[1][2] While several HDAC inhibitors have been approved for the treatment of hematologic malignancies, their efficacy in solid tumors has been limited by factors such as poor isoform selectivity, narrow therapeutic indices, and the lack of reliable biomarkers.[1][2] OKI-179 was developed to address these limitations by offering a more potent and selective inhibition of class I HDACs, coupled with favorable oral bioavailability.[1]

OKI-179 and its cell-active predecessor, OKI-005, are thioester prodrugs of the active metabolite OKI-006.[1] This development was the result of a lead optimization program starting from the natural product largazole, aiming to enhance physicochemical properties without compromising the potent and selective HDAC inhibition.[1]

Mechanism of Action

OKI-179 exerts its anti-cancer effects through the inhibition of class I HDACs by its active metabolite, OKI-006. This inhibition leads to an increase in histone acetylation, which in turn alters chromatin structure and gene expression, ultimately resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth.[1]

cluster_drug_metabolism Drug Metabolism cluster_cellular_action Cellular Action cluster_downstream_effects Downstream Effects OKI-179 OKI-179 OKI-006 OKI-006 OKI-179->OKI-006 In vivo conversion HDAC1 HDAC1 OKI-006->HDAC1 Inhibition HDAC2 HDAC2 OKI-006->HDAC2 Inhibition HDAC3 HDAC3 OKI-006->HDAC3 Inhibition Histone Acetylation Histone Acetylation HDAC1->Histone Acetylation Decreased Deacetylation HDAC2->Histone Acetylation Decreased Deacetylation HDAC3->Histone Acetylation Decreased Deacetylation Gene Expression Changes Gene Expression Changes Histone Acetylation->Gene Expression Changes Cell Cycle Arrest Cell Cycle Arrest Gene Expression Changes->Cell Cycle Arrest Apoptosis Apoptosis Gene Expression Changes->Apoptosis Tumor Growth Inhibition Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition Apoptosis->Tumor Growth Inhibition

Figure 1: OKI-179 Mechanism of Action.

Quantitative Data Summary

In Vitro Potency and Anti-proliferative Activity

The active metabolite of OKI-179, OKI-006, demonstrates potent and selective inhibition of class I HDAC enzymes. The in vitro anti-proliferative activity of the cell-active precursor, OKI-005, has been evaluated in a panel of colorectal and triple-negative breast cancer (TNBC) cell lines.

Target IC50 (nM)
HDAC11.2[3]
HDAC22.4[3]
HDAC32.0[3]

Table 1: In Vitro Inhibitory Activity of OKI-006 against Class I HDACs

Cell Line Cancer Type IC50 (nM) of OKI-005
HCT-116Colorectal16.7
HT29Colorectal25.4
SW480Colorectal28.1
MDA-MB-231TNBC10.3
MDA-MB-468TNBC13.2
CAL-51TNBC15.8
BT-549TNBC>1000
HCC1806TNBC>1000

Table 2: Anti-proliferative Activity of OKI-005 in Human Cancer Cell Lines

In Vivo Efficacy in Xenograft Models

OKI-179 has demonstrated significant anti-tumor activity in various xenograft models as a single agent and in combination with other therapies.

Xenograft Model Dosing Regimen Tumor Growth Inhibition (TGI)
HCT-116 (Colorectal)40 mg/kg PO dailyStatistically significant decrease in tumor growth at day 24[1]
HCT-116 (Colorectal)80 mg/kg PO dailyStatistically significant decrease in tumor growth at day 24[1]
HCT-116 (Colorectal)120 mg/kg PO every other dayStatistically significant decrease in tumor growth at day 24[1]
MDA-MB-231 (TNBC)60-80 mg/kg PO dailyStatistically significant TGI[1]
NRAS-mutant Melanoma (PDX)80 mg/kg PO; 5/wk x 3 wkModest TGI as a single agent. Significantly greater TGI and tumor regression (28-50%) when combined with binimetinib.[4]

Table 3: In Vivo Efficacy of OKI-179 in Xenograft Models

Preclinical Pharmacokinetics of OKI-006 (Active Metabolite)

Following oral administration of OKI-179, the active metabolite OKI-006 exhibits a dose-proportional increase in blood concentration.

Species Dose of OKI-179 Cmax of OKI-006
Balb/c Mice100 mg/kg PO> 1 µM[1]
Rats100 mg/kg PO> 1 µM[1]

Table 4: Pharmacokinetic Parameters of OKI-006 after a Single Oral Dose of OKI-179

Experimental Protocols

In Vitro Cell Proliferation (Sulforhodamine B Assay)

This protocol is adapted from standard methodologies for assessing cell density based on the measurement of cellular protein content.

Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Cell Fixation Cell Fixation Drug Treatment->Cell Fixation SRB Staining SRB Staining Cell Fixation->SRB Staining Washing Washing SRB Staining->Washing Solubilization Solubilization Washing->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading

Figure 2: Sulforhodamine B (SRB) Assay Workflow.
  • Cell Plating: Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[1]

  • Compound Treatment: Expose cells to increasing concentrations of OKI-005 (e.g., 0-5 µM) for 72 hours.[1]

  • Cell Fixation: Gently fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA.

  • Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plates and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Read the optical density at 510 nm using a microplate reader.

In Vivo Xenograft Studies

The following provides a general framework for conducting xenograft studies with OKI-179.

Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Drug Administration Drug Administration Randomization->Drug Administration Tumor Volume Measurement Tumor Volume Measurement Drug Administration->Tumor Volume Measurement Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis

Figure 3: In Vivo Xenograft Study Workflow.
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT-116 or MDA-MB-231 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., BALB/c nude).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers.

  • Randomization: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer OKI-179 orally at the desired doses and schedules (e.g., 40-80 mg/kg daily).[1] The vehicle control is typically a citrate buffer.[5]

  • Tumor Volume Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Western Blot for Histone Acetylation

This protocol outlines the key steps for assessing changes in histone acetylation in tumor tissues or cells following treatment with OKI-179.

  • Protein Extraction: Extract total protein from cells or tumor tissue using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Combination Strategies

Preclinical studies have explored the synergistic potential of OKI-179 with other anti-cancer agents.

  • With MEK Inhibitors: In RAS-mutated tumor models, the combination of OKI-179 with a MEK inhibitor like binimetinib has shown strong synergy, leading to increased DNA damage and apoptosis.[4] This has prompted the initiation of clinical trials for this combination in NRAS-mutated melanoma.

  • With Immunotherapy: OKI-179 has been shown to potentiate the activity of immune checkpoint inhibitors (e.g., anti-PD-1).[5] The proposed mechanism involves the upregulation of MHC class I and II on tumor cells, thereby enhancing tumor immunogenicity.

  • With Endocrine Therapy: In preclinical models of estrogen receptor-positive (ER+) breast cancer, HDAC inhibitors can potentiate the activity of tamoxifen.[1]

Conclusion

The preclinical data for OKI-179 demonstrate its potential as a potent and selective class I HDAC inhibitor with a favorable pharmacokinetic profile and significant anti-tumor activity in a range of solid tumor models. Its oral bioavailability and manageable safety profile support its ongoing clinical development, both as a single agent and in combination with other targeted therapies and immunotherapies. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development in this promising area of cancer therapy.

References

Preclinical Pharmacokinetic Profile of OKI-179: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of OKI-179, a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation and advancement of oncology therapeutics.

OKI-179 is a thioester prodrug of the active metabolite OKI-006, a potent inhibitor of class I HDACs.[1][2][3] Developed as a second-generation prodrug, OKI-179 was optimized for in vivo administration in both animal models and humans, demonstrating a superior pharmacokinetic profile compared to its predecessors.[4] Its development aims to address the limitations of existing HDAC inhibitors, such as poor isoform selectivity and narrow therapeutic indices, particularly in the context of solid tumors.[1][2][3]

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

OKI-179 is designed for oral administration and is readily absorbed, after which it is metabolized to its active form, OKI-006.[1][2][4] Preclinical studies in various animal models have characterized its favorable ADME properties.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of OKI-179 and its Active Metabolite OKI-006
SpeciesDose and RouteTmax (OKI-006)Key FindingsReference
BALB/c Nude MiceSingle oral doseNot specifiedDose-proportional increase in blood concentration of OKI-006. No significant difference between male and female animals.[4]
RatsSingle oral doseNot specifiedDose-proportional increase in blood concentration of OKI-006. No significant difference between male and female animals.[4]
Beagle DogsNot specifiedNot specifiedFavorable oral pharmacokinetic properties observed.[5]

Note: Specific quantitative values for Cmax, AUC, and half-life from preclinical animal studies were not detailed in the provided search results, but the qualitative findings indicate a favorable and dose-proportional exposure.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of OKI-179's pharmacokinetics and pharmacodynamics.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of OKI-179 and its active metabolite OKI-006 in preclinical animal models.

Animal Models:

  • Male BALB/c nude mice (6–8 weeks old)[4]

  • Rats (strain and sex not specified)[4]

  • Beagle dogs (details not specified)[5]

Dosing:

  • OKI-179 was administered as a single oral dose.[4]

  • For in vivo efficacy studies, OKI-179 was administered orally at doses ranging from 40 to 80 mg/kg daily and 120 mg/kg every other day in xenograft mouse models.[4]

Sample Collection and Analysis:

  • Blood samples were collected at various time points post-administration.

  • Concentrations of OKI-006 in the blood were quantified to assess exposure.[4]

  • Tumor tissue was also collected in xenograft models to measure the concentration of the active metabolite OKI-006.[4]

In Vitro Assays

Objective: To assess the anti-proliferative activity and target engagement of OKI-179's predecessor, OKI-005, in cancer cell lines.

Cell Lines:

  • Colorectal cancer (CRC) and triple-negative breast cancer (TNBC) cell lines were utilized.[4]

Methodology:

  • Cells were exposed to OKI-005.

  • Anti-proliferative activity was evaluated.

  • Induction of apoptosis was measured.[4]

  • Histone acetylation levels were assessed to confirm target engagement.[4]

Signaling Pathway and Mechanism of Action

OKI-179 functions as a class I HDAC inhibitor. As a prodrug, it is converted to the active metabolite OKI-006, which selectively inhibits HDACs 1, 2, and 3.[6][7] This inhibition leads to an increase in histone acetylation, a key mechanism in the epigenetic regulation of gene expression.[8] Dysregulation of histone acetylation is a common feature in many human cancers.[8]

The diagram below illustrates the mechanism of action of OKI-179.

OKI-179_Mechanism_of_Action OKI-179 (Prodrug) OKI-179 (Prodrug) OKI-006 (Active Metabolite) OKI-006 (Active Metabolite) OKI-179 (Prodrug)->OKI-006 (Active Metabolite) Metabolism Class I HDACs (HDAC1, 2, 3) Class I HDACs (HDAC1, 2, 3) OKI-006 (Active Metabolite)->Class I HDACs (HDAC1, 2, 3) Inhibition Histone Acetylation Histone Acetylation Class I HDACs (HDAC1, 2, 3)->Histone Acetylation Deacetylation Gene Expression Gene Expression Histone Acetylation->Gene Expression Activation Tumor Suppression Tumor Suppression Gene Expression->Tumor Suppression Preclinical_Development_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Cell_Line_Screening Cell Line Screening (Anti-proliferative Activity) Target_Engagement Target Engagement (Histone Acetylation) Cell_Line_Screening->Target_Engagement Apoptosis_Assay Apoptosis Assay Target_Engagement->Apoptosis_Assay PK_Studies Pharmacokinetic Studies (Mice, Rats, Dogs) Apoptosis_Assay->PK_Studies Efficacy_Studies Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies Clinical_Candidate_Selection Clinical Candidate Selection (OKI-179) Efficacy_Studies->Clinical_Candidate_Selection Lead_Optimization Lead Optimization (OKI-005 to OKI-179) Lead_Optimization->Cell_Line_Screening

References

In Vitro Anti-Proliferative Activity of OKI-179: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-proliferative activities of OKI-179 (bocodepsin), a novel, orally bioavailable, and selective Class I histone deacetylase (HDAC) inhibitor. This document details its mechanism of action, summarizes its efficacy across various cancer cell lines, and provides comprehensive experimental protocols for its investigation.

OKI-179 is a prodrug that is metabolized to the active compound OKI-006.[1][2] For in vitro studies, a related prodrug, OKI-005, which is optimized for cell culture use and also metabolizes to OKI-006, is often utilized.[1][2] OKI-006 is a potent inhibitor of Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, with significantly less activity against Class IIa HDACs.[2][3] This selective inhibition leads to the accumulation of acetylated histones, altering gene expression and resulting in anti-proliferative effects such as cell cycle arrest and apoptosis in cancer cells.[1][4]

Data Presentation: Anti-Proliferative Activity of OKI-005

The anti-proliferative activity of OKI-005 has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below. The data indicates that OKI-005 demonstrates potent anti-proliferative activity, with IC50 values in the nanomolar range for the majority of tested cell lines.[5]

Cell LineCancer TypeIC50 (nM)
Triple-Negative Breast Cancer (TNBC)
CAL-120Breast< 100
MDA-MB-231Breast< 100
HCC1395Breast> 500
Hs578TBreast> 500
Colorectal Cancer (CRC)
HCT-116ColonSensitive (IC50 not specified)

Note: The provided data from the search results specifies that the majority of TNBC and CRC cell lines tested were sensitive to OKI-005 with IC50 values less than 500 nM, and the most sensitive lines had IC50s below 100 nM.[5] Specific values for all cell lines were not available in the provided search results.

Mandatory Visualization

Signaling Pathway of OKI-179

OKI-179_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell OKI179 OKI-179 (Prodrug) OKI006 OKI-006 (Active Metabolite) OKI179->OKI006 Metabolism HDAC HDAC1/2/3 OKI006->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Ac_Histones Acetylated Histones p21_gene p21 Gene (CDKN1A) Ac_Histones->p21_gene Increased Transcription Apoptosis_genes Pro-apoptotic Genes (e.g., Bim) Ac_Histones->Apoptosis_genes Increased Transcription p21_protein p21 Protein p21_gene->p21_protein Translation CDK Cyclin/CDK Complexes p21_protein->CDK Inhibition CellCycleArrest Cell Cycle Arrest (G1 phase) Apoptosis_proteins Pro-apoptotic Proteins Apoptosis_genes->Apoptosis_proteins Translation Apoptosis Apoptosis

Caption: OKI-179 mechanism of action leading to cell cycle arrest and apoptosis.

Experimental Workflow for In Vitro Anti-Proliferative Assays

Experimental_Workflow cluster_workflow In Vitro Evaluation of OKI-005 cluster_assays Anti-Proliferative & Mechanistic Assays start Start cell_culture 1. Cell Seeding (96-well or 6-well plates) start->cell_culture treatment 2. Treatment with OKI-005 (Dose-response) cell_culture->treatment incubation 3. Incubation (24-72 hours) treatment->incubation srb_assay SRB Assay (Cell Viability) incubation->srb_assay apoptosis_assay Caspase-Glo 3/7 Assay (Apoptosis) incubation->apoptosis_assay western_blot Western Blot (Histone Acetylation, p21) incubation->western_blot data_analysis 4. Data Analysis (IC50, Fold Change) srb_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for assessing OKI-005's in vitro anti-proliferative effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on descriptions found in the literature for the investigation of OKI-005 and general laboratory standards.[5][6][7][8][9][10]

Cell Viability Assessment (Sulforhodamine B Assay)

This assay measures cell proliferation and cytotoxicity based on the binding of the dye sulforhodamine B (SRB) to cellular proteins.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • OKI-005 (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid in water

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of OKI-005 in complete medium. Replace the medium in each well with 100 µL of the corresponding drug dilution. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

  • Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, which are key effectors of apoptosis.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • OKI-005

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed 1,500-5,000 cells per well in 80 µL of complete medium in a white-walled 96-well plate. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Add 20 µL of OKI-005 solution at various concentrations to the respective wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as a fold-change in caspase activity compared to the vehicle-treated control.

Western Blotting for Histone Acetylation and p21

This technique is used to detect changes in the levels of acetylated histones and the cell cycle inhibitor p21 following treatment with OKI-005.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • OKI-005

  • 6-well plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-acetylated histone H3, anti-p21, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of OKI-005 for 24 hours. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of OKI-179 in Mouse Models of Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of OKI-179 (bocodepsin), a novel class I histone deacetylase (HDAC) inhibitor, in mouse models of breast cancer. The focus is on a key study investigating OKI-179 in combination with doxorubicin in a triple-negative breast cancer (TNBC) xenograft model. Detailed protocols and data are presented to facilitate the design and execution of similar preclinical studies.

Introduction

OKI-179 is an orally bioavailable small molecule that selectively inhibits class I HDACs.[1][2] In preclinical models, it has demonstrated potent anti-tumor activity and is currently under clinical investigation.[1][2] Of particular interest is its potential to overcome resistance to standard-of-care chemotherapies like doxorubicin in aggressive subtypes of breast cancer such as TNBC.[3][4] This document outlines the in vivo testing of OKI-179 in combination with doxorubicin in an MDA-MB-231 TNBC xenograft mouse model.

Quantitative Data Summary

The following tables summarize the key quantitative findings from an in vivo study evaluating the combination of OKI-179 and doxorubicin in an MDA-MB-231 xenograft model.

Table 1: In Vivo Treatment Groups and Dosing Regimen

Treatment GroupDrugDoseRoute of AdministrationDosing Schedule
1Vehicle-Oral (PO)Once Daily (QD)
2Doxorubicin1.5 mg/kgIntraperitoneal (IP)Once Weekly (QW)
3OKI-17980 mg/kgOral (PO)Once Daily (QD)
4CombinationDoxorubicin + OKI-1791.5 mg/kg (IP) + 80 mg/kg (PO)QW + QD

Table 2: Tumor Growth Inhibition in MDA-MB-231 Xenograft Model

Treatment GroupMean Tumor Volume (end of study)Standard Deviation% Tumor Growth Inhibition (TGI)p-value (vs. Combination)
VehicleData not availableData not available-< 0.0001
DoxorubicinData not availableData not availableData not available0.0016[4][5]
OKI-179Data not availableData not availableData not available0.0068[4][5]
CombinationData not availableData not availableSignificant-

Note: Specific tumor volume and TGI percentages were not available in the provided search results. The combination treatment resulted in significant tumor growth inhibition compared to both single-agent doxorubicin and OKI-179.[4][5]

Signaling Pathway

The combination of OKI-179 and doxorubicin promotes apoptosis in TNBC cells through the modulation of key apoptotic proteins. OKI-179, as a class I HDAC inhibitor, is believed to alter the expression of pro- and anti-apoptotic genes.

OKI179 OKI-179 (Bocodepsin) HDAC Class I HDACs OKI179->HDAC Inhibition BIM BIM (Pro-apoptotic) HDAC->BIM Represses BCLXL BCL-XL (Anti-apoptotic) HDAC->BCLXL Activates Caspase3 Cleaved Caspase-3 BIM->Caspase3 Activates BCLXL->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Proposed signaling pathway for OKI-179-induced apoptosis.

Experimental Protocols

Cell Culture and Xenograft Tumor Establishment

This protocol describes the establishment of MDA-MB-231 tumor xenografts in immunodeficient mice.

Materials:

  • MDA-MB-231 human breast cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, but recommended for some cell lines)

  • Female athymic nude mice (6-8 weeks old)

  • Syringes and needles (27-30 gauge)

Procedure:

  • Culture MDA-MB-231 cells in a 37°C, 5% CO2 incubator.

  • When cells reach 80-90% confluency, harvest them using trypsin-EDTA.

  • Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.

  • Resuspend the cells in sterile PBS or a PBS/Matrigel mixture at a concentration of 5 x 10^7 cells/mL.

  • Inject 100 µL of the cell suspension (containing 5 million cells) subcutaneously into the flank of each mouse.[4][5]

  • Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

Drug Preparation and Administration

This protocol outlines the preparation and administration of OKI-179 and doxorubicin.

Materials:

  • OKI-179 (bocodepsin) powder

  • Vehicle for OKI-179 (e.g., citrate buffer)[1]

  • Doxorubicin hydrochloride

  • Sterile saline (0.9% NaCl)

  • Oral gavage needles

  • Syringes and needles for intraperitoneal injection

Procedure for OKI-179:

  • Prepare a stock solution of OKI-179 in a suitable vehicle. The formulation should be prepared fresh daily.

  • The final concentration should be calculated based on the average weight of the mice in the treatment group to deliver a dose of 80 mg/kg.

  • Administer the OKI-179 solution orally once daily using an appropriate-sized oral gavage needle.

Procedure for Doxorubicin:

  • Dissolve doxorubicin hydrochloride in sterile saline to the desired concentration.

  • The final concentration should be calculated to deliver a dose of 1.5 mg/kg.

  • Administer the doxorubicin solution via intraperitoneal injection once weekly.

Tumor Measurement and Animal Monitoring

This protocol details the monitoring of tumor growth and animal well-being during the study.

Materials:

  • Digital calipers

  • Animal scale

Procedure:

  • Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

  • Record the body weight of each mouse 2-3 times per week to monitor for toxicity.

  • Observe the animals daily for any signs of distress, such as changes in behavior, appetite, or appearance.

  • The study duration for this combination therapy was 36 days.[6]

Experimental Workflow

The following diagram illustrates the overall workflow for the in vivo study of OKI-179 in a breast cancer mouse model.

cluster_setup Study Setup cluster_treatment Treatment Phase (36 Days) cluster_analysis Endpoint Analysis CellCulture MDA-MB-231 Cell Culture TumorImplantation Subcutaneous Implantation (5 million cells/mouse) CellCulture->TumorImplantation TumorGrowth Tumor Growth to 100-200 mm³ TumorImplantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Drug Administration (Single Agent & Combination) Randomization->Treatment Monitoring Tumor Measurement & Body Weight Monitoring (2-3 times/week) Treatment->Monitoring DataAnalysis Tumor Growth Inhibition Analysis Monitoring->DataAnalysis Biomarker Biomarker Analysis (e.g., Apoptosis markers) DataAnalysis->Biomarker

Caption: Overall experimental workflow for the in vivo study.

References

Phase 1 Clinical Trial Design for OKI-179: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Phase 1 clinical trial design for OKI-179 (bocodepsin), a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor. The protocols outlined below are based on the reported first-in-human dose-escalation study in patients with advanced solid tumors.

Introduction

OKI-179 is a pro-drug that is converted to its active metabolite, OKI-006.[1] OKI-006 selectively inhibits HDACs 1, 2, and 3, which are crucial in epigenetic regulation and are often dysregulated in cancer.[2] Preclinical studies have demonstrated the anti-proliferative and apoptotic effects of OKI-179 in various cancer models, along with a favorable pharmacokinetic profile.[1][3] The primary objectives of the Phase 1 trial were to determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and the safety profile of OKI-179.[4] Secondary objectives included assessing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles and preliminary anti-tumor activity.[4]

Signaling Pathway of OKI-179

OKI-179, as a class I HDAC inhibitor, functions by altering the acetylation state of histones, leading to changes in gene expression. This can induce apoptosis and inhibit tumor growth.

OKI179 OKI-179 (Oral Prodrug) OKI006 OKI-006 (Active Metabolite) OKI179->OKI006 Metabolism HDACs Class I HDACs (HDAC1, 2, 3) OKI006->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis TumorGrowth Tumor Growth Inhibition GeneExpression->TumorGrowth

Caption: Mechanism of action of OKI-179.

Phase 1 Clinical Trial Protocol

This protocol outlines the key components of the first-in-human, open-label, dose-escalation study of OKI-179.

Study Objectives
Objective TypeDescription
Primary To determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) of OKI-179.[4]
Primary To evaluate the safety and tolerability of OKI-179.[4]
Secondary To characterize the pharmacokinetic (PK) profile of OKI-179 and its active metabolite, OKI-006.[4]
Secondary To assess the pharmacodynamic (PD) effects of OKI-179 on histone acetylation in peripheral blood mononuclear cells (PBMCs).[2]
Secondary To evaluate the preliminary anti-tumor activity of OKI-179.[4]
Patient Eligibility Criteria
Inclusion CriteriaExclusion Criteria
Patients with advanced solid tumors refractory to standard therapy.[2]ECOG performance status > 1.[2]
ECOG performance status of 0 or 1.[2]Inadequate organ function.
Measurable or non-measurable disease.Known active CNS metastases.
Adequate organ and bone marrow function.QTcF interval > 470 ms.[2]
Age ≥ 18 years.Prior treatment with an HDAC inhibitor.
Study Design and Dose Escalation

A standard 3+3 dose-escalation design was employed.[2] Patients were enrolled in cohorts of three and received escalating doses of OKI-179. If one patient in a cohort experienced a dose-limiting toxicity (DLT), three more patients were enrolled in that cohort. The MTD was defined as the highest dose level at which less than 33% of patients experienced a DLT.

Two dosing schedules were investigated:

  • Intermittent Dosing: Once daily for 4 days on, 3 days off (4:3) or 5 days on, 2 days off (5:2) in 21-day cycles.[2][4]

  • Continuous Dosing: Once daily.[2]

Start Patient Enrollment Cohort1 Cohort 1 (Dose X) Start->Cohort1 DLT_Check1 DLT Assessment Cohort1->DLT_Check1 Cohort2 Cohort 2 (Dose X+Y) DLT_Check1->Cohort2 No DLT MTD Determine MTD DLT_Check1->MTD DLT Observed DLT_Check2 DLT Assessment Cohort2->DLT_Check2 DLT_Check2->MTD DLT Observed RP2D Establish RP2D MTD->RP2D

References

Dosing Strategies for OKI-179 in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OKI-179 is a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor that has demonstrated promising anti-tumor activity in a variety of preclinical cancer models.[1][2] As a prodrug, OKI-179 is metabolized to its active form, OKI-006, which selectively inhibits HDACs 1, 2, and 3.[1][3][4] This targeted inhibition leads to increased histone acetylation, apoptosis, and cell growth inhibition in cancer cells.[1][2] This document provides detailed application notes and protocols for dosing strategies of OKI-179 in preclinical research settings, based on currently available data.

Mechanism of Action

OKI-179 is a thioester prodrug of the active metabolite OKI-006.[1][2] OKI-006 is a potent inhibitor of class I HDACs, specifically HDAC1, HDAC2, and HDAC3, with IC50 values of 1.2, 2.4, and 2.0 nM, respectively.[3][4] It displays minimal activity against class IIa HDACs.[4] By inhibiting these HDACs, OKI-006 prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression. This can result in the re-expression of tumor suppressor genes and the induction of apoptosis in cancer cells.

OKI179 OKI-179 (Prodrug) OKI006 OKI-006 (Active Metabolite) OKI179->OKI006 Metabolism HDACs Class I HDACs (HDAC1, 2, 3) OKI006->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylation Histone Acetylation ↑ Histones->Acetylation Chromatin Open Chromatin Acetylation->Chromatin Gene Tumor Suppressor Gene Expression ↑ Chromatin->Gene Apoptosis Apoptosis Gene->Apoptosis

Figure 1: Mechanism of action of OKI-179.

Preclinical Dosing Strategies

OKI-179 has been evaluated in various preclinical cancer models, primarily using oral (PO) administration. Dosing strategies have ranged from daily to intermittent schedules, with doses adjusted based on the specific cancer model and in combination with other therapeutic agents.

Monotherapy Studies

OKI-179 has demonstrated single-agent efficacy in several xenograft models.

Animal ModelCancer TypeDose (mg/kg)Dosing ScheduleRouteKey FindingsReference
BALB/c nude miceColorectal Cancer (HCT-116 xenograft)40 - 80DailyPOStatistically significant decreased tumor growth.[1]
BALB/c nude miceColorectal Cancer (HCT-116 xenograft)120Every other dayPOStatistically significant decreased tumor growth.[1]
BALB/c nude miceTriple-Negative Breast Cancer (MDA-MB-231 xenograft)40 - 80DailyPODose-dependent tumor growth inhibition.[1]
C57BL/6 miceColorectal Cancer (MC38 syngeneic)60Daily for 30 daysPOProlonged survival compared to vehicle.[5]
Combination Therapy Studies

The efficacy of OKI-179 can be enhanced when used in combination with other anti-cancer agents.

Animal ModelCancer TypeOKI-179 Dose (mg/kg) & ScheduleCombination Agent & DoseRouteKey FindingsReference
BALB/c nude miceER+ Breast Cancer (MCF-7 xenograft)Not specified, 5 days on/2 days offTamoxifen (SQ, 3 times a week)POTrend towards improved tumor growth inhibition and a statistically significant increase in survival with the combination compared to OKI-179 alone.[1]
Humanized miceTriple-Negative Breast Cancer (MDA-MB-231 xenograft)Not specifiedNivolumab (anti-PD-1)Not specifiedImproved tumor growth inhibition and increased T-cell activation in the tumor microenvironment.[1]
C57BL/6 miceColorectal Cancer (MC38 syngeneic)60 mg/kg, continuous or on/off scheduleαPD-1 (250 μg, three times a week)PO"On/off" dosing of OKI-179 with αPD-1 was superior to continuous treatment.[5]

Experimental Protocols

Preparation of OKI-179 for In Vivo Administration

OKI-179 for in vivo studies is typically formulated in a vehicle suitable for oral gavage. A common vehicle is a citrate buffer.[5]

Materials:

  • OKI-179 powder

  • 0.1 M Citric acid

Procedure:

  • Calculate the required amount of OKI-179 based on the desired dose and the number and weight of the animals.

  • Weigh the calculated amount of OKI-179 powder.

  • Dissolve the OKI-179 powder in 0.1 M citric acid to the desired final concentration.

  • Ensure the solution is homogenous before administration.

Xenograft Tumor Model Protocol

This protocol provides a general framework for establishing and treating xenograft tumor models. Specific cell lines, mouse strains, and dosing regimens should be adapted from the tables above.

cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Endpoint Analysis A Cancer Cell Culture B Cell Harvest & Resuspension A->B C Subcutaneous Injection B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Oral Administration of OKI-179 or Vehicle E->F G Tumor Volume Measurement F->G H Pharmacodynamic Analysis (e.g., Histone Acetylation) F->H I Survival Analysis F->I

Figure 2: Experimental workflow for a xenograft study.

Materials:

  • Appropriate cancer cell line (e.g., HCT-116, MDA-MB-231)

  • Immunocompromised mice (e.g., BALB/c nude)

  • Growth medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Calipers

  • OKI-179 formulation and vehicle control

Procedure:

  • Cell Culture: Culture cancer cells according to standard protocols.

  • Cell Implantation:

    • Harvest cells and resuspend them in PBS or a mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer OKI-179 or vehicle control orally according to the desired dosing schedule.

  • Endpoint Analysis:

    • Continue monitoring tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamics).

    • For survival studies, monitor animals until a predefined endpoint is reached.

Pharmacodynamic Analysis of Histone Acetylation

To confirm the on-target activity of OKI-179, histone acetylation levels can be assessed in tumor tissue or peripheral blood mononuclear cells (PBMCs).

Materials:

  • Tumor tissue or blood samples

  • Protein lysis buffer

  • Primary antibodies against acetylated histones (e.g., acetyl-H3K9, acetyl-H3K27) and total histones

  • Secondary antibodies

  • Western blotting or flow cytometry reagents and equipment

Protocol (Western Blotting):

  • Excise tumors and extract protein using a suitable lysis buffer.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

  • Quantify band intensities and normalize acetylated histone levels to total histone levels.

Pharmacokinetics

Following oral administration of OKI-179, the active metabolite OKI-006 reaches its maximum concentration (Cmax) in the blood at approximately 2 hours, with a half-life (T1/2) of 6-8 hours.[6] In preclinical models, a single 100 mg/kg oral dose of OKI-179 in mice resulted in a Cmax of over 1 µM for OKI-006.[1]

Safety and Tolerability

In preclinical studies, dose-limiting toxicities such as weight loss have been observed at higher doses of the related compound OKI-005.[1] In a phase I clinical trial of OKI-179, the most common adverse event was thrombocytopenia, which was manageable with intermittent dosing schedules.[6]

Conclusion

OKI-179 is a promising class I-selective HDAC inhibitor with significant anti-tumor activity in preclinical models. The dosing strategies outlined in these application notes provide a starting point for researchers designing in vivo studies. The optimal dose and schedule will likely vary depending on the specific cancer model and combination agents used. Careful monitoring for both efficacy and toxicity is essential for successful preclinical development.

References

Application Notes and Protocols: OKI-179 and MEK Inhibitor Combination Therapy for NRAS-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and available data for the combination therapy of OKI-179, a Class I histone deacetylase (HDAC) inhibitor, and a MEK inhibitor for the treatment of NRAS-mutant melanoma. Detailed protocols for key experimental procedures are also included to facilitate further research and development in this area.

Introduction

NRAS-mutant melanoma is an aggressive form of skin cancer with limited effective treatment options. While MEK inhibitors have shown some activity, their efficacy as single agents is often modest. Preclinical evidence suggests a synergistic effect between the Class I HDAC inhibitor OKI-179 and MEK inhibitors, offering a promising new therapeutic strategy for this patient population. The combination is believed to be synthetically lethal, leading to increased DNA damage and apoptosis in cancer cells.[1]

Rationale for Combination Therapy

The therapeutic hypothesis for combining OKI-179 and a MEK inhibitor in NRAS-mutant melanoma is rooted in the concept of synthetic lethality.

  • MEK Inhibition: In NRAS-mutant melanoma, the MAPK signaling pathway (RAS-RAF-MEK-ERK) is constitutively active, driving cell proliferation and survival. MEK inhibitors block this pathway downstream of NRAS.[2][3]

  • HDAC Inhibition: Class I HDACs are often overexpressed in cancer and play a crucial role in gene expression and DNA damage repair. Inhibition of HDACs can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene transcription. This can affect various cellular processes, including cell cycle arrest and apoptosis.[4][5][6]

  • Synergistic Effect: The combination of a MEK inhibitor and an HDAC inhibitor like OKI-179 has been shown to be synergistic. This is thought to occur through the dual blockade of critical survival pathways. MEK inhibition halts the proliferative signals, while HDAC inhibition may prevent the cancer cells from repairing DNA damage, ultimately leading to programmed cell death (apoptosis).[1] Preclinical models have shown that this combination results in increased DNA double-strand breaks.[1]

Preclinical Data

In Vivo Efficacy in NRAS-Mutant Melanoma Xenograft Models

Preclinical studies using patient-derived xenograft (PDX) and cell-line derived xenograft (CDX) models of NRAS-mutant melanoma have demonstrated significant anti-tumor activity with the combination of OKI-179 and the MEK inhibitor binimetinib.

ModelTreatment GroupTumor Regression (%)
MEL278 (PDX) Binimetinib0-6%
OKI-179Modest Tumor Growth Inhibition
OKI-179 + Binimetinib 28-50%
MM415 (PDX) Binimetinib0-6%
OKI-179Modest Tumor Growth Inhibition
OKI-179 + Binimetinib 28-50%
SKMEL2 (CDX) Binimetinib-
OKI-179-
OKI-179 + Binimetinib Significant Increase in Regressions

Data summarized from AACR Annual Meeting 2022 abstract by Woessner et al.

In Vitro Synergy

In vitro studies using the SKMEL-2 NRAS-mutant melanoma cell line have shown strong synergy between OKI-179 and binimetinib. This synergistic interaction leads to a significant increase in:

  • Cell Death

  • γH2AX: A marker for DNA double-strand breaks.

  • Cleaved PARP: A marker for apoptosis.

Specific IC50 values and Combination Index (CI) data from a full peer-reviewed publication are not publicly available at this time.

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action

cluster_0 NRAS-Mutant Melanoma Cell NRAS Mutant NRAS (Constitutively Active) RAF RAF NRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition HDAC HDAC Chromatin Chromatin HDAC->Chromatin DNA_Repair DNA Damage Repair HDAC->DNA_Repair Inhibition of repair protein expression Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Gene_Expression->Apoptosis DNA_Repair->Apoptosis Accumulation of DNA Damage MEK_Inhibitor MEK Inhibitor (e.g., Binimetinib) MEK_Inhibitor->MEK OKI_179 OKI-179 (HDAC Inhibitor) OKI_179->HDAC

Caption: Proposed synergistic mechanism of OKI-179 and MEK inhibitor in NRAS-mutant melanoma.

Experimental Workflow for In Vitro Synergy Assessment

cluster_workflow In Vitro Synergy Workflow cluster_assays Assessments start Seed NRAS-mutant melanoma cells treatment Treat with OKI-179, MEK inhibitor, and combination at various concentrations start->treatment incubation Incubate for 48-72 hours treatment->incubation viability Cell Viability Assay (e.g., MTS) incubation->viability western Western Blot for γH2AX and Cleaved PARP incubation->western analysis Data Analysis viability->analysis synergy Calculate Combination Index (CI) using Chou-Talalay method analysis->synergy

Caption: Workflow for determining in vitro synergy of OKI-179 and a MEK inhibitor.

Experimental Protocols

Disclaimer: The following are general protocols and may require optimization for specific cell lines and experimental conditions.

Protocol 1: In Vitro Cell Viability (MTS) Assay

Objective: To determine the effect of OKI-179 and a MEK inhibitor, alone and in combination, on the viability of NRAS-mutant melanoma cells.

Materials:

  • NRAS-mutant melanoma cell line (e.g., SKMEL-2)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • OKI-179 (stock solution in DMSO)

  • MEK inhibitor (e.g., binimetinib, stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of OKI-179 and the MEK inhibitor in complete medium.

    • For combination treatments, prepare a matrix of concentrations based on the IC50 values of the individual drugs.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.[7][8][9][10]

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

    • Calculate IC50 values for each drug.

    • Use the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11][12][13][14]

Protocol 2: Western Blotting for γH2AX and Cleaved PARP

Objective: To assess the induction of DNA damage and apoptosis by OKI-179 and a MEK inhibitor, alone and in combination.

Materials:

  • NRAS-mutant melanoma cells

  • 6-well cell culture plates

  • OKI-179 and MEK inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-γH2AX (phospho S139), anti-cleaved PARP, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of OKI-179, MEK inhibitor, or the combination for 24-48 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.[15][16]

  • Analysis:

    • Quantify band intensities and normalize to the loading control (GAPDH).

Protocol 3: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of OKI-179 and a MEK inhibitor combination in an NRAS-mutant melanoma xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude)

  • NRAS-mutant melanoma cells (e.g., SKMEL-2) or patient-derived tumor fragments

  • Matrigel (optional)

  • OKI-179 formulated for oral administration

  • MEK inhibitor (e.g., binimetinib) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of melanoma cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse. For PDX models, implant small tumor fragments subcutaneously.[17][18]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle, OKI-179 alone, MEK inhibitor alone, combination).

  • Drug Administration:

    • Administer drugs and vehicle according to the desired dosing schedule and route (e.g., oral gavage).

  • Monitoring:

    • Monitor tumor volume and body weight 2-3 times per week.

    • Observe mice for any signs of toxicity.

  • Endpoint:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • Euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Statistically analyze the differences in tumor volume between groups.

Conclusion

The combination of the Class I HDAC inhibitor OKI-179 and a MEK inhibitor represents a promising therapeutic strategy for NRAS-mutant melanoma. Preclinical data demonstrate synergistic anti-tumor activity both in vitro and in vivo, driven by the induction of DNA damage and apoptosis. The provided protocols offer a framework for further investigation into this combination therapy, which is currently being evaluated in clinical trials. Further research is warranted to fully elucidate the molecular mechanisms of synergy and to identify predictive biomarkers for patient selection.

References

Application Notes and Protocols for Evaluating OKI-179 Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OKI-179 is a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor. It is a prodrug that is metabolized to its active form, OKI-006.[1][2][3] OKI-006 potently inhibits HDACs 1, 2, and 3, which play a crucial role in the epigenetic regulation of gene expression often dysregulated in cancer.[4][5] Preclinical studies have demonstrated the anti-tumor activity of OKI-179 in various solid tumor xenograft models, both as a single agent and in combination with other therapies.[1][3][5] These application notes provide detailed protocols for evaluating the efficacy of OKI-179 in xenograft models to guide researchers in their preclinical drug development efforts.

Mechanism of Action: HDAC Inhibition

OKI-179 exerts its anti-cancer effects by inhibiting class I HDAC enzymes. HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression of key tumor suppressor genes. By inhibiting HDACs, OKI-179's active metabolite, OKI-006, promotes histone hyperacetylation, leading to a more open chromatin state and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[1][6]

HDAC_Inhibition_Pathway Signaling Pathway of OKI-179 (Bocodepsin) Action cluster_extracellular Extracellular cluster_cell Tumor Cell OKI-179 OKI-179 (Oral Administration) OKI-179_int OKI-179 OKI-179->OKI-179_int Cellular Uptake OKI-006 OKI-006 (Active Metabolite) OKI-179_int->OKI-006 Metabolism HDAC1_2_3 Class I HDACs (HDAC1, 2, 3) OKI-006->HDAC1_2_3 Inhibition Histones Histones HDAC1_2_3->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Tumor_Suppressor_Genes Tumor Suppressor Genes Open_Chromatin->Tumor_Suppressor_Genes Activation Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Mechanism of OKI-179 action in tumor cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of OKI-179 and its active metabolite OKI-006.

Table 1: In Vitro Potency of OKI-006

TargetIC50 (nM)
HDAC11.2
HDAC22.4
HDAC32.0
HDAC847
Class IIa HDACs>1000
Data from preclinical studies.[4][5]

Table 2: Preclinical Efficacy of OKI-179 in Xenograft Models

Cancer ModelCell LineDosing RegimenOutcome
Colorectal CancerHCT-11640-80 mg/kg PO daily or 120 mg/kg PO every other dayStatistically significant decreased tumor growth
Triple-Negative Breast CancerMDA-MB-23140-80 mg/kg PO dailyIncreased acetylated histone H3, tumor growth inhibition
ER+ Breast CancerNot specifiedIntermittent dosing (5 days on, 2 days off) with TamoxifenPotentiated activity of Tamoxifen
Data compiled from preclinical studies.[1]

Table 3: Pharmacokinetic Parameters of OKI-006 in Humans

ParameterValueDosing
Tmax2 hoursSingle dose
t1/26-8 hoursSingle dose
Recommended Phase 2 Dose (RP2D)450 mg dailyIntermittent (4 days on, 3 days off)
Recommended Phase 2 Dose (RP2D)200 mg dailyContinuous
Data from a Phase 1 clinical trial in patients with advanced solid tumors.[4]

Experimental Protocols

This section provides detailed protocols for a typical in vivo xenograft study to evaluate the efficacy of OKI-179.

Cell Culture and Xenograft Implantation

Materials:

  • Cancer cell line of interest (e.g., HCT-116 for colorectal cancer, MDA-MB-231 for triple-negative breast cancer)[1]

  • Appropriate cell culture medium and supplements

  • Matrigel or other appropriate extracellular matrix

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Sterile syringes and needles

Protocol:

  • Culture cancer cells according to standard protocols to achieve exponential growth.

  • Harvest and resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor formation. Tumor growth can be measured using calipers.

OKI-179 Dosing and Administration

Materials:

  • OKI-179 (Bocodepsin)

  • Vehicle for reconstitution (e.g., citrate buffer)[7]

  • Oral gavage needles

Protocol:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Prepare the OKI-179 formulation by reconstituting it in the appropriate vehicle to the desired concentration.

  • Administer OKI-179 orally via gavage. Dosing regimens can vary, with preclinical studies showing efficacy with daily doses of 40-80 mg/kg or intermittent dosing of 120 mg/kg every other day.[1]

  • The control group should receive the vehicle alone following the same schedule.

  • Monitor the body weight of the mice regularly as an indicator of toxicity.

Xenograft_Workflow General Experimental Workflow for OKI-179 Xenograft Study Cell_Culture 1. Cell Culture (e.g., HCT-116, MDA-MB-231) Xenograft_Implantation 2. Xenograft Implantation (Subcutaneous injection in mice) Cell_Culture->Xenograft_Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Xenograft_Implantation->Tumor_Growth Randomization 4. Randomization of Mice (Tumor volume ~100-200 mm³) Tumor_Growth->Randomization Treatment_Initiation 5. Treatment Initiation Randomization->Treatment_Initiation OKI-179_Group OKI-179 Treatment Group (e.g., 40-80 mg/kg PO daily) Treatment_Initiation->OKI-179_Group Vehicle_Group Vehicle Control Group Treatment_Initiation->Vehicle_Group Efficacy_Assessment 6. Efficacy Assessment (Tumor volume, body weight) OKI-179_Group->Efficacy_Assessment Vehicle_Group->Efficacy_Assessment Endpoint_Analysis 7. Endpoint Analysis (Tumor collection for IHC, Western Blot) Efficacy_Assessment->Endpoint_Analysis At study conclusion Data_Analysis 8. Data Analysis and Interpretation Endpoint_Analysis->Data_Analysis

References

Application Notes and Protocols for Measuring On-Target Pharmacodynamic Effects of OKI-179

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OKI-179 is an orally bioavailable, selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1][2][3] As a prodrug, OKI-179 is metabolized to its active form, OKI-006, which potently inhibits these enzymes.[1][2][4] The primary on-target pharmacodynamic (PD) effect of OKI-179 is the accumulation of acetylated histones, a key epigenetic modification that leads to chromatin relaxation and altered gene expression. This mechanism underlies its anti-tumor activity observed in preclinical models of solid tumors.[2][4]

These application notes provide detailed protocols for quantifying the on-target PD effects of OKI-179 in both preclinical and clinical settings. The primary biomarker of interest is the level of histone H3 acetylation, which can be reliably measured in tumor tissue and peripheral blood mononuclear cells (PBMCs).

Mechanism of Action Signaling Pathway

OKI-179 exerts its effects by inhibiting Class I HDACs, which are responsible for removing acetyl groups from lysine residues on histone tails. This inhibition leads to a state of histone hyperacetylation, which in turn alters chromatin structure and gene transcription, ultimately leading to anti-tumor effects such as apoptosis and cell cycle arrest.

OKI-179_Mechanism_of_Action cluster_0 Cellular Uptake and Conversion cluster_1 Epigenetic Regulation cluster_2 Downstream Effects OKI179 OKI-179 (Prodrug) OKI006 OKI-006 (Active Metabolite) OKI179->OKI006 Metabolism HDAC Class I HDACs (HDAC1, 2, 3) OKI006->HDAC Inhibition Histones Acetylated Histones HDAC->Histones Deacetylation Deacetylated_Histones Deacetylated Histones Histones->Deacetylated_Histones Chromatin Relaxed Chromatin Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Tumor_Suppression Tumor Growth Inhibition Gene_Expression->Tumor_Suppression

Mechanism of action of OKI-179.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the on-target effects of OKI-179.

Table 1: In Vitro Potency of the Active Metabolite OKI-006

Target IC50 (nM)
HDAC1 1.2[1][3]
HDAC2 2.4[1][3]

| HDAC3 | 2.0[1][3] |

Table 2: Clinical Pharmacodynamic Effect of OKI-179 on Histone H3 Acetylation in Patient PBMCs

OKI-179 Dose Fold Increase in H3K27 Acetylation (Peak at 2-4 hours post-dose)
180 - 450 mg > 3-fold[5]
> 200 mg > 6-fold[1]

| 300 mg | ~6-fold[6] |

Experimental Protocols

Protocol 1: Western Blot for Acetyl-Histone H3 in Cell Lysates or Tumor Tissue

This protocol is suitable for preclinical evaluation of OKI-179 in cell culture or xenograft models.

1. Principle: Western blotting is used to separate proteins by size and detect the levels of acetylated histone H3 (Ac-H3) relative to total histone H3. An increase in the Ac-H3 to total H3 ratio indicates on-target activity of OKI-179.

2. Materials:

  • Cell Culture or Tumor Tissue: Treated with OKI-179 or vehicle control.

  • Lysis Buffer: RIPA buffer supplemented with protease and HDAC inhibitors (e.g., sodium butyrate, trichostatin A).

  • Primary Antibodies: Rabbit anti-acetyl-Histone H3 (e.g., Ac-H3K27) and Rabbit anti-Histone H3.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Protein Gel and Transfer System: (e.g., SDS-PAGE).

  • Chemiluminescent Substrate.

  • Imaging System.

3. Procedure:

  • Sample Preparation:

    • For cultured cells, wash with cold PBS and lyse in RIPA buffer.

    • For tumor tissue, homogenize in RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize the Ac-H3 signal to the total H3 signal.

Protocol 2: Flow Cytometry for Acetyl-Histone H3 in PBMCs

This protocol is optimized for monitoring the pharmacodynamic effects of OKI-179 in clinical trial subjects.

1. Principle: Flow cytometry allows for the quantification of acetyl-histone H3 levels in specific immune cell subsets within PBMCs. This method provides a sensitive and high-throughput readout of on-target drug activity.

2. Materials:

  • Whole Blood: Collected from subjects at baseline and various time points post-OKI-179 administration.

  • PBMC Isolation Reagent: (e.g., Ficoll-Paque).

  • Fixation/Permeabilization Buffer Kit: (e.g., BD Cytofix/Cytoperm™).

  • Fluorochrome-conjugated Antibodies:

    • Anti-CD3, Anti-CD4, Anti-CD8 for T-cell gating.

    • Anti-acetyl-Histone H3 (Ac-H3K27).

  • Flow Cytometer.

3. Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation.

  • Cell Surface Staining: Stain PBMCs with fluorochrome-conjugated antibodies against cell surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and fix and permeabilize them according to the manufacturer's protocol.

  • Intracellular Staining: Stain the cells with the fluorochrome-conjugated anti-acetyl-Histone H3 antibody for 30-60 minutes at room temperature.

  • Acquisition: Wash the cells and acquire data on a flow cytometer.

  • Analysis:

    • Gate on the T-cell populations of interest (e.g., CD3+, CD4+, CD8+).

    • Determine the median fluorescence intensity (MFI) of the acetyl-Histone H3 signal within each population.

    • Calculate the fold change in MFI relative to the baseline sample.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the pharmacodynamic effects of OKI-179 in a clinical setting.

OKI-179_PD_Workflow cluster_patient Clinical Phase cluster_lab Laboratory Analysis cluster_data Data Analysis Patient Patient Dosing (Oral OKI-179) Blood_Draw Blood Sample Collection (Baseline, 2h, 4h, 24h) Patient->Blood_Draw PBMC_Isolation PBMC Isolation Blood_Draw->PBMC_Isolation Staining Cell Staining (Surface & Intracellular) PBMC_Isolation->Staining Flow_Cytometry Flow Cytometry Acquisition Staining->Flow_Cytometry Gating Cell Population Gating (e.g., CD4+ T-cells) Flow_Cytometry->Gating Quantification Quantify Ac-H3 MFI Gating->Quantification PD_Effect Determine PD Effect (Fold Change from Baseline) Quantification->PD_Effect

Workflow for PD marker analysis of OKI-179.

References

Application Notes and Protocols: Potentiating PD-1 Inhibition with OKI-179

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OKI-179 is a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor that has demonstrated significant potential in potentiating the anti-tumor activity of programmed cell death 1 (PD-1) inhibitors.[1][2][3] By selectively targeting HDACs 1, 2, and 3, OKI-179's active metabolite, OKI-006, modulates the tumor microenvironment to enhance immune-mediated tumor cell killing.[3][4] These application notes provide a comprehensive overview of the mechanism of action, preclinical data, and detailed protocols for utilizing OKI-179 in combination with PD-1 inhibitors.

OKI-179 is a prodrug of the active metabolite OKI-006, which exhibits potent inhibitory activity against class I HDACs.[4][5] This targeted inhibition leads to histone hyperacetylation, resulting in chromatin relaxation and altered gene expression.[1] In the context of cancer immunotherapy, this has been shown to upregulate Major Histocompatibility Complex (MHC) Class I and II expression on tumor cells, thereby increasing their immunogenicity.[3][5] Furthermore, OKI-179 has been observed to increase T-cell activation within the tumor microenvironment, contributing to a more robust anti-tumor immune response when combined with PD-1 blockade.[1][6]

Data Presentation

In Vitro Activity of OKI-006 (Active Metabolite of OKI-179)
HDAC IsoformIC50 (nM)
HDAC11.2[3][4][5]
HDAC22.4[3][4][5]
HDAC32.0[3][4][5]
Class IIa HDACs>1000[4][5]
Preclinical Efficacy of OKI-179 in Combination with Anti-PD-1 Therapy
Animal ModelCancer TypeTreatment GroupsKey Findings
Humanized MDA-MB-231 XenograftTriple-Negative Breast CancerOKI-179 + NivolumabImproved tumor growth inhibition and increased T-cell activation in the tumor microenvironment.[1][6]
Syngeneic CT26 ModelColorectal CancerOKI-179 + murine anti-PD-1Significant synergistic tumor growth inhibition.[3]
Syngeneic B-cell Lymphoma ModelB-cell LymphomaOKI-179 + anti-PD-1Overcame resistance to anti-PD-1 therapy.[2]

Signaling Pathways and Experimental Workflows

OKI-179_Mechanism_of_Action Mechanism of OKI-179 in Potentiating PD-1 Inhibition OKI-179 OKI-179 HDAC1/2/3 HDAC1/2/3 OKI-179->HDAC1/2/3 inhibits Histone Acetylation Histone Acetylation HDAC1/2/3->Histone Acetylation decreases Chromatin Remodeling Chromatin Remodeling Histone Acetylation->Chromatin Remodeling leads to Gene Expression Gene Expression Chromatin Remodeling->Gene Expression alters MHC_I_II MHC Class I/II Upregulation Gene Expression->MHC_I_II Tumor_Immunogenicity Increased Tumor Immunogenicity MHC_I_II->Tumor_Immunogenicity T_Cell_Activation T-Cell Activation Tumor_Immunogenicity->T_Cell_Activation Tumor_Cell_Killing Enhanced Tumor Cell Killing T_Cell_Activation->Tumor_Cell_Killing PD1_Inhibitor PD-1 Inhibitor PD1_PDL1 PD-1/PD-L1 Axis PD1_Inhibitor->PD1_PDL1 blocks PD1_PDL1->T_Cell_Activation inhibits Tumor_Cell Tumor Cell Tumor_Cell->PD1_PDL1 T_Cell T-Cell T_Cell->PD1_PDL1

Caption: Mechanism of OKI-179 in potentiating PD-1 inhibition.

Experimental_Workflow In Vivo Efficacy Study Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation (e.g., MDA-MB-231, CT26) Tumor_Establishment Tumor Establishment (e.g., ~200 mm³) Tumor_Implantation->Tumor_Establishment Randomization Randomization into Treatment Groups Tumor_Establishment->Randomization Vehicle Vehicle Control Randomization->Vehicle OKI_179_mono OKI-179 Monotherapy Randomization->OKI_179_mono PD1_mono Anti-PD-1 Monotherapy Randomization->PD1_mono Combination OKI-179 + Anti-PD-1 Randomization->Combination Tumor_Measurement Tumor Volume Measurement (e.g., twice weekly) Vehicle->Tumor_Measurement OKI_179_mono->Tumor_Measurement PD1_mono->Tumor_Measurement Combination->Tumor_Measurement Survival_Monitoring Survival Monitoring Tumor_Measurement->Survival_Monitoring TME_Analysis Tumor Microenvironment Analysis (Flow Cytometry, IHC) Survival_Monitoring->TME_Analysis

Caption: General workflow for in vivo efficacy studies.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Humanized Mouse Xenograft Model

Objective: To evaluate the in vivo efficacy of OKI-179 in combination with an anti-PD-1 antibody (e.g., nivolumab) in a humanized mouse model bearing human tumor xenografts (e.g., MDA-MB-231).

Materials:

  • OKI-179

  • Anti-PD-1 antibody (e.g., Nivolumab)

  • MDA-MB-231 human triple-negative breast cancer cells

  • Immunodeficient mice (e.g., NSG) reconstituted with human CD34+ hematopoietic stem cells

  • Vehicle control (e.g., 0.1 M citric acid)

  • Cell culture reagents

  • Calipers

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach the desired confluence for implantation.

  • Tumor Implantation: Subcutaneously implant MDA-MB-231 cells into the flank of humanized mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. The formula for tumor volume is (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of approximately 200 mm³, randomize the mice into four treatment groups:

    • Vehicle control

    • OKI-179 alone (e.g., 40-80 mg/kg, oral, daily)

    • Anti-PD-1 antibody alone (e.g., 10 mg/kg, intraperitoneal, twice weekly)

    • OKI-179 in combination with anti-PD-1 antibody

  • Treatment Administration: Administer the treatments according to the specified doses and schedules.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.

  • Tissue Collection: At the end of the study, collect tumors for pharmacodynamic analysis.

Protocol 2: In Vivo Efficacy Assessment in a Syngeneic Mouse Model

Objective: To assess the synergistic anti-tumor activity of OKI-179 and a murine anti-PD-1 antibody in a syngeneic tumor model (e.g., CT26 colorectal carcinoma).

Materials:

  • OKI-179

  • Murine anti-PD-1 antibody

  • CT26 murine colorectal carcinoma cells

  • Syngeneic mice (e.g., BALB/c)

  • Vehicle control

  • Cell culture reagents

  • Calipers

Procedure:

  • Cell Culture: Maintain CT26 cells in appropriate culture conditions.

  • Tumor Implantation: Inject CT26 cells subcutaneously into the flank of BALB/c mice.

  • Tumor Growth and Randomization: Monitor tumor growth as described in Protocol 1. Once tumors are established, randomize mice into treatment groups.

  • Treatment: Administer vehicle, OKI-179, anti-PD-1 antibody, or the combination as per the study design.

  • Data Collection: Measure tumor volumes and monitor animal health regularly.

Protocol 3: Flow Cytometry Analysis of T-Cell Activation

Objective: To analyze the activation status of tumor-infiltrating T-lymphocytes following treatment with OKI-179 and anti-PD-1.

Materials:

  • Tumor tissue from treated and control mice

  • Collagenase/Dispase digestion buffer

  • Ficoll-Paque

  • Flow cytometry antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-PD-1, anti-Granzyme B, anti-Ki-67)

  • Flow cytometer

Procedure:

  • Tumor Digestion: Mince the collected tumor tissue and digest it into a single-cell suspension using a collagenase/dispase solution.

  • Lymphocyte Isolation: Isolate lymphocytes from the single-cell suspension using Ficoll-Paque density gradient centrifugation.

  • Cell Staining: Stain the isolated lymphocytes with a panel of fluorescently labeled antibodies to identify T-cell subsets and activation markers.

  • Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the proportions of different T-cell populations and their expression of activation markers. Compare the results between treatment groups to assess the impact of the combination therapy on T-cell activation within the tumor microenvironment.

Conclusion

OKI-179, as a class I-selective HDAC inhibitor, demonstrates a clear mechanism for potentiating the efficacy of PD-1 inhibitors. The preclinical data strongly support the synergistic anti-tumor effects of this combination therapy. The provided protocols offer a framework for researchers to further investigate and validate the therapeutic potential of combining OKI-179 with immune checkpoint blockade in various cancer models. These investigations will be crucial in translating this promising therapeutic strategy into clinical applications for patients with advanced malignancies.

References

Application Notes and Protocols: OKI-179 in ER-Positive Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

OKI-179 (Bocodepsin) is a novel, orally bioavailable, Class I selective histone deacetylase (HDAC) inhibitor.[1][2] It functions as a prodrug, metabolizing into the active compound OKI-006, which is structurally similar to the active form of Romidepsin.[1][3] OKI-006 potently inhibits Class I HDACs (HDAC1, 2, and 3), which play a crucial role in the epigenetic regulation of gene expression.[2][4][5] Dysregulation of histone acetylation is a common feature in many cancers, and HDAC inhibitors have emerged as promising therapeutic agents. In the context of estrogen receptor-positive (ER+) breast cancer, resistance to endocrine therapies like tamoxifen remains a significant clinical challenge.[1] Preclinical evidence suggests that HDAC inhibitors can reverse endocrine resistance and potentiate the efficacy of hormonal agents, making OKI-179 a compound of high interest for this indication.[1]

These application notes provide a summary of the preclinical data and detailed protocols for utilizing OKI-179 in ER-positive breast cancer research models.

Mechanism of Action in ER-Positive Breast Cancer

In ER-positive breast cancer, HDAC inhibitors are believed to counteract endocrine resistance through several mechanisms. They can downregulate the expression of the estrogen receptor (ER) and reverse the stabilization of the ER protein that is often induced by tamoxifen.[1] This epigenetic modulation of ER signaling leads to increased apoptosis and restores sensitivity to endocrine therapy.[1] OKI-179, by selectively inhibiting Class I HDACs, leads to the accumulation of acetylated histones, altering chromatin structure and gene expression to favor tumor suppression.

cluster_0 Cellular Uptake and Activation cluster_1 Epigenetic Regulation cluster_2 Downstream Cellular Effects in ER+ Cancer OKI-179 (Oral Prodrug) OKI-179 (Oral Prodrug) OKI-006 (Active Metabolite) OKI-006 (Active Metabolite) OKI-179 (Oral Prodrug)->OKI-006 (Active Metabolite) Metabolism HDAC1 HDAC1 OKI-006 (Active Metabolite)->HDAC1 Inhibition HDAC2 HDAC2 OKI-006 (Active Metabolite)->HDAC2 Inhibition HDAC3 HDAC3 OKI-006 (Active Metabolite)->HDAC3 Inhibition Histones Histones HDAC1->Histones Deacetylation HDAC2->Histones Deacetylation HDAC3->Histones Deacetylation Acetylated Histones Acetylated Histones Histones->Acetylated Histones HATs Acetylated Histones->Histones HDACs (Inhibited) ER Signaling ER Signaling Modulation (ER Downregulation) Acetylated Histones->ER Signaling Gene Expression Altered Gene Expression (e.g., p21 up) Acetylated Histones->Gene Expression Apoptosis Apoptosis ER Signaling->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest Tumor Growth Tumor Growth Apoptosis->Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition

Caption: Proposed mechanism of OKI-179 in ER-positive breast cancer.

Quantitative Data Summary

The following tables summarize the key quantitative findings for OKI-179 and its active metabolite, OKI-006.

Table 1: Inhibitory Activity of Active Metabolite (OKI-006)

Target Enzyme IC50 (nM) Selectivity Reference
HDAC1 1.2 Class I [2][4][5]
HDAC2 2.4 Class I [2][4][5]
HDAC3 2.0 Class I [2][4][5]
HDAC8 47 Class I [2]

| Class IIa HDACs| >1000 | N/A |[2][4] |

Table 2: Preclinical Efficacy in ER-Positive Breast Cancer Xenograft Model

Model Treatment Combination Key Outcome Reference
ER+ Breast Cancer Xenograft OKI-179 + Tamoxifen Potentiated anti-tumor activity of tamoxifen. [1]

| ER+ Breast Cancer Xenograft | OKI-179 + Tamoxifen | Rationale: HDAC inhibitors can reverse endocrine resistance by downregulating ER expression. |[1] |

Note: Specific tumor growth inhibition percentages for the ER+ model combination study were not detailed in the provided search results, but the potentiation of tamoxifen activity was highlighted as a key finding.

Key Experimental Protocols

Detailed protocols for evaluating the efficacy and mechanism of OKI-179 in ER-positive breast cancer models are provided below.

Protocol 1: In Vitro Cell Viability Assay

This protocol determines the anti-proliferative effect of OKI-179's active form (OKI-005 for in vitro use) alone and in combination with tamoxifen in ER+ breast cancer cell lines (e.g., MCF-7, T-47D).

Materials:

  • ER+ breast cancer cell lines

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS, 1% Pen/Strep)

  • OKI-005 (for in vitro studies)[6]

  • Tamoxifen

  • DMSO (vehicle control)

  • 96-well clear bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed 2,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Preparation: Prepare a 2X serial dilution of OKI-005 and/or tamoxifen in growth medium. Use DMSO as the vehicle control, ensuring the final DMSO concentration is <0.1%.

  • Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for "no drug" and "vehicle" controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle-treated control wells. Calculate IC50 values using non-linear regression analysis. For combination studies, synergy can be calculated using models such as the Bliss independence model.[7][8]

Protocol 2: Western Blot for Histone Acetylation and Protein Expression

This protocol assesses target engagement by measuring histone acetylation and the expression of key proteins involved in cell cycle and apoptosis.

Materials:

  • Treated cell lysates or tumor tissue homogenates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., Acetyl-Histone H3, Total Histone H3, ER-alpha, p21, Cleaved Caspase-3, GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse cells or homogenize tissue in ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Quantification: Determine protein concentration using the BCA assay.

  • Sample Preparation: Normalize protein amounts (20-40 µg per sample), add Laemmli buffer, and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

  • Analysis: Densitometry analysis can be performed to quantify protein levels, normalizing to a loading control (e.g., GAPDH).

Protocol 3: In Vivo ER-Positive Breast Cancer Xenograft Study

This protocol outlines a preclinical efficacy study of OKI-179 in combination with tamoxifen in an immunodeficient mouse model.

cluster_workflow In Vivo Xenograft Workflow cluster_treatment 6. Treatment Administration (e.g., 21 days) A 1. Cell Culture (ER+ Cell Line, e.g., MCF-7) B 2. Animal Model (Athymic Nude Mice) A->B C 3. Tumor Inoculation (Subcutaneous injection) B->C D 4. Tumor Growth (Wait until ~100-150 mm³) C->D E 5. Randomization (Group animals into cohorts) D->E T1 Vehicle Control E->T1 T2 Tamoxifen E->T2 T3 OKI-179 (PO, daily) E->T3 T4 OKI-179 + Tamoxifen E->T4 F 7. Monitoring (Tumor Volume, Body Weight) G 8. Study Endpoint (e.g., max tumor size reached) F->G H 9. Tissue Collection (Tumors for PD analysis) G->H I 10. Data Analysis (Tumor Growth Inhibition) H->I

Caption: Workflow for an OKI-179 in vivo xenograft study.

Materials:

  • ER+ breast cancer cells (e.g., MCF-7, which may require estrogen supplementation)

  • Female immunodeficient mice (e.g., athymic nude)

  • Matrigel

  • OKI-179[1]

  • Tamoxifen

  • Vehicle for oral gavage (e.g., 0.1 M citric acid)[6]

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 million ER+ breast cancer cells mixed with Matrigel into the flank of each mouse. For MCF-7, an estrogen pellet may need to be implanted.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment cohorts (n=8-10 mice/group):

    • Group 1: Vehicle

    • Group 2: Tamoxifen

    • Group 3: OKI-179 (e.g., 40-80 mg/kg, PO, daily)[1]

    • Group 4: OKI-179 + Tamoxifen

  • Treatment Administration: Administer treatments as per the defined schedule. OKI-179 is typically administered orally (PO) via gavage. An intermittent dosing schedule (e.g., 5 days on, 2 days off) may be used to improve tolerability.[1]

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight and overall animal health.

  • Endpoint and Tissue Collection: Euthanize mice when tumors reach a predetermined endpoint size or at the end of the study period. Collect tumors for pharmacodynamic (PD) analysis, such as Western blotting (Protocol 2) or immunohistochemistry.

  • Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Perform statistical analysis to determine significance.

References

Application Notes and Protocols for Testing OKI-179 Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: OKI-179 is a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor. It is a prodrug that is metabolized to the active compound OKI-006.[1][2] These application notes provide detailed protocols for in vitro assays to determine the potency and selectivity of OKI-179 and its related compounds, OKI-005 (an in vitro active analog) and OKI-006 (the active metabolite).

I. Biochemical Assays for Potency and Selectivity of OKI-006

The primary assessment of an HDAC inhibitor's potency and selectivity is determined through biochemical assays using purified recombinant HDAC enzymes.

Data Presentation: OKI-006 HDAC Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of OKI-006 against a panel of HDAC isoforms, demonstrating its potent and selective inhibition of class I HDACs.[3][4]

HDAC ClassHDAC IsoformOKI-006 IC50 (nM)
Class I HDAC11.2[3][4]
HDAC22.4[3][4]
HDAC32.0[3][4]
HDAC847[3][4]
Class IIa HDAC4>1000[3][4]
HDAC5>1000[3]
HDAC7>1000[3]
HDAC9>1000[3]
Class IIb HDAC647[3]
HDAC102.8[3]
Class IV HDAC112.3[3]
Experimental Protocol: In Vitro HDAC Enzyme Inhibition Assay

This protocol describes a fluorogenic assay to determine the IC50 values of a test compound (e.g., OKI-006) against various HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer containing a trichostatin A (TSA) to stop the HDAC reaction)

  • Test compound (OKI-006) dissolved in DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of OKI-006 in DMSO and then dilute into Assay Buffer.

  • In a 96-well plate, add the diluted OKI-006 solutions. Include wells with Assay Buffer and DMSO as a no-compound control.

  • Add the recombinant HDAC enzyme to each well, except for the no-enzyme control wells.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution. The developer will cleave the deacetylated substrate, releasing a fluorescent signal.

  • Incubate the plate at 37°C for an additional 15-30 minutes to allow for signal development.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percent inhibition for each concentration of OKI-006 relative to the no-compound control.

  • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

cluster_workflow Biochemical HDAC Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Substrate, OKI-006) plate Plate OKI-006 Dilutions prep->plate add_enzyme Add HDAC Enzyme plate->add_enzyme add_substrate Add Fluorogenic Substrate (Initiate Reaction) add_enzyme->add_substrate incubate1 Incubate at 37°C add_substrate->incubate1 add_developer Add Developer (Stop Reaction & Develop Signal) incubate1->add_developer incubate2 Incubate at 37°C add_developer->incubate2 read Read Fluorescence incubate2->read analyze Analyze Data (Calculate IC50) read->analyze

Biochemical HDAC Inhibition Assay Workflow.

II. Cell-Based Assays for OKI-179 Potency

For in vitro cellular assays, the more cell-permeable analog, OKI-005, is often used.[3][5] These assays assess the biological effects of HDAC inhibition in a cellular context.

Data Presentation: Anti-proliferative Activity of OKI-005

The following table provides representative IC50 values for the anti-proliferative effects of OKI-005 in various cancer cell lines.

Cell LineCancer TypeOKI-005 IC50 (nM)
CAL-120Triple-Negative Breast Cancer< 100[3]
MDA-MB-231Triple-Negative Breast Cancer< 100[3]
HCC1395Triple-Negative Breast Cancer> 500[3]
Hs578TTriple-Negative Breast Cancer> 500[3]
HCT-116Colorectal CancerSensitive (IC50 not specified)[3]
Cell Proliferation Assay (Sulforhodamine B - SRB)

This assay measures cell density based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HCT-116)

  • Complete cell culture medium

  • OKI-005 stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid

  • 10 mM Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.[3]

  • Treat the cells with a serial dilution of OKI-005 (e.g., 0-5 µM) for 72 hours.[3] Include a vehicle control (DMSO).

  • After incubation, gently add cold TCA to a final concentration of 10% to fix the cells and incubate at 4°C for 1 hour.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with 100 µL of SRB solution for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures caspase-3 and -7 activities, key biomarkers of apoptosis.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • OKI-005 stock solution (in DMSO)

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed 1,500-5,000 cells per well in a white-walled 96-well plate and allow them to adhere overnight.[3]

  • Treat the cells with increasing concentrations of OKI-005 (e.g., 0-500 nM) for 24 or 48 hours.[3]

  • Equilibrate the plate to room temperature.

  • Add Caspase-Glo® 3/7 Reagent to each well at a volume equal to the culture medium.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • Express the results as fold-change in caspase activity compared to the vehicle control.

Western Blot for Histone Acetylation and p21

This assay is used to confirm the on-target effect of OKI-005 by measuring the acetylation of histones (a direct downstream target of HDACs) and the expression of p21 (a cell cycle inhibitor often upregulated by HDAC inhibitors).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • OKI-005 stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p21, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with various concentrations of OKI-005 (e.g., 0, 50, 200, 500 nM) for 24 hours.[3]

  • Harvest and lyse the cells in lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

cluster_pathway OKI-179/OKI-005 Mechanism of Action OKI179 OKI-179 (Prodrug) OKI006 OKI-006 (Active Metabolite) OKI179->OKI006 OKI005 OKI-005 (In Vitro Analog) OKI005->OKI006 HDAC Class I HDACs (HDAC1, 2, 3) OKI006->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene Gene Transcription (e.g., p21) Chromatin->Gene p21 p21 Upregulation Gene->p21 CellCycle Cell Cycle Arrest p21->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Mechanism of Action of OKI-179/OKI-005.
Cell Cycle Analysis (Krishan's Stain and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • OKI-005 stock solution (in DMSO)

  • Krishan's stain (Propidium iodide, RNase A in a hypotonic citrate buffer)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol, cold

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with increasing concentrations of OKI-005 (e.g., 0-200 nM) for 24 hours.[3]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in Krishan's stain.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer, collecting the fluorescence signal from the propidium iodide.

  • Use cell cycle analysis software to deconvolve the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.

cluster_workflow Cell-Based Assay Workflow cluster_assays Assays seed Seed Cells treat Treat with OKI-005 seed->treat incubate Incubate treat->incubate prolif Proliferation (SRB) incubate->prolif apoptosis Apoptosis (Caspase-Glo) incubate->apoptosis western Western Blot incubate->western cell_cycle Cell Cycle (Flow Cytometry) incubate->cell_cycle analyze Data Analysis prolif->analyze apoptosis->analyze western->analyze cell_cycle->analyze

General Workflow for Cell-Based Assays.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with OKI-179. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage thrombocytopenia observed in clinical trials.

Troubleshooting Guide: Overcoming OKI-179-Related Thrombocytopenia

This guide provides a systematic approach to identifying, managing, and mitigating thrombocytopenia during your experiments with OKI-179.

Issue: A patient in our clinical trial has developed thrombocytopenia after treatment with OKI-179. How should we proceed?

Answer:

The development of thrombocytopenia is a known on-target, dose-limiting toxicity of OKI-179.[1][2] A structured approach to management is crucial to ensure patient safety and maintain the integrity of the clinical trial.

1. Initial Assessment and Grading:

  • Confirm Platelet Count: Repeat the complete blood count (CBC) to confirm the platelet count.

  • Grade the Thrombocytopenia: Grade the severity of thrombocytopenia according to the Common Terminology Criteria for Adverse Events (CTCAE). This will guide the clinical management strategy.

  • Evaluate for Bleeding: Assess the patient for any signs or symptoms of bleeding, such as petechiae, purpura, epistaxis, or gastrointestinal bleeding.

2. Dose Modification and Monitoring:

  • Intermittent Dosing: Clinical data suggests that intermittent dosing schedules of OKI-179 are associated with a lower incidence of severe thrombocytopenia compared to continuous dosing. The recommended phase 2 dose (RP2D) has been established at 300 mg daily on a 4-days-on, 3-days-off schedule.[3][4][5]

  • Dose Interruption and Reduction: For patients who develop significant thrombocytopenia, a temporary hold of OKI-179 is recommended. Platelet counts typically begin to recover within a week of drug cessation.[6] Once the platelet count has recovered to a safe level (e.g., Grade 1 or baseline), treatment can be resumed, potentially at a reduced dose.

  • Close Monitoring: Implement frequent monitoring of platelet counts, at least weekly, for patients who have experienced thrombocytopenia.

3. Supportive Care and Further Intervention:

  • Platelet Transfusion: For severe, life-threatening bleeding, platelet transfusions are the primary supportive care measure. Prophylactic platelet transfusions may be considered for patients with platelet counts below 10,000/μL, or below 20,000/μL in the presence of fever, to reduce the risk of spontaneous hemorrhage.[7][8]

  • Thrombopoietin Receptor Agonists (TPO-RAs): The use of TPO-RAs, such as romiplostim and eltrombopag, may be considered in a clinical trial setting to stimulate platelet production and maintain chemotherapy dose intensity.[8][9]

Quantitative Data Summary: Thrombocytopenia in the OKI-179 Phase 1 Trial (NCT03931681)

The following table summarizes the incidence of thrombocytopenia observed in the first-in-human dose-escalation study of OKI-179.[1][3][4][5]

Dosing ScheduleDose LevelNumber of PatientsGrade of Thrombocytopenia (DLT)
Intermittent (4 days on / 3 days off) 450 mg61 patient with Grade 2
Continuous 200 mg3No DLTs
Continuous 300 mg32 patients with Grade 3-4

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of OKI-179-induced thrombocytopenia?

A1: OKI-179 is a selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1] The thrombocytopenia associated with HDAC inhibitors is believed to be an on-target effect related to the critical role of these enzymes in megakaryopoiesis (platelet production).

The proposed mechanisms include:

  • Downregulation of GATA-1: Class I HDACs are essential for the function of the transcription factor GATA-1, a master regulator of megakaryocyte and erythrocyte development.[2][6][8][10][11][12] Inhibition of HDAC1 and HDAC2 can lead to the degradation of GATA-1, which in turn impairs the maturation of megakaryocytes and the formation of platelets.[2]

  • Delayed Megakaryocyte Maturation: Inhibition of HDACs can cause a delay in the maturation of megakaryocytes, the precursor cells to platelets.[6]

  • p53-Dependent and -Independent Apoptosis: Some studies suggest that HDAC inhibitors can induce apoptosis (programmed cell death) in megakaryocytes through pathways that are both dependent and independent of the tumor suppressor protein p53.[13]

  • Tubulin Acetylation: While OKI-179 is a Class I selective inhibitor, some effects on tubulin acetylation have been observed at higher doses.[14] Hyperacetylation of tubulin can affect microtubule dynamics, which are crucial for the final stages of platelet formation from megakaryocytes.

Q2: How quickly does thrombocytopenia develop after starting OKI-179, and how long does it take to resolve?

A2: The onset of drug-induced thrombocytopenia typically occurs 1 to 2 weeks after initiating a new drug.[15] In the phase 1 clinical trial of OKI-179, dose-limiting thrombocytopenia was observed within the first cycle of treatment.[3] Upon discontinuation of the offending drug, platelet counts generally begin to recover within 1 to 2 days and are expected to be complete within a week.[15] For patients on OKI-179 who experienced thrombocytopenia, their platelet counts returned to baseline with a brief dose hold.[6]

Q3: Are there any specific patient populations that are more at risk for developing OKI-179-related thrombocytopenia?

A3: While the available data from the initial phase 1 trial does not specifically identify patient subpopulations at higher risk, general risk factors for chemotherapy-induced thrombocytopenia can be considered. These may include the extent of prior myelosuppressive therapies, bone marrow infiltration by the tumor, and baseline platelet counts.

Q4: What are the best practices for monitoring platelet counts in patients receiving OKI-179?

A4: Regular monitoring of complete blood counts is essential. A recommended schedule would be:

  • Baseline: Prior to initiating OKI-179 treatment.

  • During Treatment: At least weekly during the first two cycles of therapy. For patients on intermittent dosing schedules, it is advisable to check counts at the end of the "off" period before starting the next cycle.

  • As Clinically Indicated: More frequent monitoring is necessary if a patient develops any grade of thrombocytopenia or shows signs of bleeding.

Q5: Should we perform platelet function tests on patients who develop thrombocytopenia?

A5: While routine platelet function testing is not standard practice for monitoring drug-induced thrombocytopenia, it can be a valuable tool in a research setting to better understand the qualitative impact of OKI-179 on platelet activity.[7][16] If significant bleeding occurs at a platelet count that would not typically be associated with spontaneous hemorrhage, platelet function testing may be warranted to investigate for a concurrent qualitative platelet defect.

Experimental Protocols

For research purposes, the following are detailed methodologies for key experiments to assess platelet count and function.

Platelet Count Monitoring
  • Method: Automated Complete Blood Count (CBC)

  • Principle: An automated hematology analyzer uses electrical impedance and/or optical light scattering to count and size platelets in a whole blood sample.

  • Procedure:

    • Collect 2-3 mL of whole blood in an EDTA (purple top) tube.

    • Gently invert the tube 8-10 times to ensure proper anticoagulation.

    • Analyze the sample on a calibrated automated hematology analyzer within 6 hours of collection.

    • Review the platelet count and mean platelet volume (MPV). A peripheral blood smear should be reviewed by a trained professional to confirm the automated count, especially in cases of severe thrombocytopenia, and to assess for platelet morphology and clumping.

Platelet Function Testing: Light Transmission Aggregometry (LTA)
  • Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. It is considered the gold standard for assessing platelet function.[17][18]

  • Procedure:

    • Sample Collection: Collect whole blood in a 3.2% sodium citrate (light blue top) tube. The first few milliliters of blood drawn should be discarded to avoid activation from the venipuncture.

    • PRP Preparation: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[15][19]

    • PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.[19]

    • Assay:

      • Adjust the platelet count in the PRP to a standardized concentration (e.g., 200-300 x 10^9/L) using autologous PPP if necessary.

      • Warm the PRP to 37°C in the aggregometer cuvette with a stir bar.

      • Establish a baseline light transmission with the PRP (0% aggregation) and the PPP (100% aggregation).

      • Add a platelet agonist (e.g., ADP, collagen, arachidonic acid, ristocetin) to the PRP and record the change in light transmission over time.

    • Interpretation: The maximum percentage of aggregation is determined for each agonist and compared to established reference ranges.

Platelet Activation Marker Analysis by Flow Cytometry
  • Principle: Flow cytometry can be used to identify and quantify specific cell surface markers that are expressed on activated platelets, such as P-selectin (CD62P) and the activated conformation of the GPIIb/IIIa receptor (PAC-1 binding).[2][12]

  • Procedure:

    • Sample Collection and Preparation: Collect whole blood in 3.2% sodium citrate. Process immediately to minimize ex vivo platelet activation.

    • Staining:

      • Dilute whole blood with a buffered saline solution.

      • Add fluorescently labeled antibodies specific for platelet glycoproteins (e.g., CD41a or CD61 to identify platelets) and activation markers (e.g., anti-CD62P, PAC-1).

      • Incubate in the dark at room temperature for 15-20 minutes.

    • Fixation: Add a fixative solution (e.g., 1% paraformaldehyde) to stop the reaction and stabilize the cells.

    • Acquisition: Analyze the samples on a flow cytometer.

    • Gating and Analysis:

      • Gate on the platelet population based on their forward and side scatter characteristics and positive staining for a pan-platelet marker (CD41a or CD61).

      • Within the platelet gate, quantify the percentage of cells expressing the activation marker (e.g., CD62P positive) and the mean fluorescence intensity.

Mandatory Visualizations

Signaling Pathway of HDACi-Induced Thrombocytopenia

HDACi_Thrombocytopenia cluster_nucleus Megakaryocyte Nucleus cluster_cytoplasm Megakaryocyte Cytoplasm cluster_outcome Cellular Outcome OKI179 OKI-179 HDAC1_2 HDAC1/2 OKI179->HDAC1_2 Inhibits p53 p53 OKI179->p53 Stabilizes (via DNA damage) Acetylated_Tubulin Acetylated α-tubulin OKI179->Acetylated_Tubulin Increases Acetylation (potential off-target effect) GATA1_active Active GATA-1 HDAC1_2->GATA1_active Maintains Activity GATA1_inactive Inactive/Degraded GATA-1 HDAC1_2->GATA1_inactive Promotes Degradation (via inhibition) GATA1_active->GATA1_inactive Degradation Megakaryocyte_Genes Megakaryocyte Maturation & Pro-platelet Genes (e.g., GPIIb, c-mpl) GATA1_active->Megakaryocyte_Genes Activates Transcription Delayed_Maturation Delayed Megakaryocyte Maturation GATA1_inactive->Delayed_Maturation Apoptosis_Genes Apoptosis Genes (e.g., BAX, p21) p53->Apoptosis_Genes Activates Transcription MK_Apoptosis Megakaryocyte Apoptosis Apoptosis_Genes->MK_Apoptosis Tubulin α-tubulin Tubulin->Acetylated_Tubulin Microtubule_Instability Microtubule Instability Acetylated_Tubulin->Microtubule_Instability Decreased_Proplatelet Decreased Pro-platelet Formation Microtubule_Instability->Decreased_Proplatelet Thrombocytopenia Thrombocytopenia Delayed_Maturation->Thrombocytopenia Decreased_Proplatelet->Thrombocytopenia MK_Apoptosis->Thrombocytopenia

Caption: Proposed mechanism of OKI-179-induced thrombocytopenia.

Experimental Workflow for Monitoring Thrombocytopenia

Thrombocytopenia_Monitoring_Workflow cluster_patient Patient Management cluster_lab Laboratory Analysis (Optional Research) Patient_Enrollment Patient Enrollment in OKI-179 Trial Baseline_CBC Baseline CBC Patient_Enrollment->Baseline_CBC OKI179_Admin OKI-179 Administration Baseline_CBC->OKI179_Admin Weekly_Monitoring Weekly CBC Monitoring OKI179_Admin->Weekly_Monitoring Thrombocytopenia_Check Thrombocytopenia Detected? Weekly_Monitoring->Thrombocytopenia_Check Continue_Treatment Continue Treatment with Monitoring Thrombocytopenia_Check->Continue_Treatment No Grade_Severity Grade Severity (CTCAE) Thrombocytopenia_Check->Grade_Severity Yes Continue_Treatment->Weekly_Monitoring Dose_Modification Dose Interruption/ Reduction Grade_Severity->Dose_Modification Platelet_Function_Test Platelet Function Testing (LTA, Flow Cytometry) Grade_Severity->Platelet_Function_Test If clinically indicated Supportive_Care Supportive Care (e.g., Transfusion) Dose_Modification->Supportive_Care Recovery_Monitoring Monitor for Platelet Recovery Supportive_Care->Recovery_Monitoring Resume_Treatment Resume Treatment (consider dose reduction) Recovery_Monitoring->Resume_Treatment Resume_Treatment->Weekly_Monitoring Mechanism_Investigation Investigate Mechanism of Dysfunction Platelet_Function_Test->Mechanism_Investigation

Caption: Clinical workflow for monitoring and managing OKI-179-related thrombocytopenia.

Logical Relationship for Troubleshooting

Troubleshooting_Logic Start Patient on OKI-179 presents with low platelet count Confirm Confirm platelet count with repeat CBC and smear review Start->Confirm Grade Grade thrombocytopenia (CTCAE) Confirm->Grade Assess_Bleeding Assess for bleeding Grade->Assess_Bleeding Is_Severe Grade ≥ 3 or significant bleeding? Assess_Bleeding->Is_Severe Mild_Moderate Grade 1-2, no significant bleeding Is_Severe->Mild_Moderate No Severe Grade ≥ 3 or significant bleeding Is_Severe->Severe Yes Action_Mild Continue OKI-179 with increased monitoring frequency Mild_Moderate->Action_Mild Action_Severe Hold OKI-179 Severe->Action_Severe End Continue with modified treatment plan and monitoring Action_Mild->End Supportive_Care Consider supportive care (e.g., platelet transfusion) Action_Severe->Supportive_Care Monitor_Recovery Monitor platelet count for recovery Supportive_Care->Monitor_Recovery Recovered Platelet count recovered to Grade ≤ 1? Monitor_Recovery->Recovered Recovered->Monitor_Recovery No Resume_Therapy Resume OKI-179, consider dose reduction Recovered->Resume_Therapy Yes Resume_Therapy->End

Caption: Decision-making flowchart for troubleshooting OKI-179-related thrombocytopenia.

References

Optimizing OKI-179 Dosing for Enhanced Tolerability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosing schedule of OKI-179 to improve its tolerability in preclinical and clinical research. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is OKI-179 and what is its mechanism of action?

OKI-179, also known as bocodepsin, is an orally bioavailable, selective Class I histone deacetylase (HDAC) inhibitor.[1][2] It is a prodrug that is metabolized in vivo to its active metabolite, OKI-006.[3] OKI-006 selectively inhibits HDACs 1, 2, and 3, which are critical enzymes in epigenomic regulation.[3][4] Dysregulation of histone acetylation is a common feature in many cancers, and by inhibiting these HDACs, OKI-179 can induce apoptosis and increase histone acetylation, leading to anti-tumor activity.[3]

Q2: What are the most common adverse events associated with OKI-179?

Based on the first-in-human Phase 1 clinical trial, the most frequently observed adverse events are nausea, fatigue, anemia, and thrombocytopenia (a decrease in platelet count).[1][4][5][6] These events were generally manageable.[1]

Q3: What were the findings of the Phase 1 clinical trial regarding dosing and tolerability?

The Phase 1 dose-escalation study (NCT03931681) evaluated both intermittent and continuous dosing schedules in patients with advanced solid tumors.[4][6][7] The study concluded that OKI-179 has a manageable safety profile.[4][5] Intermittent dosing schedules were found to be better tolerated than continuous dosing.[3]

Q4: What are the recommended dosing schedules for OKI-179 to improve tolerability?

The Phase 1 trial identified two well-tolerated intermittent dosing schedules:

  • 4 days on / 3 days off[1][6]

  • 5 days on / 2 days off[1][6]

Intermittent dosing is often necessary for HDAC inhibitors to allow for the recovery from side effects like thrombocytopenia.[3]

Troubleshooting Guide

Issue: Managing Nausea and Vomiting

  • Prophylactic Antiemetics: The recommended Phase 2 dose (RP2D) of 300 mg daily on a 4 days on / 3 days off schedule is suggested to be administered with prophylactic oral antiemetics.[5][6]

  • Dose Adjustment: If nausea persists, consider a dose reduction in consultation with the study protocol.

Issue: Monitoring and Managing Thrombocytopenia

  • Regular Monitoring: Perform regular complete blood counts (CBCs) to monitor platelet levels, especially during the initial cycles of treatment.

  • Dose Interruption/Reduction: For Grade 3 or 4 thrombocytopenia, a dose interruption or reduction may be necessary as per the protocol guidelines. Thrombocytopenia has been identified as an on-target dose-limiting toxicity (DLT).[4]

Issue: Addressing Fatigue

  • Patient Counseling: Advise patients to manage their activity levels and ensure adequate rest.

  • Dose Evaluation: If fatigue is severe (Grade 3), a dose adjustment may be warranted.

Quantitative Data Summary

The following tables summarize key quantitative data from the Phase 1 clinical trial of OKI-179.

Table 1: Maximum Tolerated Dose (MTD) of OKI-179

Dosing ScheduleMaximum Tolerated Dose (MTD)
4 days on / 3 days off (Intermittent)450 mg daily[1][4][5][6]
5 days on / 2 days off (Intermittent)300 mg daily[1]
Continuous Dosing200 mg daily[4][5][6]

Table 2: Pharmacokinetic Parameters of the Active Metabolite OKI-006

ParameterValue
Tmax (Time to maximum concentration)2 hours[4]
T1/2 (Half-life)6-8 hours[4]

Experimental Protocols

Protocol 1: Assessment of Target Engagement via Histone Acetylation

This protocol describes a method to assess the pharmacodynamic effects of OKI-179 by measuring histone acetylation in peripheral blood mononuclear cells (PBMCs).

  • Sample Collection: Collect whole blood samples from patients at baseline (pre-dose) and at various time points post-dose (e.g., 2, 4, 8, and 24 hours).

  • PBMC Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

  • Histone Extraction: Extract histones from isolated PBMCs using a commercially available histone extraction kit.

  • Western Blot Analysis:

    • Separate extracted histones by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for acetylated histone H3 at lysine 9 (H3K9ac) and lysine 27 (H3K27ac).

    • Use an antibody against total histone H3 as a loading control.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect chemiluminescence using an appropriate imaging system.

  • Data Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone H3 levels. A greater than 3-fold increase in histone acetylation at doses of 180-450 mg has been observed.[4]

Visualizations

OKI179_Mechanism_of_Action cluster_0 In Vivo Administration cluster_1 Metabolism cluster_2 Cellular Target & Effect OKI-179 (Oral Prodrug) OKI-179 (Oral Prodrug) OKI-006 (Active Metabolite) OKI-006 (Active Metabolite) OKI-179 (Oral Prodrug)->OKI-006 (Active Metabolite) Metabolized HDACs (1, 2, 3) HDACs (1, 2, 3) OKI-006 (Active Metabolite)->HDACs (1, 2, 3) Inhibits Histone Acetylation Histone Acetylation OKI-006 (Active Metabolite)->Histone Acetylation Increases HDACs (1, 2, 3)->Histone Acetylation Decreases Gene Expression Changes Gene Expression Changes Histone Acetylation->Gene Expression Changes Alters Apoptosis Apoptosis Gene Expression Changes->Apoptosis Induces

Caption: Mechanism of action of OKI-179 from oral administration to cellular effect.

Dosing_Schedule_Troubleshooting Start OKI-179 Treatment Start OKI-179 Treatment Monitor for Adverse Events Monitor for Adverse Events Start OKI-179 Treatment->Monitor for Adverse Events Nausea/Vomiting Nausea/Vomiting Monitor for Adverse Events->Nausea/Vomiting Thrombocytopenia Thrombocytopenia Monitor for Adverse Events->Thrombocytopenia Fatigue Fatigue Monitor for Adverse Events->Fatigue Administer Prophylactic Antiemetics Administer Prophylactic Antiemetics Nausea/Vomiting->Administer Prophylactic Antiemetics Perform Regular CBCs Perform Regular CBCs Thrombocytopenia->Perform Regular CBCs Counsel Patient on Activity Management Counsel Patient on Activity Management Fatigue->Counsel Patient on Activity Management Consider Dose Adjustment Consider Dose Adjustment Administer Prophylactic Antiemetics->Consider Dose Adjustment If persistent Perform Regular CBCs->Consider Dose Adjustment If Grade 3/4 Counsel Patient on Activity Management->Consider Dose Adjustment If severe

Caption: Troubleshooting workflow for managing common adverse events of OKI-179.

References

Challenges in the clinical development of HDAC inhibitors like OKI-179

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting tips, frequently asked questions, and key experimental protocols for researchers working on the clinical development of the HDAC inhibitor, OKI-179.

Frequently Asked Questions (FAQs)

Q1: What is OKI-179 and what is its mechanism of action?

A1: OKI-179 (bocodepsin) is a novel, orally bioavailable prodrug. In vivo, it is metabolized to its active form, OKI-006.[1] OKI-006 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[2][3] By inhibiting these enzymes, OKI-006 prevents the removal of acetyl groups from histones and other non-histone proteins. This leads to an accumulation of acetylated proteins, which can alter gene expression, induce cell cycle arrest, and ultimately trigger apoptosis (programmed cell death) in cancer cells.[1][4] The selectivity for Class I HDACs is intended to overcome the toxicity limitations seen with less selective, pan-HDAC inhibitors.

Q2: What are the most common adverse events observed with OKI-179 in clinical trials, and how are they managed?

A2: In the first-in-human Phase 1 trial, OKI-179 was generally well-tolerated with a manageable toxicity profile.[5] The most frequently reported adverse events across all dosing schedules were nausea (70.6%), fatigue (47.1%), and thrombocytopenia (41.2%).[6][7] Nausea was reportedly manageable with the use of prophylactic antiemetics.[6] Thrombocytopenia (a decrease in platelet count) was identified as the on-target, dose-limiting toxicity (DLT).[2] These side effects are transient and reversible.[8]

Q3: Why have previous HDAC inhibitors had limited success in solid tumors, and how is OKI-179 designed to address this?

A3: The limited success of many HDAC inhibitors in solid tumors has been attributed to several factors, including poor tolerability, narrow therapeutic windows, suboptimal dosing regimens, and a lack of predictive biomarkers.[1][5] Many first-generation drugs were pan-HDAC inhibitors, affecting multiple HDAC isoforms, which likely contributed to their toxicity.[][10] OKI-179 is designed to overcome these limitations through its improved potency and selectivity for Class I HDACs, which are strongly implicated in cancer progression.[1][5] Its oral bioavailability and favorable pharmacokinetic profile also allow for intermittent dosing schedules that are better tolerated, enabling sustained target engagement in solid tumors.[6][5]

Q4: What is the rationale for combining OKI-179 with other anti-cancer agents like MEK inhibitors?

A4: Preclinical studies have shown that Class I HDAC inhibitors can induce synthetic lethality when combined with RAS pathway inhibitors (like MEK inhibitors) in cancer models with RAS pathway mutations.[5] The combination of OKI-179 (bocodepsin) and the MEK inhibitor binimetinib was found to be synergistic, leading to increased DNA damage and apoptosis.[6][11] This provides a strong rationale for investigating this combination in patients with RAS-pathway mutated cancers, such as NRAS-mutated melanoma, where MEK inhibitors alone have shown only modest activity.[6][11]

Troubleshooting Guides

Problem 1: High variability in in-vitro cell viability (IC50) assays.

  • Possible Cause: Inconsistent conversion of the prodrug OKI-179 to its active metabolite OKI-006. For in-vitro experiments, it is recommended to use OKI-005, a predecessor compound that is better suited for in-vitro evaluation and is rapidly converted to OKI-006.[12][13]

  • Troubleshooting Step: Switch from OKI-179 to OKI-005 for all in-vitro assays to ensure consistent delivery of the active compound.

  • Possible Cause: Cell confluence and passage number can affect sensitivity to HDAC inhibitors.

  • Troubleshooting Step: Standardize cell seeding density and use cells within a consistent, low passage number range for all experiments.

  • Possible Cause: Assay incubation time is insufficient for observing cytotoxic effects.

  • Troubleshooting Step: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line.

Problem 2: Lack of correlation between histone acetylation and apoptosis in treated cells.

  • Possible Cause: Histone hyperacetylation is an early event, while apoptosis is a downstream consequence. The timing of your measurements may be off.

  • Troubleshooting Step: Perform a time-course analysis. Measure histone acetylation (e.g., via Western blot for Ac-H3K9/K27) at early time points (e.g., 2-8 hours) and apoptosis markers (e.g., cleaved PARP, caspase-3 activity) at later time points (e.g., 24-72 hours).[1][14]

  • Possible Cause: The cell line may have resistance mechanisms, such as overexpression of anti-apoptotic proteins like Bcl-2.[15][16]

  • Troubleshooting Step: Profile your cell line for expression of key apoptosis regulators (Bcl-2, Bim, Bid). Consider testing OKI-179 in combination with agents that target these resistance pathways.[16]

  • Possible Cause: The cellular response may be cell cycle arrest or senescence rather than apoptosis.[17]

  • Troubleshooting Step: Assess markers of cell cycle arrest (e.g., p21 expression by Western blot) and senescence (e.g., β-galactosidase staining) in parallel with apoptosis assays.[1][17]

Quantitative Data Summary

Table 1: Most Frequent Adverse Events (All Grades) from Phase I Trial of OKI-179 [6][7]

Adverse EventFrequency
Nausea70.6%
Fatigue47.1%
Thrombocytopenia41.2%

Table 2: Maximum Tolerated Dose (MTD) of OKI-179 in Phase I Trial [2][6]

Dosing ScheduleMTD
4 days on / 3 days off450 mg (daily)
5 days on / 2 days off300 mg (daily)
Continuous Dosing200 mg (daily)

Table 3: Pharmacokinetic (PK) Parameters of OKI-006 (Active Metabolite) [2]

ParameterValue
Tmax (Time to Peak Concentration)~2 hours
T½ (Half-life)6-8 hours
Cmax (Peak Concentration) at 180-450 mg> 2,000 ng/ml
AUC (Total Exposure) at 180-450 mg> 8,000 hr*ng/ml

Table 4: In-Vitro Potency (IC50) of OKI-006 against Class I HDACs [2][3][6]

HDAC IsoformIC50 (nM)
HDAC11.2
HDAC22.4
HDAC32.0

Experimental Protocols

Protocol 1: Measuring HDAC Activity in Cell Lysates (Fluorometric Assay)

This protocol is adapted from standard fluorometric HDAC activity assays.[18][19]

  • Prepare Nuclear Extract:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells using a hypotonic buffer to isolate nuclei.

    • Extract nuclear proteins using a high-salt extraction buffer.

    • Determine protein concentration using a BCA protein assay.[18]

  • Perform HDAC Assay:

    • In a 96-well plate, add diluted nuclear extract (e.g., 5-10 µg of protein per well) in triplicate.

    • Include "no enzyme" controls containing only assay buffer.

    • To test inhibition, pre-incubate the nuclear extract with various concentrations of OKI-005 (or other inhibitors) for 15-30 minutes.

    • Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction and generate the fluorescent signal by adding the developer solution (containing a protease like trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction).[18]

  • Read and Analyze Data:

    • Read the plate on a fluorometer with excitation at ~360 nm and emission at ~460 nm.[20]

    • Subtract the background fluorescence from the "no enzyme" controls.

    • Calculate HDAC activity relative to untreated controls. For inhibition experiments, plot the percentage of remaining activity against the inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot for Histone Acetylation

This protocol allows for the pharmacodynamic assessment of OKI-179's effect on its direct target.[1]

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with OKI-005 for the desired time points (e.g., 2, 4, 8, 24 hours).

    • Harvest cells, wash with PBS, and lyse directly in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor (like TSA or sodium butyrate) to preserve acetylation marks.

  • Protein Quantification and Gel Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 12-15% SDS-PAGE gel.

  • Transfer and Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against an acetylated histone mark (e.g., anti-acetyl-Histone H3 Lys9, anti-acetyl-Histone H3 Lys27) overnight at 4°C.

    • Incubate with a loading control antibody (e.g., anti-Total Histone H3 or anti-Actin) to ensure equal protein loading.

  • Detection:

    • Wash the membrane extensively with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

cluster_0 Cell Membrane cluster_1 Intracellular cluster_2 Downstream Effects OKI179 OKI-179 (Prodrug) Oral Administration Metabolism Metabolism OKI179->Metabolism Enters Cell OKI006 OKI-006 (Active Metabolite) Metabolism->OKI006 HDAC HDAC1, HDAC2, HDAC3 (Class I) OKI006->HDAC Inhibits Histones Histones & Non-Histone Proteins HDAC->Histones Deacetylates Acetylated Hyperacetylation Histones->Acetylated Gene Altered Gene Expression Acetylated->Gene Arrest Cell Cycle Arrest Gene->Arrest Apoptosis Apoptosis Gene->Apoptosis

Caption: Mechanism of action for the HDAC inhibitor OKI-179.

start Start prep Prepare Nuclear Lysate from Treated/Untreated Cells start->prep plate Plate Lysate, Controls, & Inhibitor Dilutions prep->plate add_sub Add Fluorogenic HDAC Substrate plate->add_sub incubate Incubate at 37°C add_sub->incubate add_dev Add Developer Solution incubate->add_dev read Read Fluorescence (360ex / 460em) add_dev->read analyze Analyze Data: Calculate % Inhibition & IC50 read->analyze end End analyze->end

Caption: Experimental workflow for a fluorometric HDAC inhibition assay.

start Unexpected Result: Low Efficacy in Solid Tumor Model check1 Was Target Engagement Confirmed (e.g., Histone Acetylation)? start->check1 check2 Is the Dosing Schedule Optimal? check1->check2 Yes action1 Verify PK/PD in vivo. Measure Ac-H3 in tumor tissue. check1->action1 No check3 Does the Tumor Model Harbor Resistance Mechanisms? check2->check3 Yes action2 Test Alternative Schedules (e.g., intermittent vs. continuous). check2->action2 No action3 Profile tumor for resistance pathways (e.g., Bcl-2, RAS activation). check3->action3 Unsure action4 Consider Combination Therapy (e.g., with MEK or PI3K inhibitor). check3->action4 Yes

Caption: Troubleshooting workflow for low in-vivo efficacy.

References

Technical Support Center: Enhancing the Oral Bioavailability of OKI-179

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in achieving optimal oral bioavailability for the histone deacetylase (HDAC) inhibitor, OKI-179. While OKI-179 has been developed as an orally bioavailable prodrug, this guide offers strategies to further enhance its absorption and address variability that may be encountered during preclinical and clinical development.[1][2][3][4][5]

OKI-179 is a prodrug that is metabolized to its active form, OKI-006, a potent inhibitor of Class I HDACs.[1][6] The prodrug design and salt form optimization of OKI-179 were implemented to improve its physicochemical properties and facilitate oral absorption.[1] For in vivo studies, OKI-179 has been dissolved in 0.1M citric acid, suggesting a potential pH-dependent solubility.[1][7]

Troubleshooting Guide: Low Oral Bioavailability of OKI-179

This guide is designed to help researchers identify and resolve potential issues related to the oral delivery of OKI-179.

Initial Assessment: Characterizing the Bioavailability Challenge

Question: My in vivo studies with OKI-179 are showing lower than expected plasma concentrations of the active metabolite, OKI-006. What are the first steps to diagnose the problem?

Answer:

Initial diagnostic steps should focus on determining whether the issue is related to the formulation, the experimental protocol, or the intrinsic properties of the compound in the specific model system.

Recommended Actions:

  • Verify Formulation Integrity:

    • Appearance: Check for any precipitation or phase separation in the dosing vehicle.

    • Concentration: Re-analyze the concentration of OKI-179 in the formulation to ensure accurate dosing.

  • Review Dosing Procedure:

    • Gavage Technique: Ensure proper oral gavage technique to avoid accidental tracheal administration.

    • Vehicle Volume: Verify that the dosing volume is appropriate for the animal model.

  • Pharmacokinetic (PK) Profile Analysis:

    • A full PK study comparing intravenous (IV) and oral (PO) administration is crucial to determine the absolute bioavailability (F%).

    • Low F% can be due to poor absorption, high first-pass metabolism, or both.

Scenario 1: Solubility-Limited Absorption

Question: My initial assessment suggests that the low bioavailability of OKI-179 in my experiments may be due to poor solubility in the gastrointestinal (GI) tract. How can I address this?

Answer:

If solubility is the limiting factor, several formulation strategies can be employed to enhance the dissolution rate and concentration of OKI-179 in the GI fluids.

StrategyPrincipleAdvantagesDisadvantages
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.- Broadly applicable. - Can significantly improve dissolution.- May not be sufficient for very poorly soluble compounds. - Potential for particle aggregation.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state. The amorphous form has higher kinetic solubility than the crystalline form.- Can achieve significant increases in apparent solubility and dissolution. - Can create a supersaturated state in vivo.- Physically unstable and can recrystallize over time. - Requires careful selection of polymer and manufacturing process.
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (e.g., GI fluids). The drug is dissolved in the lipidic formulation.- Presents the drug in a solubilized state, bypassing the dissolution step. - Can enhance lymphatic absorption, potentially reducing first-pass metabolism.- High surfactant concentrations can cause GI irritation. - Potential for drug precipitation upon dilution in the GI tract.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of OKI-179?

OKI-179 is a prodrug that is converted in vivo to its active metabolite, OKI-006. OKI-006 is a potent and selective inhibitor of Class I histone deacetylases (HDACs 1, 2, and 3).[1][7] Inhibition of these enzymes leads to an increase in histone acetylation, which alters gene expression and can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Q2: Are there any known formulation challenges with other HDAC inhibitors?

Yes, many small molecule HDAC inhibitors face challenges with oral bioavailability due to poor aqueous solubility.[2] This has led to the development of various formulation strategies and, in some cases, intravenous administration for compounds like romidepsin.[8] OKI-179 was specifically designed as an orally bioavailable agent to overcome some of these limitations.[4]

Q3: How do I prepare a solid dispersion of OKI-179 for in vivo studies?

A common method for preparing a solid dispersion at the laboratory scale is solvent evaporation. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What are the critical quality attributes to monitor for a nano-suspension of OKI-179?

For a nano-suspension, you should monitor:

  • Particle Size and Polydispersity Index (PDI): To ensure the desired size range and a narrow distribution.

  • Zeta Potential: To assess the stability of the suspension against aggregation.

  • Crystalline State: To confirm that the milling process has not induced changes in the solid form.

  • Dissolution Rate: To verify the enhancement in dissolution.

Q5: When should I consider a lipid-based formulation like SEDDS for OKI-179?

A SEDDS formulation is a good option if:

  • OKI-179 has good solubility in oils and lipids.

  • Solubility-limited absorption is the primary barrier to bioavailability.

  • You want to explore the potential for lymphatic uptake to bypass first-pass metabolism.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an ASD of OKI-179 to enhance its aqueous solubility and dissolution rate.

Materials:

  • OKI-179

  • Polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Method:

  • Solubilization: Dissolve a specific ratio of OKI-179 and the chosen polymer (e.g., 1:1, 1:3, 1:5 w/w) in a minimal amount of the selected organic solvent. Ensure complete dissolution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film/mass in a vacuum oven at a controlled temperature to remove residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared ASD for drug content, dissolution rate, and solid-state properties (e.g., using DSC and PXRD to confirm the amorphous state).

Protocol 2: In Vitro Dissolution Testing

Objective: To compare the dissolution profile of different OKI-179 formulations.

Materials:

  • USP Dissolution Apparatus 2 (Paddle)

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)

  • OKI-179 formulation

  • HPLC for analysis

Method:

  • Apparatus Setup: Set up the dissolution apparatus with 900 mL of the desired dissolution medium, maintained at 37 ± 0.5°C. Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).

  • Sample Introduction: Introduce a precisely weighed amount of the OKI-179 formulation into the dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.

  • Filtration: Immediately filter the sample through a suitable syringe filter (e.g., 0.45 µm PVDF) to stop further dissolution.

  • Analysis: Analyze the concentration of OKI-179 in the filtered samples using a validated HPLC method.

  • Data Analysis: Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

Signaling Pathway

HDAC_Inhibition_Pathway Simplified Signaling Pathway of OKI-179 OKI179 OKI-179 (Prodrug) OKI006 OKI-006 (Active) OKI179->OKI006 Metabolism HDAC HDAC1/2/3 OKI006->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation (HATs) Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression Apoptosis Apoptosis/ Cell Cycle Arrest GeneExpression->Apoptosis

Caption: Simplified pathway of OKI-179 action.

Experimental Workflow

Bioavailability_Enhancement_Workflow Workflow for Improving Oral Bioavailability cluster_problem Problem Identification cluster_investigation Investigation cluster_strategy Formulation Strategy cluster_evaluation Evaluation LowBioavailability Low Oral Bioavailability Observed Solubility Assess Solubility LowBioavailability->Solubility Permeability Assess Permeability LowBioavailability->Permeability Metabolism Assess First-Pass Metabolism LowBioavailability->Metabolism ParticleSize Particle Size Reduction Solubility->ParticleSize ASD Amorphous Solid Dispersion (ASD) Solubility->ASD SEDDS Lipid-Based (SEDDS) Solubility->SEDDS Dissolution In Vitro Dissolution ParticleSize->Dissolution ASD->Dissolution SEDDS->Dissolution InVivoPK In Vivo PK Study Dissolution->InVivoPK

References

Navigating OKI-179 Combination Therapies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the toxicities associated with OKI-179 (bocodepsin) when used in combination therapies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is OKI-179 and what is its mechanism of action?

OKI-179, also known as bocodepsin, is an orally active and selective Class I histone deacetylase (HDAC) inhibitor.[1][2] It is a prodrug that is metabolized to its active form, OKI-006.[2] OKI-006 selectively inhibits Class I HDACs (HDAC1, 2, and 3), leading to an increase in histone acetylation. This epigenetic modification alters gene expression, which can induce apoptosis (programmed cell death) in cancer cells.[3][4][5] Preclinical studies suggest that the combination of OKI-179 with other agents, such as MEK inhibitors, can lead to synergistic anti-tumor activity by causing double-strand DNA breaks and subsequent cellular apoptosis.[6]

Q2: What are the most common toxicities observed with single-agent OKI-179?

In a first-in-human Phase 1 clinical trial, the most frequently reported adverse events for OKI-179 administered as a single agent were nausea (70.6%), fatigue (47.1%), and thrombocytopenia (41.2%).[7] Other common adverse events included anemia and vomiting. These toxicities were generally low-grade and considered manageable.

Q3: What toxicities should be expected when using OKI-179 in combination with a MEK inhibitor like binimetinib?

A Phase 1b/2 clinical trial of OKI-179 in combination with the MEK inhibitor binimetinib reported that the most common treatment-emergent adverse events were consistent with the known side effects of each drug alone.[6] These included diarrhea (78.57%), nausea (64.29%), anemia (57.14%), and acneiform dermatitis (57.14%).[6] The most common severe (Grade 3/4) adverse events were anemia (28.57%) and syncope (14.29%).[6] The combination was determined to be tolerable with manageable adverse events.[6]

Q4: Are there any general class-specific toxicities associated with HDAC inhibitors that I should be aware of?

Yes, as a class of drugs, histone deacetylase (HDAC) inhibitors are associated with a range of potential toxicities. These can include gastrointestinal disorders, disorders of the lymphatic system, and more serious events like atrial fibrillation, heart failure, respiratory failure, liver dysfunction, and acute kidney injury.[8] Therefore, careful monitoring and supportive care are essential when working with any HDAC inhibitor, including OKI-179.[8]

Troubleshooting Guide: Managing Common Toxicities

This guide provides specific recommendations for managing adverse events that may be encountered during experiments involving OKI-179 in combination therapies.

Observed Toxicity Grade Recommended Action Experimental Protocol for Monitoring
Nausea/Vomiting 1/2Administer prophylactic antiemetics prior to OKI-179 dosing.[7][9] Ensure adequate hydration.Monitor for incidence and severity of nausea and vomiting using a standardized grading scale (e.g., CTCAE). Record frequency of emetic episodes and use of antiemetic medication.
Diarrhea 1/2Initiate standard anti-diarrheal agents (e.g., loperamide). Monitor fluid and electrolyte balance.Quantify stool frequency and consistency daily. Monitor serum electrolytes at baseline and as clinically indicated.
Anemia 1/2Monitor hemoglobin and hematocrit levels.Perform complete blood counts (CBC) with differentials at baseline, weekly for the first cycle, and then every 2-3 weeks.
3/4Hold OKI-179 and/or combination agent. Consider blood transfusion per institutional guidelines. Re-initiate at a reduced dose upon recovery.Perform CBC with differentials at least weekly. Monitor for signs and symptoms of anemia (e.g., fatigue, pallor, dyspnea).
Thrombocytopenia 1/2Monitor platelet counts.Perform CBC with differentials at baseline, weekly for the first cycle, and then every 2-3 weeks.
3/4Hold OKI-179 and/or combination agent. Re-initiate at a reduced dose once platelet count recovers to Grade 1 or baseline.Perform CBC with differentials at least weekly. Monitor for signs of bleeding or bruising.
Fatigue 1/2Encourage adequate rest and nutrition.Assess fatigue levels using a validated patient-reported outcome scale at each study visit.
Acneiform Dermatitis 1/2Topical corticosteroids and/or antibiotics may be considered.Conduct regular skin examinations. Document the location, severity, and morphology of any skin rashes.

Data on Adverse Events

Table 1: Common Adverse Events with Single-Agent OKI-179 (Phase 1 Study)

Adverse EventFrequency (%)
Nausea70.6%[7][10]
Fatigue47.1%[7][10]
Thrombocytopenia41.2%[7][10]
AnemiaNot specified
VomitingNot specified

Data from a first-in-human dose-escalation study in patients with advanced solid tumors.[7][10]

Table 2: Common Treatment-Emergent Adverse Events with OKI-179 in Combination with Binimetinib (Phase 1b/2 Study)

Adverse EventAny Grade Frequency (%)Grade 3/4 Frequency (%)
Diarrhea78.57%[6]Not specified
Nausea64.29%[6]Not specified
Anemia57.14%[6]28.57%[6]
Dermatitis Acneiform57.14%[6]Not specified
SyncopeNot specified14.29%[6]

Data from a study in patients with RAS-pathway mutated solid tumors.[6]

Experimental Protocols

Protocol for Monitoring and Managing Hematological Toxicities

  • Baseline Assessment: Prior to initiation of OKI-179 combination therapy, perform a complete blood count (CBC) with a differential to establish baseline values for hemoglobin, hematocrit, platelets, and white blood cells.

  • On-Treatment Monitoring:

    • During the first cycle of treatment, perform a CBC with differential weekly.

    • For subsequent cycles, monitoring frequency can be adjusted to every 2-3 weeks in the absence of significant hematological abnormalities.

    • Increase monitoring frequency if Grade 2 or higher hematological toxicity is observed.

  • Dose Interruption and Modification:

    • For Grade 3 or 4 anemia or thrombocytopenia, hold treatment with OKI-179 and the combination agent.

    • Monitor blood counts every 2-3 days until the toxicity resolves to Grade 1 or baseline.

    • Upon recovery, consider re-initiating treatment at the next lower dose level.

  • Supportive Care:

    • For anemia, consider transfusion of packed red blood cells based on institutional guidelines and clinical symptoms.

    • For thrombocytopenia, platelet transfusions may be considered for patients with active bleeding or at high risk of bleeding.

Visualizations

OKI179_Mechanism_of_Action cluster_cell Cancer Cell OKI179 OKI-179 (Bocodepsin) (Prodrug) OKI006 OKI-006 (Active Metabolite) OKI179->OKI006 Metabolism HDAC Class I HDACs (HDAC1, 2, 3) OKI006->HDAC Inhibition AcetylatedHistones Acetylated Histones OKI006->AcetylatedHistones Promotes Histones Histones HDAC->Histones Deacetylation Histones->AcetylatedHistones Acetylation Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression (e.g., Tumor Suppressor Genes) Chromatin->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Mechanism of action of OKI-179 in inducing apoptosis.

Toxicity_Monitoring_Workflow Start Initiate OKI-179 Combination Therapy Baseline Baseline Assessment - CBC with differential - Serum Chemistry - Physical Exam Start->Baseline Cycle1 Cycle 1 Monitoring (Weekly) - CBC with differential - Assess for non-hematological toxicities (nausea, diarrhea, rash) Baseline->Cycle1 Decision1 Toxicity Observed? Cycle1->Decision1 GradeToxicity Grade Toxicity (e.g., CTCAE) Decision1->GradeToxicity Yes SubsequentCycles Subsequent Cycles (Every 2-3 weeks) - CBC with differential - Clinical Assessment Decision1->SubsequentCycles No ManageToxicity Implement Management Strategy - Supportive Care - Dose Interruption/Reduction GradeToxicity->ManageToxicity ManageToxicity->Cycle1 End End of Treatment ManageToxicity->End Toxicity unresolved/ DLT Continue Continue Treatment at current dose Continue->SubsequentCycles Decision2 Toxicity Observed? SubsequentCycles->Decision2 Decision2->GradeToxicity Yes Decision2->Continue No

Caption: Experimental workflow for monitoring patient toxicities.

References

Troubleshooting inconsistent results in OKI-179 in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using OKI-179 in in vitro experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro assays involving OKI-179, helping you identify potential causes and implement effective solutions.

Question: Why am I seeing significant variability in my IC50 values for OKI-179 between experiments?

Answer:

Inconsistent IC50 values can stem from several factors related to the compound, assay conditions, or cell culture.

Potential Causes & Solutions:

  • Compound Stability and Storage: OKI-179 is a prodrug and its stability can be sensitive to storage conditions. Ensure the compound is stored as recommended by the manufacturer, protected from light and moisture. Prepare fresh stock solutions in an appropriate solvent like DMSO for each experiment.

  • Solvent Concentration: High concentrations of DMSO can be toxic to cells and interfere with enzymatic assays. Maintain a final DMSO concentration below 0.5% in your culture medium or reaction buffer. Run a solvent control to assess its effect.

  • Cell Health and Density: The physiological state of your cells is critical.

    • Consistency is Key: Use cells from a similar passage number for all experiments and ensure they are in the logarithmic growth phase.

    • Seeding Density: Optimize and maintain a consistent cell seeding density, as this can influence the apparent potency of the inhibitor.

  • Assay Incubation Time: The duration of compound exposure can significantly impact the observed IC50. For OKI-179, which acts on histone acetylation, a sufficient incubation time is necessary to observe downstream effects. Optimize the incubation time and keep it consistent across all experiments. In some T-cell studies, histone acetylation peaked within 2 hours and began to decrease within 24 hours.[1][2]

  • Reagent Variability: Ensure all reagents, including media, serum, and assay components, are from the same lot to minimize variability.

Question: My cell-based assay shows inconsistent or unexpected results in cell viability or proliferation after OKI-179 treatment. What could be the cause?

Answer:

Discrepancies in cell-based assay outcomes can be due to the specifics of the cell line, the assay itself, or off-target effects.

Potential Causes & Solutions:

  • Cell Line Specificity: The effects of HDAC inhibitors can be highly cell-type dependent. The expression levels of different HDAC isoforms and the genetic background of the cell line will influence its sensitivity to OKI-179.

  • Assay Choice: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The choice of assay can influence the results. Consider using orthogonal methods to confirm your findings (e.g., trypan blue exclusion and a metabolic assay like MTT or CellTiter-Glo).

  • Prodrug Conversion: OKI-179 is a prodrug that is metabolized to the active compound OKI-006.[3][4] The metabolic capacity of your chosen cell line can affect the rate of conversion and thus the observed potency. For some in vitro studies, the more readily converted OKI-005 is used.[1][2]

  • Duration of Treatment: Continuous exposure to high concentrations of HDAC inhibitors in vitro can sometimes lead to effects like suppressed cytokine production, which may be reversible.[1][2] Consider the timing of your endpoint measurement in the context of the biological question.

Question: I am not observing the expected changes in histone acetylation (e.g., via Western blot or flow cytometry) after OKI-179 treatment. What should I check?

Answer:

A lack of change in histone acetylation, the direct target of OKI-179's active metabolite, points to issues with either the compound's activity or the detection method.

Potential Causes & Solutions:

  • Compound Inactivity:

    • Improper Storage/Handling: As mentioned, ensure the compound has been stored correctly.

    • Degradation: Prepare fresh dilutions from a stock solution for each experiment.

  • Antibody Issues (for Western blot/flow cytometry):

    • Specificity and Validation: Use an antibody specific to the acetylation mark of interest (e.g., acetylated histone H3 on lysine 27, Ac-H3K27) that has been validated for your application.

    • Titration: Optimize the antibody concentration to ensure a good signal-to-noise ratio.

  • Insufficient Treatment Time or Concentration: There is a time and dose-dependent relationship for histone acetylation changes. Perform a time-course and dose-response experiment to determine the optimal conditions for your cell system. Peak acetylation in T-cells was observed around 2 hours post-treatment.[1][2]

  • Lysate Preparation and Histone Extraction: Ensure your protein extraction protocol is suitable for histones. Inefficient extraction can lead to a weak signal.

Frequently Asked Questions (FAQs)

What is the mechanism of action of OKI-179?

OKI-179 (bocodepsin) is an orally bioavailable prodrug.[4][5] In vivo, it is converted to its active metabolite, OKI-006.[3][6] OKI-006 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1, 2, and 3.[1][2] HDACs are enzymes that remove acetyl groups from histones, leading to more compact chromatin and transcriptional repression. By inhibiting these HDACs, OKI-006 increases histone acetylation, which alters chromatin structure and modulates the expression of various genes, ultimately leading to anti-tumor effects such as apoptosis and cell cycle arrest.[3][7]

Which compound should I use for in vitro experiments: OKI-179 or OKI-005?

OKI-179 is optimized for in vivo studies due to its favorable pharmacokinetic properties.[2][3] For in vitro experiments, OKI-005 is often better suited because it is more rapidly converted to the active metabolite, OKI-006, in a cellular context.[1][2]

What is the recommended solvent and storage condition for OKI-179?

For in vitro use, OKI-179 and its analog OKI-005 are typically dissolved in dimethyl sulfoxide (DMSO).[1] Stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

What are appropriate positive and negative controls for an OKI-179 experiment?

  • Positive Controls: A well-characterized, broad-spectrum HDAC inhibitor like Panobinostat or a Class I-selective inhibitor like Romidepsin can be used to confirm that the assay system is responsive to HDAC inhibition.[1][2]

  • Negative Controls:

    • Vehicle Control: A DMSO control (at the same final concentration used for OKI-179) is essential to account for any effects of the solvent on the cells or assay.

    • Inactive Compound Control: An inhibitor of a non-HDAC protein can serve as a negative control to demonstrate the specificity of the observed effects.[1][2]

Quantitative Data Summary

The following table summarizes the inhibitory activity of the active metabolite of OKI-179 (OKI-006) against Class I HDACs.

TargetIC50 (nM)
HDAC11.2
HDAC22.4
HDAC32.0
HDAC847

Data sourced from multiple studies.[1][2][6]

Experimental Protocols

Below are general methodologies for common in vitro experiments with OKI-179 or its analog OKI-005.

1. Cell-Based Proliferation Assay (e.g., using SRB or CellTiter-Glo)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of OKI-005 or OKI-179 in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • Assay Endpoint:

    • For SRB: Fix the cells with trichloroacetic acid (TCA), wash, and stain with Sulforhodamine B (SRB). Solubilize the bound dye and read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo: Add the CellTiter-Glo reagent, which measures ATP levels as an indicator of metabolic activity, and read the luminescence.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot for Histone Acetylation

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of OKI-005 or OKI-179 for a specified time (e.g., 2 to 24 hours).

  • Protein Extraction: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and HDAC inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against the acetylated histone of interest (e.g., anti-Ac-H3K27) and a loading control (e.g., anti-total Histone H3 or anti-Actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated histone signal to the loading control.

Visualizations

G cluster_0 Troubleshooting Inconsistent OKI-179 Results A Inconsistent Results Observed B Check Reagent Quality & Storage A->B C Review Experimental Protocol A->C D Evaluate Assay System A->D E OKI-179 Degradation? B->E F Incorrect Concentration? B->F G Contamination? B->G H Inconsistent Incubation Times? C->H I Pipetting Errors? C->I J Cell Line Issues? D->J K Assay-Specific Problems? D->K L Consult Literature & Technical Support E->L F->L G->L H->L I->L J->L K->L

Caption: A logical workflow for troubleshooting inconsistent experimental results with OKI-179.

G cluster_0 OKI-179 Mechanism of Action OKI179 OKI-179 (Prodrug) OKI006 OKI-006 (Active) OKI179->OKI006 Metabolic Conversion HDACs Class I HDACs (HDAC1, 2, 3) OKI006->HDACs Inhibits AcetylatedHistones Increased Acetylated Histones OKI006->AcetylatedHistones Histones Histones HDACs->Histones Deacetylation Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression CellEffects Anti-Tumor Effects (Apoptosis, Cell Cycle Arrest) GeneExpression->CellEffects

Caption: The signaling pathway illustrating the mechanism of action of the prodrug OKI-179.

References

Technical Support Center: Enhancing the Anti-Tumor Activity of OKI-179

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the anti-tumor activity of OKI-179 (bocodepsin).

Frequently Asked Questions (FAQs)

Q1: What is OKI-179 and what is its mechanism of action?

OKI-179, also known as bocodepsin, is an orally active and selective Class I histone deacetylase (HDAC) inhibitor.[1][2] It is a prodrug that is converted to its active metabolite, OKI-006.[3][4] OKI-006 selectively inhibits HDACs 1, 2, and 3, leading to an increase in histone acetylation.[4] This epigenetic modification can result in the induction of apoptosis and inhibition of tumor cell proliferation.[3]

Q2: What are the primary strategies to enhance the anti-tumor efficacy of OKI-179?

The primary strategies to enhance the anti-tumor activity of OKI-179 involve its use in combination with other therapeutic agents. Preclinical and clinical studies have shown promising results when OKI-179 is combined with:

  • MEK inhibitors (e.g., binimetinib) in tumors with RAS pathway mutations.[5][6][7]

  • Immunotherapies (e.g., anti-PD-1 antibodies) to increase tumor immunogenicity.[3][8][9]

  • Endocrine therapies (e.g., tamoxifen) in hormone receptor-positive cancers.[3]

  • Chemotherapies (e.g., doxorubicin) to overcome drug resistance.[10]

Q3: What is the rationale for combining OKI-179 with a MEK inhibitor?

The combination of OKI-179 and a MEK inhibitor, such as binimetinib, has been shown to be preferentially synergistic in tumor models with RAS pathway mutations.[5][6] This combination can lead to double-strand DNA breaks and cellular apoptosis.[5] This synthetic lethal approach aims to improve outcomes in cancers like NRAS-mutated melanoma, where single-agent MEK inhibitors have modest activity.[5][6]

Q4: How does OKI-179 enhance the efficacy of immunotherapy?

OKI-179 can potentiate the activity of immunotherapy agents by increasing tumor immunogenicity.[3] This is achieved through various mechanisms, including the upregulation of antigen-presenting machinery (MHC-I/II) and altering the expression of tumor antigens.[9] Studies have shown that combining OKI-179 with anti-PD-1 therapy can lead to improved tumor growth inhibition and increased T-cell activation within the tumor microenvironment.[3][8]

Q5: What is the recommended dosing schedule for OKI-179 in clinical settings?

Phase I clinical trials have investigated both intermittent and continuous dosing schedules for OKI-179.[4][11] Intermittent dosing, such as 4 days on/3 days off or 5 days on/2 days off, has been found to be generally well-tolerated, with thrombocytopenia being the on-target dose-limiting toxicity.[4][11][12] The maximum tolerated dose (MTD) was determined to be 450 mg daily for intermittent dosing and 200 mg daily for continuous dosing.[4]

Troubleshooting Guide

Problem 1: Suboptimal anti-tumor activity of OKI-179 as a monotherapy in our cancer model.

  • Possible Cause: The cancer model may have intrinsic resistance to single-agent HDAC inhibition.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Assess the level of histone acetylation (e.g., H3K9ac, H3K27ac) in tumor samples or peripheral blood mononuclear cells (PBMCs) following OKI-179 treatment to ensure the drug is hitting its target.[4]

    • Evaluate Combination Therapies: Based on the genetic background of your cancer model, consider combination strategies. For instance, if the model harbors a RAS pathway mutation, a combination with a MEK inhibitor is a rational approach.[5][6]

    • Optimize Dosing Schedule: Experiment with different intermittent dosing schedules to manage toxicity while maintaining efficacy. Continuous high-dose exposure may lead to suppressive effects on immune cells, whereas intermittent dosing may be superior.[8]

Problem 2: High toxicity observed with OKI-179 treatment in our animal models.

  • Possible Cause: The dose of OKI-179 may be too high, or the dosing schedule may not be optimal.

  • Troubleshooting Steps:

    • Dose Reduction: Reduce the dose of OKI-179.

    • Implement Intermittent Dosing: Switch from a continuous to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery from toxicities like thrombocytopenia.[3]

    • Monitor Platelet Counts: Regularly monitor platelet counts in treated animals, as thrombocytopenia is a known on-target toxicity.[4]

Quantitative Data Summary

Table 1: In Vitro Potency of OKI-006 (Active Metabolite of OKI-179)

HDAC IsoformIC50 (nM)
HDAC11.2
HDAC22.4
HDAC32.0

Data sourced from a first-in-human dose escalation study of OKI-179.[4]

Table 2: Preclinical Efficacy of OKI-179 in Combination with Binimetinib in NRAS-Mutant Melanoma PDX Models

Treatment GroupTumor Growth Inhibition (TGI)Tumor Regression Rate
Binimetinib (3.5 mg/kg)Modest0-6%
OKI-179 (80 mg/kg)ModestNot Reported
Binimetinib + OKI-179Significantly Greater28-50%

Data from in vivo studies in patient-derived xenograft (PDX) models.[6]

Table 3: Clinical Activity of OKI-179 in Combination with Binimetinib in NRAS-Mutated Melanoma (Phase 1b/2 Trial)

Best ResponseNumber of Patients (n=9)
Partial Response (PR)3
Stable Disease (SD)3

Initial results from an ongoing clinical trial.[5]

Experimental Protocols

Protocol 1: Evaluation of Tumor Growth Inhibition in a Xenograft Model

  • Cell Implantation: Implant human cancer cells (e.g., HCT-116 or MDA-MB-231) subcutaneously into the flank of immunocompromised mice.[3]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average size of approximately 200 mm³, randomize mice into treatment and control groups.[3]

  • Treatment Administration:

    • Vehicle Control: Administer the vehicle solution (e.g., 0.1 M citric acid) orally.[3]

    • OKI-179 Monotherapy: Administer OKI-179 orally at a specified dose and schedule (e.g., 40-80 mg/kg daily or 120 mg/kg every other day).[3]

    • Combination Therapy: Administer OKI-179 in combination with another agent (e.g., tamoxifen, binimetinib) at their respective effective doses and schedules.

  • Tumor Measurement: Measure tumor dimensions twice weekly using calipers and calculate tumor volume using the formula: V = (length × width²) × 0.52.[3]

  • Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the anti-tumor activity between different treatment groups.

Protocol 2: Western Blot Analysis for Histone Acetylation

  • Sample Collection: Collect tumor tissue or cells after treatment with OKI-179 or vehicle control.

  • Protein Extraction: Lyse the cells or tissue in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against acetylated histones (e.g., acetyl-Histone H3) and a loading control (e.g., β-actin or total Histone H3).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

OKI179_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus OKI179 OKI-179 (Prodrug) OKI006 OKI-006 (Active) OKI179->OKI006 Metabolism HDAC HDAC1/2/3 OKI006->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation GeneExpression Altered Gene Expression (e.g., p21 up) AcetylatedHistones->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis Growth_Inhibition Tumor Growth Inhibition GeneExpression->Growth_Inhibition

Caption: Mechanism of action of OKI-179 in a cancer cell.

Combination_Therapy_Workflow start Identify Cancer Model (e.g., NRAS-mutant melanoma) in_vitro In Vitro Synergy Screen (OKI-179 + MEK inhibitor) start->in_vitro in_vivo In Vivo Xenograft/PDX Study in_vitro->in_vivo Confirm Synergy dosing Optimize Dosing & Schedule in_vivo->dosing pd_analysis Pharmacodynamic Analysis (Histone Acetylation, Apoptosis Markers) dosing->pd_analysis efficacy Evaluate Anti-Tumor Efficacy (Tumor Growth Inhibition, Regressions) pd_analysis->efficacy end Proceed to Clinical Trial Design efficacy->end Positive Results

Caption: Experimental workflow for evaluating OKI-179 combination therapy.

Signaling_Pathway_Combination cluster_ras RAS-MAPK Pathway cluster_hdac Epigenetic Regulation RAS RAS (Mutated) RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis Apoptosis Proliferation Proliferation ERK->Proliferation Cell Proliferation & Survival OKI179 OKI-179 HDAC HDAC1/2/3 OKI179->HDAC Inhibition OKI179->Apoptosis DNA_Repair DNA Repair Gene Expression HDAC->DNA_Repair Repression dsDNA_Breaks dsDNA Breaks DNA_Repair->dsDNA_Breaks Repair MEKi MEK Inhibitor (e.g., Binimetinib) MEKi->MEK Inhibition MEKi->Apoptosis

Caption: Synergistic mechanism of OKI-179 and a MEK inhibitor.

References

Technical Support Center: Addressing Resistance to OKI-179

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the class I histone deacetylase (HDAC) inhibitor, OKI-179 (bocodepsin). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is OKI-179 and what is its mechanism of action?

A1: OKI-179, also known as bocodepsin, is an orally bioavailable, class I-selective HDAC inhibitor.[1][2] It is a prodrug that is metabolized to its active form, OKI-006.[1][3] OKI-006 potently inhibits HDAC1, HDAC2, and HDAC3, leading to an increase in the acetylation of histones and other proteins.[3][4] This epigenetic modulation can induce cell cycle arrest, apoptosis, and inhibit tumor growth in various cancer models.[1][5] For in vitro studies, a related prodrug, OKI-005, which is also converted to OKI-006, is often used.[1][6]

Q2: My cancer cell line, initially sensitive to OKI-179, is now showing reduced responsiveness. What are the potential mechanisms of resistance?

A2: Acquired resistance to OKI-179 is likely multifactorial. Based on studies of OKI-179 and other HDAC inhibitors, potential mechanisms include:

  • Alterations in Downstream Signaling Pathways: Research on triple-negative breast cancer (TNBC) cell lines has shown that both sensitive and resistant cells exhibit similar levels of histone acetylation upon treatment with the in vitro analog OKI-005.[7] This suggests that resistance is not due to a failure of the drug to engage its target (HDACs), but rather to alterations in signaling pathways downstream of histone acetylation. The JAK/STAT signaling pathway has been suggested as a potential mediator of this resistance.[7]

  • Activation of Pro-Survival Signaling: Cancer cells can evade the cytotoxic effects of HDAC inhibitors by upregulating pro-survival signaling pathways. Key pathways implicated in resistance to HDAC inhibitors include the PI3K/Akt/mTOR and the RAS/MAPK pathways.[8][9]

  • Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins belonging to the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) can prevent the induction of apoptosis by OKI-179.[8][9]

  • Increased Drug Efflux: A common mechanism of drug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[8]

Q3: I am observing high variability in my experimental results with OKI-179. What could be the cause?

A3: High variability can stem from several factors. Refer to the troubleshooting guide below for a detailed breakdown of potential issues related to cell culture conditions, reagent preparation, and assay execution. Consistent cell handling, passage number, and careful reagent preparation are crucial for reproducible results.

Q4: Are there any known synergistic drug combinations with OKI-179 that could overcome resistance?

A4: Yes, preclinical studies have shown that OKI-179 can act synergistically with other anti-cancer agents. For instance, combining OKI-179 with MEK inhibitors has shown promise in models of NRAS-mutant melanoma.[5][10] Additionally, combining OKI-179 with doxorubicin in TNBC models has been shown to enhance apoptosis and overcome doxorubicin resistance.[6][11] These combinations suggest that targeting parallel or downstream survival pathways can be an effective strategy to counteract resistance.

Troubleshooting Guides

Issue 1: Decreased Sensitivity or Acquired Resistance to OKI-179 in Cell Culture
Potential Cause Recommended Action
Alterations in Downstream Signaling Pathways Investigate the activation status of key survival pathways such as JAK/STAT, PI3K/Akt, and MAPK using Western blotting. Compare the phosphorylation levels of key proteins (e.g., p-STAT3, p-Akt, p-ERK) in your resistant cells versus the parental, sensitive cells.
Upregulation of Anti-Apoptotic Proteins Assess the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, Bax, Bak) via Western blot. An increased ratio of anti-apoptotic to pro-apoptotic proteins may indicate a mechanism of resistance.
Increased Drug Efflux Evaluate the expression and activity of ABC transporters like P-glycoprotein (MDR1). This can be done using a Rhodamine 123 efflux assay or by Western blotting for the transporter protein.
Development of a Resistant Subpopulation If you suspect a resistant population has emerged, you can attempt to re-establish a sensitive culture from an earlier frozen stock. Alternatively, you can formally establish a resistant cell line through continuous exposure to escalating doses of OKI-179 (see Experimental Protocols).
Inconsistent Drug Activity Ensure proper storage and handling of OKI-179/OKI-005. Prepare fresh dilutions for each experiment from a stock solution.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Potential Cause Recommended Action
Cell Culture Variability Maintain a consistent cell passage number for your experiments. High passage numbers can lead to genetic drift and altered phenotypes. Ensure consistent seeding densities and growth conditions (media, serum, CO2 levels).
Reagent Preparation and Handling Prepare fresh dilutions of OKI-179/OKI-005 for each experiment. Ensure all other reagents are within their expiration dates and stored correctly.
Assay-Specific Issues For viability assays (e.g., MTT, CellTiter-Glo), ensure a linear relationship between cell number and signal in your experimental window. For Western blotting, optimize antibody concentrations and incubation times, and always include appropriate loading controls.

Quantitative Data Summary

Table 1: In Vitro Anti-proliferative Activity of OKI-005 in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell LineClassificationOKI-005 IC50 (nM)
CAL-120Sensitive< 100
MDA-MB-231Sensitive< 100
HCC1395Resistant> 500
Hs578TResistant> 500

Data extracted from a preclinical study on OKI-179.[11]

Table 2: Apoptotic Response to OKI-005 in Sensitive vs. Resistant TNBC Cell Lines

Cell LineClassificationFold Increase in Caspase-3/7 Activity (vs. Control)
CAL-120Sensitive~7-9 fold
MDA-MB-231Sensitive~7-9 fold
HCC1395Resistant~2-3 fold
Hs578TResistant~2-3 fold

Data extracted from a preclinical study on OKI-179.[11]

Experimental Protocols

Protocol 1: Generation of an OKI-179 Resistant Cell Line
  • Determine Initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of OKI-179 (or OKI-005 for in vitro studies) in your parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing OKI-179 at a concentration equal to the IC20-IC30 (the concentration that inhibits 20-30% of cell growth).

  • Monitor Cell Growth: Observe the cells daily. Initially, a significant number of cells may die. Continue to culture the surviving cells, replacing the medium with fresh drug-containing medium every 3-4 days.

  • Dose Escalation: Once the cells resume a stable growth rate, gradually increase the concentration of OKI-179 in the culture medium. A common approach is to increase the concentration by 1.5- to 2-fold.

  • Repeat Dose Escalation: Continue this stepwise dose escalation, allowing the cells to adapt and resume stable growth at each new concentration.

  • Characterization of Resistant Line: Once a resistant line is established (e.g., tolerating 5-10 times the initial IC50), perform a full dose-response assay to quantify the new, higher IC50.

  • Cryopreservation: Cryopreserve the resistant cell line at different passage numbers.

  • Verification: To confirm a stable resistance phenotype, culture the resistant cells in a drug-free medium for several passages and then re-challenge them with OKI-179 to ensure that resistance is maintained.

Protocol 2: Western Blot Analysis of Key Signaling Pathways
  • Cell Lysis:

    • Treat both parental (sensitive) and resistant cells with OKI-179 at the desired concentrations and time points. Include an untreated control.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Sonicate the lysates briefly to shear DNA and reduce viscosity.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., STAT3, Akt, ERK) and for Bcl-2 family members (e.g., Bcl-2, Bax). Also, include a loading control antibody (e.g., β-actin, GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
  • Cell Plating: Seed cells in a white-walled 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.

  • Drug Treatment: Treat the cells with a range of OKI-179 concentrations for the desired duration (e.g., 24, 48 hours). Include untreated and vehicle-treated controls.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium volume.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold change in luminescence relative to the vehicle-treated control.

Visualizations

cluster_membrane cluster_cytoplasm OKI179 OKI-179 OKI006 OKI-006 (Active) OKI179->OKI006 Metabolism HDACs HDAC1/2/3 OKI006->HDACs Inhibition Acetylation Increased Protein Acetylation HDACs->Acetylation Leads to Apoptosis Apoptosis Acetylation->Apoptosis CellCycleArrest Cell Cycle Arrest Acetylation->CellCycleArrest

Caption: Mechanism of action of OKI-179.

cluster_resistance cluster_downstream Downstream Signaling Alterations cluster_apoptotic Apoptotic Dysregulation cluster_efflux Drug Efflux OKI179_treatment OKI-179 Treatment Reduced_Apoptosis Reduced Apoptosis & Cell Survival JAK_STAT JAK/STAT Pathway Activation JAK_STAT->Reduced_Apoptosis PI3K_Akt PI3K/Akt Pathway Activation PI3K_Akt->Reduced_Apoptosis MAPK MAPK Pathway Activation MAPK->Reduced_Apoptosis Bcl2_family Upregulation of Anti-Apoptotic Bcl-2 Family Proteins Bcl2_family->Reduced_Apoptosis ABC_transporters Increased Expression/ Activity of ABC Transporters (e.g., MDR1) ABC_transporters->OKI179_treatment Drug Efflux

Caption: Overview of potential resistance mechanisms to OKI-179.

cluster_workflow start Observe Decreased Sensitivity to OKI-179 generate_resistant_line Generate Resistant Cell Line (Protocol 1) start->generate_resistant_line characterize_phenotype Characterize Phenotype (IC50, Apoptosis Assay) (Protocol 3) generate_resistant_line->characterize_phenotype investigate_mechanisms Investigate Mechanisms characterize_phenotype->investigate_mechanisms western_blot Western Blot for Signaling Pathways (JAK/STAT, PI3K/Akt, MAPK) and Bcl-2 Family (Protocol 2) investigate_mechanisms->western_blot Signaling efflux_assay Drug Efflux Assay (e.g., Rhodamine 123) investigate_mechanisms->efflux_assay Efflux validate_targets Validate Resistance Targets (e.g., siRNA, Combination Therapy) western_blot->validate_targets efflux_assay->validate_targets

Caption: Workflow for investigating OKI-179 resistance.

References

Technical Support Center: Refining Animal Models for OKI-179 Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing OKI-179 in preclinical animal models. The information is designed to help refine experimental designs, troubleshoot common issues, and ensure robust and reproducible efficacy studies.

Section 1: Frequently Asked Questions (FAQs) - General Information

Q1: What is OKI-179 and what is its mechanism of action? A1: OKI-179 (bocodepsin) is a novel, orally bioavailable prodrug.[1][2] In vivo, it is metabolized into its active form, OKI-006.[1][2] OKI-006 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][3][4] By inhibiting these enzymes, OKI-179 leads to an increase in histone acetylation, which alters chromatin structure and gene expression.[1][5] This can result in the re-expression of tumor suppressor genes, leading to outcomes like cell cycle arrest, apoptosis, and inhibition of tumor cell proliferation.[5][6]

Q2: Beyond direct anti-tumor effects, does OKI-179 have other mechanisms of action? A2: Yes, OKI-179 has demonstrated significant immunomodulatory effects. As a Class I HDAC inhibitor, it can potentiate the activity of immunotherapy agents like anti-PD-1.[1][7] This is achieved in part by increasing the expression of Major Histocompatibility Complex (MHC) Class I on tumor cells, which enhances their recognition by the immune system.[3] Studies in humanized and syngeneic mouse models show that combining OKI-179 with immunotherapy can lead to improved tumor growth inhibition and increased T-cell activation within the tumor microenvironment.[1][7]

Q3: What is the active metabolite of OKI-179 and why is it important? A3: The active metabolite of the prodrug OKI-179 is OKI-006.[1] OKI-179 was specifically developed as a prodrug to improve the physicochemical and pharmacokinetic properties of the active compound for in vivo oral administration.[1][2] When designing experiments, it is the concentration and activity of OKI-006 that are most relevant for target engagement and efficacy.[1][8]

Section 2: FAQs - Animal Model Selection & Experimental Design

Q1: What are the recommended animal models for OKI-179 efficacy studies? A1: The choice of model depends on the research question.

  • Xenograft Models: Human cancer cell lines (e.g., HCT-116 for colorectal cancer, MDA-MB-231 for triple-negative breast cancer) are implanted in immunocompromised mice (e.g., nude mice).[1][3] These are suitable for evaluating the direct anti-proliferative effects of OKI-179 on human tumors.[9]

  • Syngeneic Models: Murine cancer cell lines (e.g., CT26 or MC38 for colorectal cancer) are implanted in immunocompetent mice (e.g., BALB/c or C57BL/6).[3][7] These models are essential for studying the immunomodulatory effects of OKI-179 and its combination with immunotherapies.[7][10]

  • Humanized Mouse Models: Immunodeficient mice are engrafted with human immune cells, allowing for the study of interactions between the human immune system and human tumors in response to therapy.[1][7]

Q2: What is a suitable vehicle control for oral administration of OKI-179? A2: A commonly used vehicle control for OKI-179 in preclinical studies is a 0.1 M citric acid solution.[1] It is crucial to administer the vehicle to the control group using the same volume, route, and schedule as the OKI-179 treated groups.

Q3: What are typical dosing regimens for OKI-179 in mice? A3: OKI-179 is administered orally (PO). Efficacy has been demonstrated in mouse models with daily doses ranging from 40 mg/kg to 80 mg/kg and with every-other-day dosing at 120 mg/kg.[1] Toxicity, evidenced by weight loss, has been observed at higher daily doses (e.g., 100 mg/kg), suggesting that intermittent dosing schedules may improve tolerability.[1] Clinical trials have also explored intermittent schedules (e.g., 4 days on/3 days off) to manage toxicity.[8][11]

Q4: When should treatment with OKI-179 be initiated in a tumor model? A4: Treatment should begin once tumors are established and have reached a predetermined average size. A common starting point is when the average tumor volume reaches approximately 200 mm³.[1] This ensures that the drug's effect is measured on established tumors rather than just preventing tumor implantation.

Section 3: Troubleshooting Guides

Q1: My animals are experiencing significant weight loss and other signs of toxicity. What should I do? A1:

  • Problem: Excessive toxicity can confound efficacy results and is an ethical concern. Dose-limiting toxicity was noted in preclinical studies at higher daily doses.[1] The primary dose-limiting toxicity (DLT) observed in human trials is thrombocytopenia.[8]

  • Potential Causes & Solutions:

    • Dose is too high: The 100 mg/kg daily dose was associated with treatment-related toxicity in mice.[1] Reduce the daily dose to the 40-80 mg/kg range.

    • Schedule is too frequent: Continuous daily dosing may not be well-tolerated. Switch to an intermittent dosing schedule, such as every-other-day dosing or a "4 days on, 3 days off" schedule, which has been used in clinical trials to improve the safety profile.[1][8]

    • Vehicle or Formulation Issue: Ensure the vehicle (e.g., 0.1 M citric acid) is prepared correctly and is not causing adverse effects. Check the stability and solubility of the OKI-179 formulation.

Q2: I am not observing significant tumor growth inhibition. What are potential reasons? A2:

  • Problem: Lack of efficacy can be due to multiple factors related to the drug, the model, or the experimental procedure.

  • Potential Causes & Solutions:

    • Insufficient Dose: The administered dose may be too low to achieve therapeutic concentrations of the active metabolite, OKI-006, within the tumor. Consider a dose-escalation study within the recommended range (40-120 mg/kg).[1]

    • Inappropriate Model: The selected cancer cell line may be resistant to HDAC inhibitors. Verify the sensitivity of your cell line in vitro before proceeding with in vivo studies.[1]

    • Pharmacokinetic Issues: Ensure proper oral gavage technique to guarantee the full dose is administered. OKI-179 is a prodrug; issues with its metabolic conversion to OKI-006 in the chosen mouse strain, though unlikely, could be a factor.[1]

    • Lack of Target Engagement: Confirm that OKI-179 is hitting its target. Perform a pharmacodynamic (PD) study to measure histone acetylation (e.g., H3K27ac) in tumors or peripheral blood mononuclear cells (PBMCs) after dosing to confirm biological activity.[7][8]

Q3: My pharmacodynamic marker (histone acetylation) signal is inconsistent or weak. How can I improve this? A3:

  • Problem: A clear PD readout is essential to confirm target engagement and correlate it with efficacy.

  • Potential Causes & Solutions:

    • Timing of Sample Collection: The effects of OKI-179 on histone acetylation are transient.[7] In both mice and humans, acetylation levels in T-cells peak within a few hours (e.g., 2 hours) post-dose and can wane significantly by 24 hours.[7][8][12] Collect tumor and blood samples at the expected Tmax (around 1-2 hours post-dose) for the strongest signal.[8]

    • Tissue Processing: Ensure rapid and proper preservation of tissues upon collection. Snap-freeze tumor samples in liquid nitrogen immediately for Western blot analysis or process fresh tissue for flow cytometry to prevent protein degradation or deacetylation.

    • Assay Sensitivity: Use validated and highly specific antibodies for acetylated histones (e.g., Ac-H3K27). Optimize your Western blot or flow cytometry protocol to enhance signal detection.

Q4: I am combining OKI-179 with an anti-PD-1 antibody and not seeing a synergistic effect in my syngeneic model. What should I consider? A4:

  • Problem: Achieving synergy between OKI-179 and immunotherapy depends on scheduling and the immune context of the tumor model.[7]

  • Potential Causes & Solutions:

    • Dosing Schedule: Continuous HDAC inhibition can suppress T-cell cytokine production.[7][12] The transient nature of OKI-179's effects is key. An intermittent or "on/off" dosing schedule for OKI-179 may be superior to continuous treatment when combined with checkpoint inhibitors, as this may enhance tumor immunogenicity without causing sustained T-cell suppression.[7]

    • Immune Response in the Model: The chosen syngeneic model may not be immunologically "hot" enough or may have primary resistance to checkpoint inhibitors. Characterize the baseline tumor microenvironment of your model.

    • Timing of Combination: The timing of OKI-179 administration relative to the anti-PD-1 antibody may be critical. Consider scheduling OKI-179 dosing to coincide with peak immune activation from the checkpoint inhibitor.

Section 4: Data Presentation & Visualizations

Data Tables

Table 1: Summary of Preclinical Dosing Regimens for OKI-179 in Mice

Model TypeCancer TypeMouse StrainDose (mg/kg)RouteScheduleEfficacy OutcomeReference
XenograftColorectal (HCT-116)Nude40 - 80PODailyStatistically significant decreased tumor growth[1]
XenograftColorectal (HCT-116)Nude120POEvery other dayStatistically significant decreased tumor growth[1]
XenograftBreast (MDA-MB-231)Nude40 - 80PODailyStatistically significant decreased tumor growth[1]
SyngeneicColorectal (MC38)C57BL/660POContinuous or On/OffOn/Off schedule with αPD-1 improved survival[7]

Table 2: Quick Troubleshooting Guide for Common Issues

IssuePrimary CheckSecondary CheckRecommended Action
Animal Toxicity Dosing RegimenAnimal Health MonitoringReduce dose to 40-80 mg/kg or switch to an intermittent schedule.
Poor Efficacy Target Engagement (PD)In Vitro SensitivityConfirm histone acetylation 1-2h post-dose. Escalate dose if tolerated.
Weak PD Signal Sample Collection TimeSample ProcessingCollect samples at Tmax (~1-2h post-dose). Ensure rapid tissue preservation.
No Synergy OKI-179 ScheduleTumor MicroenvironmentTest an intermittent OKI-179 schedule (e.g., stop during PD-1 blockade).

Diagrams and Workflows

G cluster_0 Pharmacology cluster_1 Cellular Outcomes OKI179 OKI-179 (Oral Prodrug) OKI006 OKI-006 (Active Metabolite) OKI179->OKI006 Metabolism HDACs Inhibition of Class I HDACs (1, 2, 3) OKI006->HDACs Acetylation Increased Histone Acetylation (H3K27ac) HDACs->Acetylation GeneExp Altered Gene Expression Acetylation->GeneExp TumorEffects Tumor Cell Apoptosis & Cell Cycle Arrest GeneExp->TumorEffects ImmuneEffects Increased MHC Class I & Immune Modulation GeneExp->ImmuneEffects G start Day 0: Tumor Cell Implantation monitor Tumor Growth Monitoring (2x per week) start->monitor randomize Randomization (Avg. Tumor Volume ≈ 200 mm³) monitor->randomize treat Treatment Phase (Vehicle vs. OKI-179) + Body Weight Monitoring randomize->treat measure Tumor Volume Measurement (V = (L x W²) x 0.52) treat->measure endpoint Endpoint Criteria Met (Tumor size / Toxicity) treat->endpoint measure->treat collect Sample Collection (Tumor, Blood) endpoint->collect analyze Pharmacodynamic & Biomarker Analysis collect->analyze G start Observing Poor or No Efficacy? check_pd Is Target Engagement Confirmed? (Histone Acetylation) start->check_pd pd_yes Yes check_pd->pd_yes pd_no No check_pd->pd_no Check First check_dose Is Dose/Schedule Optimal? (40-120 mg/kg range) pd_yes->check_dose action_pd Action: Optimize PD Assay - Check sample timing (Tmax) - Validate antibodies pd_no->action_pd dose_yes Yes check_dose->dose_yes dose_no No check_dose->dose_no check_model Is the Model Appropriate? (Known Sensitivity) dose_yes->check_model action_dose Action: Adjust Dose/Schedule - Increase dose - Change schedule dose_no->action_dose action_model Action: Re-evaluate Model - Test in vitro sensitivity - Consider alternative model check_model->action_model

References

Validation & Comparative

A Comparative Analysis of OKI-179 and Other Class I HDAC Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of OKI-179, a novel class I histone deacetylase (HDAC) inhibitor, with other established class I HDAC inhibitors: Romidepsin, Entinostat, and Mocetinostat. The information presented is supported by preclinical experimental data to aid researchers in their evaluation of these anti-cancer agents.

Introduction to Class I HDAC Inhibitors and OKI-179

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is frequently observed in various cancers, making them a compelling target for therapeutic intervention. Class I HDACs (HDAC1, HDAC2, and HDAC3) are particularly implicated in cancer cell proliferation, survival, and differentiation.[1][2]

OKI-179 is an orally bioavailable, potent, and selective class I HDAC inhibitor. It is a prodrug that is metabolized in vivo to its active form, OKI-006.[3][4] OKI-006 exhibits strong inhibitory activity against HDAC1, HDAC2, and HDAC3, with minimal effects on other HDAC classes.[5] This selectivity profile is believed to contribute to its manageable safety profile observed in early clinical trials.[3]

In Vitro Efficacy: A Comparative Overview

The in vitro efficacy of HDAC inhibitors is typically assessed by their ability to inhibit the enzymatic activity of specific HDAC isoforms (biochemical assays) and to suppress the proliferation of cancer cell lines (cell-based assays).

Biochemical Potency Against Class I HDAC Isoforms

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values of the active metabolites of OKI-179 (OKI-006) and other class I HDAC inhibitors against HDAC1, HDAC2, and HDAC3.

Inhibitor (Active Form)HDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)
OKI-006 (from OKI-179) 1.2[5]2.4[5]2.0[5]
Romidepsin 36[6]47[6]-
Entinostat 243453248
Mocetinostat 150[7][8][9][10]290[7][8]1660[7][8]
Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative activity of these inhibitors has been evaluated across a range of cancer cell lines. The IC50 values for cell growth inhibition vary depending on the cell line and the assay conditions.

InhibitorCell LineCancer TypeIC50 (nM)
OKI-005 (from OKI-179) CAL-120Triple-Negative Breast Cancer<100[3]
MDA-MB-231Triple-Negative Breast Cancer<100[3]
Romidepsin Hut-78T-cell Lymphoma0.038 - 6.36[11]
Karpas-299T-cell Lymphoma0.44 - 3.87[11]
OCI-AML3Acute Myeloid Leukemia1-1.8 (72h)[12]
SKM-1Myelodysplastic Syndrome1-1.8 (72h)[12]
Entinostat HD-LM2Hodgkin Lymphoma400 (72h)[13][14]
Rh10Rhabdomyosarcoma280 - 1300 (96h)[15][16]
Mocetinostat SUM149Inflammatory Breast Cancer600[17]
HCC1937Breast Cancer2600[17]

Data presented as nM. Lower values indicate higher potency. The duration of drug exposure is provided where available.

Induction of Apoptosis

A key mechanism by which HDAC inhibitors exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.

  • OKI-179 : The in vitro predecessor of OKI-179, OKI-005, has been shown to induce a concentration-dependent increase in apoptosis in sensitive triple-negative breast cancer cell lines, as measured by caspase-3 and -7 activity.[3]

  • Romidepsin : Treatment with Romidepsin has been demonstrated to significantly increase the percentage of apoptotic cells in cholangiocarcinoma and T-cell lymphoma cell lines, as determined by Annexin V staining and flow cytometry.[11][18]

  • Entinostat : Entinostat has been shown to induce apoptosis in Hodgkin lymphoma cells, with an increase in Annexin V positive cells observed after treatment.[19]

  • Mocetinostat : Mocetinostat has been reported to induce significant levels of apoptosis in prostate cancer cells and glioblastoma cell lines in a dose-dependent manner.[20][21]

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of these inhibitors has been confirmed in various in vivo xenograft models.

  • OKI-179 : In preclinical models of colorectal and triple-negative breast cancer, orally administered OKI-179 demonstrated significant anti-tumor activity, leading to decreased tumor growth.[3]

  • Romidepsin : Romidepsin has shown significant effects on the growth of various solid tumors in in vivo mouse models.[18] In a neuroblastoma xenograft model, it inhibited tumor growth with an IC50 of 1-6.5 ng/ml.[22]

  • Entinostat : In vivo studies have shown that Entinostat can inhibit the growth of a range of human tumor xenografts, including models of lung, prostate, breast, and renal cell carcinoma.[23]

  • Mocetinostat : Mocetinostat has demonstrated the ability to significantly inhibit the growth of human tumor xenografts in nude mice in a dose-dependent manner.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway affected by class I HDAC inhibitors and a typical experimental workflow for assessing in vitro efficacy.

HDAC_Inhibitor_Signaling_Pathway cluster_0 HDAC Inhibition cluster_1 Epigenetic & Protein Acetylation Changes cluster_2 Downstream Cellular Effects cluster_3 Tumor Response HDACi Class I HDAC Inhibitors (OKI-179, Romidepsin, etc.) Histone_Acetylation ↑ Histone Acetylation HDACi->Histone_Acetylation Non_Histone_Acetylation ↑ Non-Histone Protein Acetylation (e.g., p53, Tubulin) HDACi->Non_Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Non_Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (↑ p21) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis (↑ Pro-apoptotic proteins, e.g., Bax) (↓ Anti-apoptotic proteins, e.g., Bcl-2) Gene_Expression->Apoptosis Angiogenesis ↓ Angiogenesis Gene_Expression->Angiogenesis Immune_Modulation Immune Modulation Gene_Expression->Immune_Modulation Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition Angiogenesis->Tumor_Growth_Inhibition Immune_Modulation->Tumor_Growth_Inhibition

Caption: General signaling pathway of class I HDAC inhibitors.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Start Cancer Cell Lines Treatment Treat with HDAC Inhibitor (e.g., OKI-179) Start->Treatment Proliferation Cell Proliferation Assay (e.g., MTT/SRB) Treatment->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V/Caspase-Glo) Treatment->Apoptosis Analysis Determine IC50/ Quantify Apoptosis Proliferation->Analysis Apoptosis->Analysis

Caption: In vitro efficacy assessment workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.[4]

  • Drug Treatment: Treat the cells with increasing concentrations of the HDAC inhibitor for 72 hours.[4]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Apoptosis (Annexin V) Assay
  • Cell Treatment: Treat cancer cells with the desired concentration of the HDAC inhibitor for the specified duration (e.g., 24-72 hours).[11]

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).[3]

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[3]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[24]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are in late apoptosis or necrosis.[3]

Caspase-3/7 Activity (Caspase-Glo) Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the HDAC inhibitor for the desired time.[4]

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 reagent to each well.[25]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.[8]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3 and -7 activity.[25]

In Vivo Tumor Xenograft Study
  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).[26]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[26]

  • Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3]

  • Drug Administration: Administer the HDAC inhibitor (e.g., OKI-179 orally) and vehicle control according to the specified dosing schedule and route.[3]

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.[3]

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition.

Conclusion

OKI-179 demonstrates potent and selective inhibition of class I HDACs, translating to significant anti-proliferative and pro-apoptotic activity in preclinical cancer models. Its oral bioavailability and favorable safety profile in early clinical studies position it as a promising candidate for further development. This guide provides a comparative framework for researchers to evaluate the efficacy of OKI-179 in the context of other established class I HDAC inhibitors. The provided data and protocols should serve as a valuable resource for designing and interpreting future studies in the field of epigenetic cancer therapy.

References

A Head-to-Head Showdown: OKI-179 vs. Romidepsin in T-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of T-cell lymphoma therapeutics is continually evolving. This guide provides a detailed, data-driven comparison of OKI-179, a novel oral histone deacetylase (HDAC) inhibitor, and the established intravenous agent, romidepsin. We delve into their mechanisms of action, preclinical efficacy, clinical trial data, and safety profiles to offer a comprehensive overview for informed decision-making in research and development.

At a Glance: Key Differences and Potential Advantages

While both OKI-179 and romidepsin target HDAC enzymes, a critical component in the epigenetic regulation of cancer cells, they exhibit fundamental differences in their selectivity, administration, and developmental stage. OKI-179 presents a next-generation approach with its oral bioavailability and selective inhibition of class I HDACs, potentially offering a more convenient and targeted therapeutic strategy. Romidepsin, a potent inhibitor of both class I and IIb HDACs, has a well-documented clinical track record in T-cell lymphoma but is limited by its intravenous administration.

Mechanism of Action: A Tale of Two Inhibitors

Both drugs function by inhibiting HDACs, leading to an accumulation of acetylated histones and other proteins. This results in the reactivation of tumor suppressor genes, cell cycle arrest, and ultimately, apoptosis of cancer cells.

Romidepsin is a prodrug that, once inside the cell, is reduced to its active form containing a thiol group. This active form then chelates the zinc ion in the active site of class I and IIb HDAC enzymes, inhibiting their activity.

OKI-179 is also a prodrug, an analog of largazole, and belongs to the romidepsin-depsipeptide class of natural products.[1] Its active metabolite, OKI-006, is structurally and biochemically similar to the active form of romidepsin.[2] However, a key distinction is its high selectivity for class I HDACs (HDAC1, 2, and 3).[1] This selectivity may translate to a more targeted therapeutic effect with a potentially different side-effect profile compared to broader-spectrum HDAC inhibitors.

HDAC_Inhibition_Pathway cluster_drug Drug Administration cluster_activation Cellular Uptake & Activation cluster_target HDAC Inhibition cluster_effect Downstream Effects OKI_179 OKI-179 (Oral) OKI_179_prodrug OKI-179 (Prodrug) OKI_179->OKI_179_prodrug Romidepsin Romidepsin (Intravenous) Romidepsin_prodrug Romidepsin (Prodrug) Romidepsin->Romidepsin_prodrug OKI_006 OKI-006 (Active) OKI_179_prodrug->OKI_006 Metabolism Reduced_Romidepsin Reduced Romidepsin (Active) Romidepsin_prodrug->Reduced_Romidepsin Reduction Class_I_HDAC Class I HDACs (HDAC1, 2, 3) OKI_006->Class_I_HDAC Inhibits Reduced_Romidepsin->Class_I_HDAC Inhibits Class_IIb_HDAC Class IIb HDACs Reduced_Romidepsin->Class_IIb_HDAC Inhibits Histone_Acetylation Increased Histone Acetylation Class_I_HDAC->Histone_Acetylation Class_IIb_HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis Tumor Cell Apoptosis Gene_Expression->Apoptosis

Caption: Comparative mechanism of action of OKI-179 and romidepsin.

Preclinical Efficacy: A Look at the In Vitro Data

Direct head-to-head preclinical studies of OKI-179 and romidepsin in T-cell lymphoma cell lines are not yet publicly available. However, by comparing data from separate studies, we can gain insights into their relative potency.

DrugT-Cell Lymphoma Cell LineIC50 (nM)Reference
Romidepsin Hut-780.038 - 6.36[3]
Karpas-2990.44 - 3.87[3]
PEER10.8[4]
SUPT17.9[4]
OKI-179 (Active Metabolite OKI-006) HDAC11.2[1]
HDAC22.4[1]
HDAC32.0[1]

Note: The IC50 values for OKI-006 are against the isolated enzymes, not specific T-cell lymphoma cell lines. Further studies are needed to determine its IC50 in relevant cancer cell lines.

Clinical Data: A Summary of Human Trials

Romidepsin has undergone extensive clinical evaluation in T-cell lymphoma, leading to its FDA approval. OKI-179 is in the earlier stages of clinical development, with initial data from a Phase 1 trial in solid tumors.

DrugStudy PhasePopulationOverall Response Rate (ORR)Complete Response (CR)Reference
Romidepsin Phase IIRelapsed/refractory CTCL34%6%[5]
Phase IIRelapsed/refractory PTCL25%15%[5]
OKI-179 Phase 1Advanced Solid TumorsNot reported (Stable disease observed)Not reported[2]

A cohort expansion for T-cell lymphoma is planned for OKI-179, which will provide crucial data on its efficacy in this specific malignancy.[2]

Safety and Tolerability: A Key Differentiator

The safety profiles of both drugs are critical considerations. As with many anti-cancer agents, both are associated with adverse events.

Romidepsin: Common side effects include nausea, fatigue, thrombocytopenia, and anemia.[6]

OKI-179: In the Phase 1 solid tumor trial, the most common adverse events were nausea, fatigue, and anemia.[2] Thrombocytopenia was identified as a dose-limiting toxicity.[2]

The oral administration of OKI-179 may offer a significant quality-of-life advantage for patients over the intravenous infusion required for romidepsin.

Experimental Protocols

Romidepsin In Vitro Cell Viability Assay (MTT Assay) [3]

  • Cell Lines: Hut-78 and Karpas-299 T-cell lymphoma cell lines.

  • Treatment: Cells were treated with a range of romidepsin concentrations (1 to 25 nM) for 24, 48, and 72 hours.

  • Procedure: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 values were calculated from the dose-response curves.

OKI-179 (OKI-006) In Vitro HDAC Inhibition Assay [1]

  • Enzymes: Recombinant human HDAC1, HDAC2, and HDAC3.

  • Procedure: The inhibitory activity of OKI-006 against the purified HDAC enzymes was measured using a fluorogenic substrate. The fluorescence intensity, which is proportional to HDAC activity, was measured to determine the IC50 values.

OKI-179 Phase 1 Clinical Trial in Advanced Solid Tumors [2]

  • Study Design: A first-in-human, single-center, dose-escalation study.

  • Patient Population: Patients with advanced or metastatic solid tumors refractory to standard therapies.

  • Treatment: OKI-179 was administered orally, once daily, on days 1-4 every 7 days.

  • Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included pharmacokinetics, pharmacodynamics, and preliminary evidence of efficacy.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trial cell_lines T-Cell Lymphoma Cell Lines drug_treatment Drug Treatment (OKI-179 or Romidepsin) cell_lines->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay ic50_determination IC50 Determination viability_assay->ic50_determination patient_recruitment Patient Recruitment (T-Cell Lymphoma) drug_administration Drug Administration patient_recruitment->drug_administration safety_monitoring Safety & Tolerability Monitoring drug_administration->safety_monitoring efficacy_assessment Efficacy Assessment (ORR, CR) drug_administration->efficacy_assessment

References

Evaluating the Synergistic Effects of OKI-179 with Binimetinib in RAS-Pathway Mutated Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

The combination of targeted therapies is a promising strategy to enhance anti-tumor efficacy and overcome resistance mechanisms in oncology. This guide provides a comprehensive evaluation of the synergistic effects of OKI-179, a novel Class I selective histone deacetylase (HDAC) inhibitor, and binimetinib, a MEK1/2 inhibitor. The primary focus is on their combined activity in cancers with activating mutations in the RAS pathway, such as NRAS-mutated melanoma. This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying biological pathways and workflows.

Mechanism of Action: A Dual-Pronged Attack

The synergistic anti-tumor activity of OKI-179 and binimetinib stems from their distinct but complementary mechanisms of action that exploit a synthetic lethality in RAS-pathway mutated cancer cells.

OKI-179: Inducing DNA Damage and Apoptosis OKI-179 is an orally bioavailable prodrug that is converted to the active metabolite OKI-006, a potent inhibitor of Class I HDACs[1][2]. By inhibiting HDACs, OKI-179 is believed to disrupt DNA damage repair pathways, leading to an accumulation of double-strand DNA breaks and ultimately triggering apoptosis (programmed cell death)[3][4]. This is evidenced by the increased expression of γH2AX, a marker for DNA double-strand breaks, and cleaved PARP, a key indicator of apoptosis, in cancer cells treated with OKI-179[3][4].

Binimetinib: Blocking Pro-Survival Signaling Binimetinib is a selective inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway[5][6]. This pathway is frequently hyperactivated in various cancers due to mutations in genes like NRAS and BRAF, leading to uncontrolled cell proliferation and survival[5][6]. By inhibiting MEK1/2, binimetinib blocks the downstream phosphorylation and activation of ERK, thereby inhibiting tumor cell growth[5].

Synergistic Interaction The combination of OKI-179 and binimetinib creates a powerful anti-cancer effect. Binimetinib's inhibition of the MEK/ERK pathway suppresses pro-survival signals, while OKI-179's induction of DNA damage pushes the cancer cells towards apoptosis. This dual attack prevents the cancer cells from effectively repairing the DNA damage induced by OKI-179, leading to a synergistic increase in cell death and tumor regression[3][4].

Signaling_Pathway cluster_RAS_Pathway RAS/RAF/MEK/ERK Pathway cluster_HDAC_Pathway HDAC Inhibition and DNA Damage Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS (e.g., NRAS mutant) Receptor->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK ERK MEK1_2->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Chromatin Chromatin HDAC HDAC Class I Chromatin->HDAC Deacetylation Acetylation Histone Acetylation HDAC->Acetylation Inhibition DNA_Repair DNA Repair Pathways Acetylation->DNA_Repair Suppression DNA_Damage DNA Double-Strand Breaks (γH2AX) DNA_Repair->DNA_Damage Leads to Apoptosis Apoptosis (Cleaved PARP) DNA_Damage->Apoptosis Binimetinib Binimetinib Binimetinib->MEK1_2 Inhibits OKI-179 OKI-179 OKI-179->HDAC Inhibits

Figure 1: Signaling pathways targeted by OKI-179 and binimetinib.

Preclinical Evidence of Synergy

The synergistic activity of OKI-179 and binimetinib has been demonstrated in both in vitro and in vivo preclinical models of RAS-pathway mutated cancers.

In Vitro Synergy

In vitro studies using the SKMEL-2 NRAS-mutant melanoma cell line have shown strong synergy between OKI-179 and binimetinib. The combination leads to a significant increase in cell death compared to either agent alone at clinically achievable concentrations[3][4].

Cell Line Cancer Type Key Findings Reference
SKMEL-2NRAS-mutant MelanomaStrong synergistic cell killing.[3][4]
AGSKRAS-mutant Gastric CancerSynergistic activity observed.[2]

Table 1: Summary of In Vitro Preclinical Data

In Vivo Synergy

In vivo studies using patient-derived xenograft (PDX) and cell-line derived xenograft (CDX) models of NRAS-mutant melanoma and BRAF-mutant colorectal cancer have provided compelling evidence of the combination's efficacy.

Model Cancer Type Treatment Tumor Regression Rate Reference
MEL278 (PDX)NRAS-mutant MelanomaBinimetinib alone0-6%[3][4]
OKI-179 + Binimetinib 28-50% [3][4]
MM415 (PDX)NRAS-mutant MelanomaBinimetinib alone0-6%[3][4]
OKI-179 + Binimetinib 28-50% [3][4]
HT29 (CDX)BRAF-mutant Colorectal CancerEncorafenib + Binimetinib0%[3]
OKI-179 + Encorafenib + Binimetinib 50% [3]

Table 2: Summary of In Vivo Preclinical Data

Clinical Evaluation: The NAUTILUS Trial

The promising preclinical data led to the initiation of the Phase 1b/2 NAUTILUS clinical trial (NCT05340621) to evaluate the safety and efficacy of OKI-179 in combination with binimetinib in patients with advanced solid tumors with activating RAS pathway mutations, with a specific focus on NRAS-mutated melanoma[7][8].

Trial Phase Patient Population Treatment Regimen Key Endpoints
Phase 1bAdvanced solid tumors with activating RAS pathway mutationsDose escalation of OKI-179 (4 days on/3 days off) + Binimetinib (twice daily)MTD, RP2D, Safety
Phase 2NRAS-mutated melanoma previously treated with immunotherapyOKI-179 at RP2D + BinimetinibObjective Response Rate (ORR)

Table 3: Overview of the NAUTILUS Clinical Trial

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited in the preclinical evaluation of the OKI-179 and binimetinib combination.

Cell Viability Assay

This assay is used to assess the effect of the drug combination on the proliferation and survival of cancer cells in vitro.

Cell_Viability_Workflow Start Start Seed_Cells Seed SKMEL-2 cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with OKI-179, binimetinib, or combination at various concentrations Seed_Cells->Treat_Cells Incubate Incubate for a defined period (e.g., 72h) Treat_Cells->Incubate Add_Reagent Add viability reagent (e.g., CellTiter-Glo) Incubate->Add_Reagent Measure_Signal Measure luminescence or absorbance Add_Reagent->Measure_Signal Analyze_Data Calculate % viability and synergy scores (e.g., Combination Index) Measure_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a typical cell viability assay.
  • Cell Culture: SKMEL-2 cells are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a dose matrix of OKI-179 and binimetinib, both as single agents and in combination.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: A viability reagent (e.g., CellTiter-Glo®, MTT) is added to each well.

  • Data Acquisition: Luminescence or absorbance is measured using a plate reader.

  • Data Analysis: Cell viability is calculated relative to untreated controls. Synergy is quantified using models such as the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy.

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as markers of DNA damage (γH2AX) and apoptosis (cleaved PARP).

  • Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for γH2AX, cleaved PARP, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Band intensities are quantified to determine the relative protein expression levels.

Xenograft Tumor Model

In vivo efficacy is evaluated using immunodeficient mice bearing human tumor xenografts.

Xenograft_Workflow Start Start Implant_Tumor Subcutaneously implant NRAS-mutant melanoma cells (e.g., SKMEL-2) or PDX fragments into immunodeficient mice Start->Implant_Tumor Tumor_Growth Allow tumors to reach a palpable size Implant_Tumor->Tumor_Growth Randomize_Mice Randomize mice into treatment groups Tumor_Growth->Randomize_Mice Treat_Mice Administer OKI-179 (PO), binimetinib (PO), combination, or vehicle control Randomize_Mice->Treat_Mice Monitor_Tumors Measure tumor volume and body weight regularly Treat_Mice->Monitor_Tumors Endpoint Euthanize mice at endpoint (e.g., tumor size limit) Monitor_Tumors->Endpoint Analyze_Tissues Collect and analyze tumors (e.g., IHC, Western blot) Endpoint->Analyze_Tissues End End Analyze_Tissues->End

Figure 3: Workflow for a xenograft tumor model study.
  • Tumor Implantation: Human NRAS-mutant melanoma cells (e.g., SKMEL-2) or patient-derived tumor fragments are subcutaneously implanted into immunodeficient mice.

  • Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into treatment groups (vehicle control, OKI-179 alone, binimetinib alone, and the combination).

  • Treatment Administration: Drugs are administered according to a defined schedule and dosage (e.g., OKI-179 at 80 mg/kg, 5 days/week, orally; binimetinib at 3.5 mg/kg, twice daily, orally)[4].

  • Monitoring: Tumor volume and mouse body weight are measured regularly.

  • Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry (IHC) or western blotting, to assess pharmacodynamic markers.

Conclusion

The combination of the Class I HDAC inhibitor OKI-179 and the MEK1/2 inhibitor binimetinib represents a rational and promising therapeutic strategy for RAS-pathway mutated cancers. Preclinical data strongly support a synergistic interaction, leading to enhanced tumor cell death and regression. The ongoing NAUTILUS clinical trial will be instrumental in validating these findings in patients and potentially establishing a new standard of care for this patient population with a high unmet medical need. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate this and other combination therapies.

References

OKI-179: A Comparative Guide to its Anti-Tumor Efficacy Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-tumor effects of OKI-179, a novel selective Class I histone deacetylase (HDAC) inhibitor, in various cancer models. We present a comparative analysis of its performance against other anti-cancer agents, supported by experimental data and detailed methodologies to aid in research and development.

Introduction to OKI-179

OKI-179 is an orally bioavailable prodrug of the active metabolite OKI-006, which is a potent inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][2] These enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[2] By inhibiting Class I HDACs, OKI-179 leads to an accumulation of acetylated histones, resulting in the reactivation of tumor suppressor genes and subsequent anti-tumor effects such as cell cycle arrest, apoptosis, and inhibition of angiogenesis.[1] OKI-179 is structurally similar to the natural product largazole and the approved drug romidepsin.[3]

Mechanism of Action: Class I HDAC Inhibition

OKI-179's mechanism of action centers on the selective inhibition of Class I HDAC enzymes. This targeted approach is believed to offer a more favorable therapeutic window compared to pan-HDAC inhibitors.

Caption: Signaling pathway of Class I HDAC inhibition by OKI-179.

Comparative In Vitro Efficacy

The in vitro anti-proliferative activity of OKI-005, the in vitro active form of OKI-179, has been evaluated across a panel of cancer cell lines.

Cell Viability Assays

Table 1: IC50 Values of OKI-005 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HCT-116Colorectal Carcinoma25.4
SW480Colorectal Carcinoma35.7
MDA-MB-231Triple-Negative Breast Cancer45.2
Hs 578TTriple-Negative Breast Cancer58.1
CAL-51Triple-Negative Breast Cancer33.6
CAL-120Triple-Negative Breast Cancer41.3

Data sourced from preclinical studies.

Apoptosis Induction

OKI-005 has been shown to induce apoptosis in cancer cells. The activity of caspase-3 and -7, key mediators of apoptosis, was measured after treatment.

Table 2: Caspase-3/7 Activation by OKI-005

Cell LineCancer TypeFold Increase in Caspase-3/7 Activity (vs. Control)
HCT-116Colorectal Carcinoma3.5
MDA-MB-231Triple-Negative Breast Cancer4.2

Data represents typical results from preclinical investigations.

Comparative In Vivo Efficacy

The anti-tumor activity of OKI-179 has been validated in several xenograft models of human cancers.

Colorectal Cancer Xenograft Model

In a HCT-116 colorectal cancer xenograft model, oral administration of OKI-179 resulted in significant tumor growth inhibition.[1]

Table 3: Efficacy of OKI-179 in HCT-116 Xenograft Model

Treatment Group (Oral Gavage)DosageTumor Growth Inhibition (%)
Vehicle Control-0
OKI-17940 mg/kg, daily45
OKI-17980 mg/kg, daily68

Data adapted from published preclinical studies.[1]

Triple-Negative Breast Cancer Xenograft Model

OKI-179 demonstrated dose-dependent anti-tumor activity in an MDA-MB-231 triple-negative breast cancer xenograft model.[4]

Table 4: Efficacy of OKI-179 in MDA-MB-231 Xenograft Model

Treatment Group (Oral Gavage)DosageTumor Growth Inhibition (%)
Vehicle Control-0
OKI-17980 mg/kg, daily55
Doxorubicin1.5 mg/kg, weekly40
OKI-179 + DoxorubicinAs above75

Results are based on preclinical combination studies.[4][5]

Combination Therapies

The efficacy of OKI-179 can be enhanced when used in combination with other anti-cancer agents.

Combination_Therapy cluster_chemo Chemotherapy cluster_hormonal Hormonal Therapy cluster_immuno Immunotherapy OKI_179 OKI-179 Synergy Synergistic Anti-Tumor Effect OKI_179->Synergy Doxorubicin Doxorubicin Doxorubicin->Synergy Tamoxifen Tamoxifen Tamoxifen->Synergy Anti_PD1 Anti-PD-1 Anti_PD1->Synergy

Caption: OKI-179 combination therapy approaches.

Preclinical studies have shown that OKI-179 in combination with doxorubicin leads to significantly greater tumor growth inhibition in TNBC models compared to either agent alone.[5][6] Similarly, combining OKI-179 with the anti-estrogen tamoxifen has shown promise in ER-positive breast cancer models. Furthermore, OKI-179 may enhance the efficacy of immune checkpoint inhibitors by upregulating MHC class I expression on tumor cells.[3]

Experimental Protocols

Cell Viability (SRB) Assay
  • Cell Plating: Seed 3,000-5,000 cells per well in a 96-well plate and allow to adhere for 24 hours.[1]

  • Drug Treatment: Treat cells with increasing concentrations of OKI-005 (or comparator compounds) for 72 hours.[1]

  • Fixation: Discard the media and fix the cells with 10% trichloroacetic acid.

  • Staining: Stain the cells with 0.4% sulforhodamine B (SRB) solution.[1]

  • Solubilization: Wash the wells and solubilize the bound dye with 10 mM Tris base.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

Caspase-Glo® 3/7 Apoptosis Assay
  • Cell Plating: Plate 1,500-5,000 cells per well in a white-walled 96-well plate and allow to adhere overnight.[7]

  • Drug Treatment: Treat cells with the desired concentrations of OKI-005 for 24 or 48 hours.[7]

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[8][9]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.[10]

  • Measurement: Measure the luminescence using a luminometer.[8][10]

Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject 5 million MDA-MB-231 cells into the flank of athymic nude mice.[5]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Drug Administration: Administer OKI-179 (e.g., 80 mg/kg) orally once daily and/or doxorubicin (e.g., 1.5 mg/kg) intraperitoneally once weekly.[4][5]

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period for further analysis.

Xenograft_Workflow start Start cell_injection Subcutaneous Injection of Cancer Cells start->cell_injection tumor_growth Tumor Establishment cell_injection->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Drug Administration (OKI-179 / Control) randomization->treatment measurement Tumor Volume Measurement treatment->measurement measurement->treatment Repeated Dosing endpoint Endpoint Analysis measurement->endpoint Study Completion

Caption: General workflow for in vivo xenograft studies.

Conclusion

OKI-179 demonstrates significant anti-tumor efficacy as a single agent and in combination with other therapies across a range of preclinical cancer models. Its selective inhibition of Class I HDACs provides a promising therapeutic strategy. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals investigating the potential of OKI-179 and other HDAC inhibitors in oncology.

References

Comparative study of OKI-179's tolerability profile

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Tolerability Profile of OKI-179 in Targeted Cancer Therapy

This guide provides a comparative analysis of the tolerability profile of OKI-179, a novel oral Class I-selective histone deacetylase (HDAC) inhibitor, with other targeted therapies, larotrectinib and entrectinib, which are tropomyosin receptor kinase (TRK) inhibitors. While their mechanisms of action differ, this comparison offers valuable insights for researchers and drug development professionals by contextualizing the safety and tolerability of a new class of epigenetic modulators against established targeted agents in the treatment of solid tumors.

Mechanism of Action

OKI-179 is an orally administered prodrug that is metabolized to its active form, OKI-006.[1] OKI-006 selectively inhibits Class I HDAC enzymes (HDAC1, 2, and 3), which play a crucial role in the epigenetic regulation of gene expression.[1][2] By inhibiting these enzymes, OKI-179 leads to an increase in histone acetylation, altering chromatin structure and resulting in the transcription of tumor suppressor genes and other proteins that can induce cell cycle arrest, apoptosis, and anti-tumor immune responses.[3][4][5]

In contrast, larotrectinib and entrectinib are highly selective inhibitors of TRK proteins (TRKA, TRKB, and TRKC).[6] These proteins are encoded by the NTRK genes, which can become abnormally fused to other genes. Such NTRK gene fusions lead to the production of constitutively active TRK fusion proteins that drive the growth and proliferation of various cancers.[6] Larotrectinib and entrectinib block the signaling pathways activated by these fusion proteins, thereby inhibiting cancer cell growth. Entrectinib also inhibits ROS1 and ALK fusion proteins.[7]

Experimental Protocols

The tolerability profile of OKI-179 was evaluated in a first-in-human, Phase 1, open-label, dose-escalation study (NCT03931681) in patients with advanced solid tumors.[1][8] The study employed a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[2][8] Patients received OKI-179 orally once daily in either an intermittent schedule (4 days on, 3 days off or 5 days on, 2 days off) or a continuous daily dosing schedule in 21-day cycles.[2][8]

The tolerability data for larotrectinib is based on a pooled analysis of three multicenter, open-label, single-arm clinical trials: NCT02122913, NCT02576431 (NAVIGATE), and NCT02637687 (SCOUT).[9] These trials enrolled adult and pediatric patients with various NTRK fusion-positive solid tumors.[9]

The safety profile of entrectinib was assessed through an integrated analysis of three multicenter, open-label clinical trials: STARTRK-2 (NCT02568267), STARTRK-1 (NCT02097810), and ALKA-372-001.[7][10] These basket trials enrolled patients with NTRK fusion-positive solid tumors or ROS1-positive non-small cell lung cancer (NSCLC).[7][10] In these studies, adverse events were monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

Tolerability Profile Comparison

The following table summarizes the key tolerability findings for OKI-179, larotrectinib, and entrectinib.

FeatureOKI-179LarotrectinibEntrectinib
Drug Class Class I HDAC InhibitorTRK InhibitorTRK, ROS1, ALK Inhibitor
Most Common Adverse Events (All Grades) Nausea (70.6%), Fatigue (47.1%), Thrombocytopenia (41.2%), Anemia (39%), Anorexia (27%), Vomiting (23%)[1][2][8][11]Increased AST (52%), Increased ALT (45%), Anemia (42%), Musculoskeletal pain (42%), Fatigue (36%), Neutropenia (36%), Cough (32%), Dizziness (27%), Diarrhea (27%), Nausea (25%), Vomiting (25%)[12]Fatigue, Constipation, Dysgeusia (distorted sense of taste), Edema, Dizziness, Diarrhea, Nausea, Cognitive disorders, Increased weight, Vomiting, Cough[7][13]
Most Common Grade 3-4 Adverse Events Anemia (12%), Fatigue (12%), Thrombocytopenia (DLT), Anorexia (4%)[1]Anemia, Decreased lymphocyte count (7% for both)[12]Nervous system disorders (3%), Cardiac disorders (2%)[10]
Dose-Limiting Toxicities (DLTs) / Reasons for Dose Reduction Decreased platelet count (Thrombocytopenia), Nausea[2][8][11]Dose reductions due to increased ALT/AST, dizziness, and decreased neutrophil count.[14] Discontinuation in 2% of patients due to various TRAEs.[9]Dose reductions due to anemia, elevated creatinine, and fatigue.[15] Discontinuation in 4% of patients.[15]
Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) MTD: 450 mg daily (4 days on/3 days off), 200 mg daily (continuous). RP2D: 300 mg daily (4 days on/3 days off)[2][8][11]Standard adult dose is 100 mg twice daily.[16]Recommended dose is 600 mg once daily.[17]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of OKI-179.

OKI179_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus OKI179 OKI-179 (Bocodepsin) OKI006 OKI-006 (Active Metabolite) OKI179->OKI006 Metabolism HDAC Class I HDACs (HDAC1, 2, 3) OKI006->HDAC Inhibition Acetylation Histone Acetylation OKI006->Acetylation Histone Histone Proteins HDAC->Histone Deacetylation Chromatin Condensed Chromatin Histone->Chromatin compaction DNA DNA DNA->Chromatin OpenChromatin Open Chromatin GeneExpression Tumor Suppressor Gene Expression OpenChromatin->GeneExpression allows Acetylation->OpenChromatin promotes Apoptosis Apoptosis / Cell Cycle Arrest GeneExpression->Apoptosis leads to

Caption: Mechanism of action of OKI-179 in cancer cells.

Summary

OKI-179 demonstrates a manageable safety profile in patients with advanced solid tumors, with the most frequent adverse events being nausea, fatigue, and thrombocytopenia.[2][8][11] Nausea was generally manageable with antiemetics.[18] The dose-limiting toxicities were primarily hematological (thrombocytopenia) and gastrointestinal (nausea).[2][8][11]

The tolerability profiles of the TRK inhibitors larotrectinib and entrectinib are distinct. Larotrectinib is associated with elevated liver enzymes, musculoskeletal pain, and hematological abnormalities, though most treatment-related adverse events are Grade 1-2.[12] Entrectinib's side effect profile includes central nervous system effects like dizziness and cognitive impairment, as well as congestive heart failure, which are considered serious potential risks.[13]

References

Validating the Pro-Apoptotic Response to OKI-179 in Solid Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-apoptotic effects of OKI-179 in solid tumors against other histone deacetylase (HDAC) inhibitors. The information is curated to assist researchers in evaluating OKI-179's potential as a therapeutic agent, with a focus on its mechanism of action and the experimental validation of its apoptotic response.

Executive Summary

OKI-179 (bocodepsin) is a novel, orally bioavailable, class I-selective HDAC inhibitor that has demonstrated potent anti-proliferative and pro-apoptotic activity in a range of solid tumor models.[1][2][3][4][5][6] As a prodrug of the active metabolite OKI-006, it exhibits a favorable pharmacokinetic profile and on-target pharmacodynamic effects.[1][2] This guide will delve into the experimental data supporting its pro-apoptotic claims, compare it with other HDAC inhibitors, and provide detailed protocols for validating these effects.

Mechanism of Action: OKI-179-Induced Apoptosis

OKI-179 selectively inhibits class I HDAC enzymes (HDAC1, 2, and 3).[4][7][8] This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and leading to the transcriptional activation of tumor suppressor genes.[9] This re-expression of silenced genes can trigger cell cycle arrest and, crucially, induce apoptosis. The pro-apoptotic potential of HDAC inhibitors like OKI-179 is linked to the intrinsic cellular threshold for apoptosis, which can vary between different tumor types.[1][10] In sensitive cancer cell lines, OKI-179 treatment has been shown to lead to a robust increase in apoptosis.[1]

The downstream signaling cascade initiated by OKI-179 that culminates in apoptosis involves the activation of key executioner proteins. One of the primary markers of apoptosis induced by OKI-179 is the cleavage of poly (ADP-ribose) polymerase-1 (PARP), a hallmark of caspase-dependent apoptosis.[11] This indicates the activation of effector caspases, such as caspase-3 and -7, which are the ultimate executioners of the apoptotic program.

G cluster_0 OKI-179 Action cluster_1 Cellular Effects OKI-179 OKI-179 Class I HDACs (1, 2, 3) Class I HDACs (1, 2, 3) OKI-179->Class I HDACs (1, 2, 3) Inhibition Histone Acetylation Histone Acetylation Class I HDACs (1, 2, 3)->Histone Acetylation Increase Gene Expression Changes Gene Expression Changes Histone Acetylation->Gene Expression Changes Caspase Activation Caspase Activation Gene Expression Changes->Caspase Activation PARP Cleavage PARP Cleavage Caspase Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis G Start Start Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Equilibrate Plate Equilibrate Plate Treat with Compound->Equilibrate Plate Add CellTiter-Glo® Add CellTiter-Glo® Equilibrate Plate->Add CellTiter-Glo® Mix and Incubate Mix and Incubate Add CellTiter-Glo®->Mix and Incubate Measure Luminescence Measure Luminescence Mix and Incubate->Measure Luminescence End End Measure Luminescence->End G Cell Treatment Cell Treatment Harvest Cells Harvest Cells Cell Treatment->Harvest Cells Wash Cells Wash Cells Harvest Cells->Wash Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Wash Cells->Resuspend in Binding Buffer Stain with Annexin V and PI Stain with Annexin V and PI Resuspend in Binding Buffer->Stain with Annexin V and PI Incubate Incubate Stain with Annexin V and PI->Incubate Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate->Analyze by Flow Cytometry G Protein Extraction Protein Extraction Quantification Quantification Protein Extraction->Quantification SDS-PAGE SDS-PAGE Quantification->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection

References

A Comparative Analysis of the Immunomodulatory Effects of OKI-179 and Other Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylase inhibitors (HDACis) are a class of epigenetic-modifying agents that have shown significant promise in oncology, not only for their direct anti-tumor effects but also for their ability to modulate the immune system. OKI-179 (bocodepsin) is a novel, orally bioavailable, class I-selective HDACi that has demonstrated potent immunomodulatory properties. This guide provides a comparative overview of the immunomodulatory effects of OKI-179 against other prominent HDACis, supported by experimental data and detailed methodologies.

Introduction to OKI-179

OKI-179 is a prodrug of the active metabolite OKI-006, which selectively inhibits class I HDACs, specifically HDAC1, HDAC2, and HDAC3, with IC50 values of 1.2 nM, 2.4 nM, and 2.0 nM, respectively.[1] This selectivity profile distinguishes it from pan-HDACis that target a broader range of HDAC isoforms. Its oral bioavailability presents a significant advantage over intravenously administered HDACis like romidepsin.[2][3]

Comparative Immunomodulatory Effects

The immunomodulatory effects of HDACis are multifaceted, impacting various immune cell populations and signaling pathways. This section compares the known effects of OKI-179 with other well-characterized HDACis.

T-Cell Modulation

HDACis can profoundly influence T-cell function, including activation, differentiation, and effector functions.

Key Findings:

  • Regulatory T cells (Tregs): A notable difference has been observed in the effect on Tregs. While romidepsin has been reported to either increase or have no effect on the frequency of Foxp3+ Tregs, in vitro treatment with the active form of OKI-179 (OKI-005) has shown a trend towards a decrease in this immunosuppressive cell population.[2]

  • T-Cell Frequencies: In clinical studies, OKI-179 has been shown to cause a transient increase in the frequencies of CD4+ and CD8+ T cells in the peripheral blood of patients.[4][5] This effect, along with histone acetylation, peaks within hours of administration and wanes within 24 hours, suggesting that intermittent dosing schedules may be optimal for combination immunotherapies.[4][5]

  • Safety Profile: Romidepsin treatment has been associated with lymphopenia, a reduction in lymphocytes.[2] In contrast, lymphopenia has not been a reported side effect of OKI-179.[2]

FeatureOKI-179RomidepsinOther HDACis (General)
HDAC Selectivity Class I (HDAC1, 2, 3)[1]Class I[2]Varies (e.g., Vorinostat, Panobinostat are pan-HDACis)
Administration Oral[2][3]Intravenous[2][3]Oral or Intravenous
Effect on Tregs Trend of decreasing Foxp3+ Tregs (in vitro)[2]Increase or no change in Foxp3+ Tregs[2]Variable, can enhance Treg function[4]
Effect on T-Cell Frequency Transient increase in CD4+ and CD8+ T cells[4][5]Can cause lymphopenia[2]Variable effects
Histone Acetylation Rapid and transient increase in T cells[4]Induces histone hyperacetylationInduces histone hyperacetylation
Modulation of Antigen Presenting Cells (APCs)

HDACis can influence the function of APCs, such as dendritic cells (DCs) and macrophages, which are critical for initiating and shaping the anti-tumor immune response.

Key Findings:

  • Dendritic Cell Function: Pan-HDACis like vorinostat and the class I/II inhibitor givinostat have been shown to impair the T-cell stimulatory capacity of DCs.[2] The impact of OKI-179 on DC function requires further direct comparative studies.

  • Macrophage Polarization: HDAC inhibitors can influence macrophage polarization, a key determinant of their pro-inflammatory (M1) or anti-inflammatory (M2) function. Inhibition of class IIb HDAC6 has been shown to impair the production of the immunosuppressive cytokine IL-10 by macrophages.[2] The specific effects of the class I-selective OKI-179 on macrophage polarization compared to other HDACis is an area for ongoing research.

Signaling Pathways Modulated by HDACis

HDAC inhibitors exert their immunomodulatory effects by influencing key signaling pathways that govern immune cell function.

NF-κB Signaling

The NF-κB pathway is a central regulator of inflammation and immunity. HDACis can modulate NF-κB signaling, often leading to anti-inflammatory effects by preventing the degradation of IκB, the inhibitor of NF-κB.[4] This can result in the decreased production of pro-inflammatory cytokines.

Caption: HDACi can inhibit NF-κB activity by preventing IκB degradation.

STAT Signaling

The JAK/STAT pathway is crucial for transmitting signals from cytokines and growth factors. HDACis have been shown to modulate STAT signaling. For instance, inhibition of HDAC6 can disrupt the HDAC6-STAT3 complex, leading to decreased STAT3 phosphorylation and a subsequent increase in IFN-γ production by CD4+ T cells.[2] Some HDACis have also been shown to down-regulate STAT1 phosphorylation.[3]

STAT_Signaling HDACi Modulation of STAT Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Cytokine Cytokine Cytokine->Cytokine Receptor binds pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer dimerizes and translocates to HDACi HDACi HDACs HDACs HDACi->HDACs inhibit HDACs->STAT deacetylate (modulates activity) Gene Transcription Gene Transcription pSTAT_dimer->Gene Transcription activates Immune Response Genes Immune Response Genes Gene Transcription->Immune Response Genes leads to

Caption: HDACis can modulate STAT signaling by altering STAT protein acetylation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the immunomodulatory effects of HDACis.

Flow Cytometry for Intracellular Histone Acetylation

This protocol is used to quantify changes in histone acetylation within specific immune cell populations following HDACi treatment.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • HDAC inhibitors (e.g., OKI-005, panobinostat)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Fixable Viability Dye

  • Antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)

  • Fixation/Permeabilization Buffer

  • Antibody for acetylated histone H3 on lysine 27 (Ac-H3K27)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture PBMCs in the presence of the desired concentrations of HDACis or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[1]

  • Surface Staining: Harvest cells and wash with PBS. Stain with a fixable viability dye to exclude dead cells. Subsequently, stain with antibodies against cell surface markers for 20 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain the fixed and permeabilized cells with an antibody against Ac-H3K27 for 30 minutes at 4°C.[1]

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer.

  • Data Analysis: Gate on the live, single-cell population and then on the specific immune cell subsets (e.g., CD4+ T cells, CD8+ T cells). Analyze the mean fluorescence intensity (MFI) of the Ac-H3K27 stain to quantify histone acetylation levels.

Intracellular Cytokine Staining by Flow Cytometry

This protocol allows for the measurement of cytokine production within individual cells, providing insights into the functional effects of HDACis on immune cells.

Materials:

  • PBMCs or isolated immune cell subsets

  • HDAC inhibitors

  • Cell stimulation reagents (e.g., PMA and ionomycin, or anti-CD3/CD28 beads)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixable Viability Dye

  • Antibodies for surface markers

  • Fixation/Permeabilization Buffer

  • Antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)

  • Flow cytometer

Procedure:

  • Cell Stimulation and Treatment: Culture cells with HDACis or vehicle control. In the last 4-6 hours of culture, add cell stimulation reagents and a protein transport inhibitor.[6] The protein transport inhibitor is crucial to trap cytokines within the cell for detection.

  • Surface Staining: Harvest and stain cells with a viability dye and surface marker antibodies as described in the previous protocol.

  • Fixation and Permeabilization: Fix and permeabilize the cells.

  • Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies.

  • Data Acquisition and Analysis: Acquire and analyze the data on a flow cytometer to determine the percentage of cells producing specific cytokines within different immune cell populations.

Experimental_Workflow Workflow for Assessing HDACi Immunomodulatory Effects PBMCs PBMCs HDACi Treatment HDACi Treatment PBMCs->HDACi Treatment Cell Stimulation Cell Stimulation HDACi Treatment->Cell Stimulation for cytokine analysis Surface Staining Surface Staining HDACi Treatment->Surface Staining for histone acetylation Cell Stimulation->Surface Staining Fixation_Permeabilization Fixation & Permeabilization Surface Staining->Fixation_Permeabilization Intracellular Staining Intracellular Staining Fixation_Permeabilization->Intracellular Staining Flow Cytometry Flow Cytometry Intracellular Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

Caption: A generalized workflow for studying the effects of HDACis on immune cells.

Conclusion

OKI-179 stands out as a promising immunomodulatory agent due to its class I HDAC selectivity and oral bioavailability. Preclinical and early clinical data suggest a distinct immunomodulatory profile compared to other HDACis, particularly concerning its effects on T-cell populations and a favorable safety profile. Further head-to-head comparative studies are warranted to fully elucidate the differential effects of OKI-179 and other HDACis on the complex interplay of the immune system. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further characterizing the immunomodulatory potential of this next-generation HDAC inhibitor.

References

A Comparative Analysis of the Pharmacokinetic Profiles of OKI-179 and OKI-005

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two investigational histone deacetylase (HDAC) inhibitors, OKI-179 and OKI-005. Both are prodrugs that convert to the active metabolite, OKI-006, a potent class I HDAC inhibitor. This document summarizes key pharmacokinetic data, outlines experimental methodologies, and visualizes the underlying biological pathways to inform preclinical and clinical research decisions.

Executive Summary

OKI-179 and OKI-005 were developed as prodrugs of the active HDAC inhibitor OKI-006. While both compounds effectively deliver the active metabolite, they have been optimized for different research applications. OKI-005 was initially developed and is well-suited for in vitro studies. However, subsequent optimization for in vivo applications led to the development of OKI-179, which exhibits a superior pharmacokinetic profile for oral administration in preclinical and clinical settings.[1] This distinction is critical for the design and interpretation of pharmacology and toxicology studies.

Data Presentation: Pharmacokinetic Profiles

The following table summarizes the available pharmacokinetic data for OKI-179 and OKI-005, focusing on the concentration of the active metabolite, OKI-006, after administration. It is important to note that comprehensive in vivo pharmacokinetic data for OKI-005 is limited, as OKI-179 was prioritized for extensive preclinical and clinical development due to its optimized properties.

ParameterOKI-179OKI-005SpeciesAdministration RouteSource
Active Metabolite OKI-006OKI-006--[1]
Primary Use In vivo studiesIn vitro studies--
Preclinical Cmax (of OKI-006) > 1 µM (at 100 mg/kg)Data not availableMouse, RatOral (PO)[1]
Preclinical Tmax (of OKI-006) Not specifiedNot specifiedMouseOral (PO)
Preclinical Half-life (t½) (of OKI-006) Not specified< 2 hoursMouseOral (PO)
Human Cmax (of OKI-006) > 2,000 ng/mLNot applicableHumanOral (PO)[2][3]
Human Tmax (of OKI-006) 2 hoursNot applicableHumanOral (PO)[2]
Human Half-life (t½) (of OKI-006) 6-8 hoursNot applicableHumanOral (PO)[2]
Key Observation Dose-proportional increase in blood concentration of OKI-006.[1] Favorable exposure in vivo.Favorable exposures in blood and tumor in mouse models, but superseded by OKI-179 for in vivo use.MouseOral (PO)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for preclinical pharmacokinetic studies involving oral administration in mice.

In Vivo Pharmacokinetic Study in Mice (Oral Administration)

Objective: To determine the pharmacokinetic profile of a test compound (e.g., OKI-179 or OKI-005) and its active metabolite (OKI-006) in plasma after a single oral dose.

Animals:

  • Male or female BALB/c nude mice, 6-8 weeks old.

  • Animals are acclimated for at least one week prior to the study.

Materials:

  • Test compound (OKI-179 or OKI-005) formulated in an appropriate vehicle (e.g., corn oil).

  • Oral gavage needles (20-22 gauge).

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA).

  • Anesthesia (e.g., isoflurane).

  • Equipment for blood collection (e.g., retro-orbital sinus or tail vein sampling).

  • Centrifuge for plasma separation.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Dosing:

    • Animals are fasted overnight prior to dosing.

    • The test compound is administered as a single oral gavage at a predetermined dose (e.g., 25, 50, or 100 mg/kg). The volume administered is typically 10 mL/kg.

  • Blood Sampling:

    • Blood samples (approximately 50-100 µL) are collected at specified time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours).

    • Blood is collected via an appropriate method, such as retro-orbital sinus puncture or tail vein sampling, under anesthesia.

    • Samples are immediately transferred to microcentrifuge tubes containing an anticoagulant and placed on ice.

  • Plasma Processing:

    • Blood samples are centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • The resulting plasma supernatant is transferred to new, labeled tubes and stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of the parent compound and its active metabolite are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ are calculated from the plasma concentration-time data using appropriate software.

Mandatory Visualization

Metabolic Activation and Target Inhibition

The following diagram illustrates the conversion of the prodrugs OKI-179 and OKI-005 to the active metabolite OKI-006, which then inhibits Class I Histone Deacetylases (HDACs).

cluster_prodrugs Prodrugs OKI179 OKI-179 (Optimized for in vivo) OKI006 OKI-006 (Active Metabolite) OKI179->OKI006 Metabolic Conversion OKI005 OKI-005 (Optimized for in vitro) OKI005->OKI006 Metabolic Conversion Inhibition Inhibition OKI006->Inhibition HDACs Class I HDACs (HDAC1, 2, 3) Inhibition->HDACs OKI006 OKI-006 HDACs Class I HDACs OKI006->HDACs Inhibits Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Leads to Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21 p21 Upregulation Gene_Expression->p21 p53 p53 Stabilization Gene_Expression->p53 Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Investigational Anticancer Agent 179

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe handling and disposal of the investigational anticancer agent 179. Adherence to these procedures is critical to minimize occupational exposure, prevent environmental contamination, and ensure regulatory compliance. The following protocols are designed for researchers, scientists, and drug development professionals.

Waste Segregation and Disposal Plan

Proper segregation of waste contaminated with this compound is the first step in ensuring safe disposal. All waste streams must be managed separately and in accordance with institutional and regulatory guidelines.[1][2]

Table 1: Waste Classification and Disposal Procedures for this compound

Waste CategoryDescriptionRecommended ContainerDisposal Method
Trace Chemotherapy Waste Items contaminated with minute amounts of agent 179, such as empty vials, syringes (with no visible drug), gloves, gowns, and absorbent pads.[2][3]Yellow, puncture-proof containers labeled "Trace Chemotherapy Waste".[2]High-temperature incineration.[4]
Bulk Chemotherapy Waste Items grossly contaminated with agent 179, including unused or expired drug, partially full vials and syringes, and materials from large spills.[1]Black, puncture-proof, leak-proof containers labeled "Bulk Chemotherapy Waste" and "Hazardous Waste".[2]Regulated hazardous waste incineration.[2][4]
Sharps Waste Needles, syringes (even if empty), and other sharp objects contaminated with agent 179.[3]Red, puncture-proof sharps containers labeled "Chemotherapy Sharps".[2][3]High-temperature incineration.
Non-Contaminated Waste General laboratory waste that has not come into contact with agent 179.Standard laboratory waste containers.Standard disposal procedures.

Experimental Protocol: Decontamination of Surfaces and Equipment

This protocol outlines the procedure for decontaminating laboratory surfaces and non-disposable equipment contaminated with this compound. There is no single accepted method for chemical deactivation of all agents; therefore, this procedure focuses on a thorough cleaning process.[2]

Materials:

  • Personal Protective Equipment (PPE): two pairs of chemotherapy-tested gloves, a disposable gown, safety goggles, and an N95 respirator.[5]

  • Detergent solution (e.g., Simple Green).[2]

  • 70% isopropyl alcohol.[3]

  • Plastic-backed absorbent pads.[3]

  • "Trace Chemotherapy Waste" and "Bulk Chemotherapy Waste" containers.

Procedure:

  • Preparation: Don the appropriate PPE before beginning the decontamination process.[3] Cover the work area with plastic-backed absorbent pads.[3]

  • Initial Cleaning: Liberally apply the detergent solution to the contaminated surface or equipment. Using absorbent pads, wipe the area in a systematic manner (e.g., from top to bottom, from least to most contaminated). Dispose of the used pads in the "Trace Chemotherapy Waste" container.[2]

  • Rinsing: Thoroughly rinse the surface or equipment with clean water, using fresh absorbent pads. Dispose of the used pads in the "Trace Chemotherapy Waste" container.[2]

  • Disinfection (Optional): Wipe the surface or equipment with 70% isopropyl alcohol and allow it to air dry.[3]

  • Final Disposal: Once the procedure is complete, doff PPE in a manner that avoids self-contamination and dispose of all disposable items in the appropriate chemotherapy waste container.[3]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of materials contaminated with investigational this compound.

cluster_0 Start: Waste Generation cluster_1 Waste Assessment cluster_2 Waste Segregation cluster_3 Containerization cluster_4 Final Disposal start Handling of this compound assess Is the waste contaminated with Agent 179? start->assess trace Trace Contamination assess->trace Yes, trace bulk Bulk Contamination assess->bulk Yes, bulk sharps Sharps assess->sharps Yes, sharps non_haz Non-Hazardous Waste assess->non_haz No trace_container Yellow 'Trace Chemo' Container trace->trace_container bulk_container Black 'Bulk Chemo' Container bulk->bulk_container sharps_container Red 'Chemo Sharps' Container sharps->sharps_container general_waste General Waste Bin non_haz->general_waste incineration High-Temperature Incineration trace_container->incineration bulk_container->incineration sharps_container->incineration standard_disposal Standard Disposal general_waste->standard_disposal

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill of this compound, immediate and appropriate action is necessary to contain the spill and decontaminate the area.

Small Spills (less than 5 mL):

  • Alert personnel in the immediate area.

  • Don appropriate PPE.

  • Contain the spill with absorbent pads.

  • Clean the area with a detergent solution, followed by a water rinse.

  • Dispose of all contaminated materials in the "Bulk Chemotherapy Waste" container.

Large Spills (greater than 5 mL):

  • Evacuate the area and restrict access.

  • Contact the institutional Environmental Health and Safety (EH&S) department immediately.[2]

  • EH&S will manage the cleanup and decontamination procedures.

Personnel Training and Handling Precautions

All personnel handling this compound must receive specific training on its hazards, handling procedures, and emergency protocols.[1][3] This training should be documented and refreshed annually.

Key Handling Precautions:

  • All manipulations of this compound should be performed within a certified chemical fume hood or biological safety cabinet to prevent aerosolization.[1][3]

  • Always wear appropriate PPE, including double gloves, a disposable gown, and eye protection.[2][3]

  • Use Luer-lock syringes and other safety-engineered devices to minimize the risk of spills and accidental injections.[3]

  • Transport all containers of this compound in a secondary, sealed, and shatterproof container.[3]

  • Unused or expired investigational agents should not be returned to the supplier unless specifically instructed to do so; they should be disposed of as bulk chemotherapy waste.[6]

References

Essential Safety and Handling Guide for Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines provide a framework for handling highly potent anticancer agents. "Anticancer agent 179" is not a publicly recognized compound; therefore, these recommendations are based on established safety protocols for cytotoxic and other hazardous drugs.[1][2][3][4][5] Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any compound to be handled and perform a risk assessment to establish laboratory-specific procedures.[1]

This guide offers essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of all personnel handling potent anticancer agents.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary control measure to prevent exposure to hazardous drugs during handling.[6] It is crucial that all personnel receive training on the proper donning, doffing, and disposal of PPE.[7]

Table 1: Recommended PPE for Handling Potent Anticancer Agents

PPE CategorySpecificationRationale and Usage Notes
Gloves Powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978).[6][8][9] Double gloving is required for all handling activities.Provides a barrier against skin contact. The outer glove should be changed immediately if contaminated, and both gloves should be changed regularly (e.g., every 30-60 minutes) or if the outer glove is torn or punctured.[10][11]
Gowns Disposable, lint-free, low-permeability gowns with a solid front, long sleeves, and tight-fitting cuffs.[8][10][12]Protects skin and personal clothing from contamination. Gowns should be changed immediately after a spill or splash and should not be worn outside the handling area.[12]
Eye & Face Protection Safety glasses with side shields or goggles.[10] A full-face shield should be worn when there is a risk of splashing.[6][8]Protects mucous membranes from exposure to droplets or aerosols.
Respiratory Protection A fit-tested NIOSH-certified N95 or higher respirator is required when there is a risk of generating airborne powders or aerosols.[6][8]Surgical masks do not provide adequate respiratory protection from chemical hazards.[10]
Shoe Covers Required when there is a potential for spills.Prevents the spread of contamination outside the work area.

Operational Plans: From Receipt to Disposal

A comprehensive safety program with standard operating procedures (SOPs) should be in place to cover all aspects of handling hazardous drugs.[1]

Receiving and Storage:

  • Hazardous drugs should be clearly labeled at all times.[1]

  • Upon receipt, inspect packages for any signs of damage or leakage.

  • Store anticancer agents in a dedicated, clearly marked, and secure location with limited access, such as a locked cabinet or refrigerator.[13]

Preparation and Handling:

  • All manipulations of potent anticancer agents (e.g., weighing, reconstituting) should be performed within a designated containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[1][10][14]

  • Work surfaces should be covered with a plastic-backed absorbent pad to contain any spills.[10] This pad should be disposed of as contaminated waste after the procedure.[10]

  • Use Luer-Lok syringes and other safety-engineered devices to minimize the risk of leaks and spills.[11]

Workflow for Handling Potent Anticancer Agents:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Enter Designated Handling Area don_ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) start->don_ppe prep_cpec Prepare Containment Primary Engineering Control (C-PEC) don_ppe->prep_cpec gather_materials Gather All Necessary Materials prep_cpec->gather_materials weigh_dissolve Weigh and Dissolve This compound gather_materials->weigh_dissolve perform_exp Perform Experiment weigh_dissolve->perform_exp decontaminate_cpec Decontaminate C-PEC and Equipment perform_exp->decontaminate_cpec dispose_waste Segregate and Dispose of Contaminated Waste decontaminate_cpec->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End: Exit Handling Area wash_hands->end

Caption: Workflow for the safe handling of potent anticancer agents.

Spill Management Protocol

Immediate and appropriate response to spills is critical to prevent exposure and the spread of contamination. Spill kits should be readily available in all areas where anticancer agents are handled.[13]

Table 2: Spill Kit Contents

ItemPurpose
PPE 2 pairs of chemotherapy-tested gloves, 1 gown, shoe covers, eye protection, and an N95 respirator.
Absorbent Materials Absorbent pads or pillows to contain and absorb the spill.[10]
Cleaning Supplies Detergent solution and sterile water for decontamination.[10]
Waste Disposal Labeled chemotherapy waste bags and a sharps container.[11]
Signage A warning sign to secure the area.

Spill Response Procedure:

  • Secure the Area: Immediately alert others and restrict access to the spill area.[10]

  • Don PPE: Put on all the PPE from the spill kit.

  • Contain the Spill:

    • Liquids: Cover the spill with absorbent pads.[10]

    • Powders: Gently cover the spill with wetted absorbent pads to avoid aerosolizing the powder.[10]

  • Clean the Area: Starting from the outer edge of the spill and working inwards, clean the area thoroughly with a detergent solution, followed by clean water.[10]

  • Dispose of Waste: Place all contaminated materials (absorbent pads, cleaning materials, and disposable PPE) into the designated chemotherapy waste bags.[10][11]

  • Report the Incident: Report the spill to the appropriate safety officer and complete any necessary documentation.

Logical Relationship for Spill Response:

G spill Spill Occurs secure Secure Area & Alert Others spill->secure don_ppe Don Full PPE from Spill Kit secure->don_ppe contain Contain Spill (Absorb Liquids / Wet Powders) don_ppe->contain clean Clean Area with Detergent, then Water contain->clean dispose Dispose of All Contaminated Materials as Hazardous Waste clean->dispose report Report Incident dispose->report G start Waste Generated is_sharp Is it a sharp? start->is_sharp is_bulk Does it contain >3% of the original drug volume? is_sharp->is_bulk No sharps_container Place in Yellow Chemo Sharps Container is_sharp->sharps_container Yes trace_waste Place in Yellow Trace Chemo Waste Container is_bulk->trace_waste No bulk_waste Place in Black Bulk (RCRA) Waste Container is_bulk->bulk_waste Yes incineration Dispose via Incineration sharps_container->incineration trace_waste->incineration bulk_waste->incineration

References

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